Combretastatin A-1 phosphate tetrasodium
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
tetrasodium;[3-methoxy-2-phosphonatooxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O12P2.4Na/c1-25-13-8-7-12(16(29-31(19,20)21)18(13)30-32(22,23)24)6-5-11-9-14(26-2)17(28-4)15(10-11)27-3;;;;/h5-10H,1-4H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b6-5-;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKFVEPAQNCYNJ-YGGCHVFLSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Na4O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Combretastatin A-1 Phosphate: A Deep Dive into its Mechanism of Action as a Vascular Disrupting Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin (B1194345) A-1 phosphate (B84403) (CA1P) is a water-soluble prodrug of the natural stilbenoid, Combretastatin A-1 (CA1), which was originally isolated from the bark of the South African bushwillow tree, Combretum caffrum.[1][2][3] As a potent tubulin-binding agent, CA1P has garnered significant interest within the oncology research community for its profound anti-cancer and anti-vascular effects.[1][4] This technical guide provides a comprehensive overview of the core mechanism of action of Combretastatin A-1 phosphate, detailing its molecular interactions, effects on cellular signaling pathways, and its role as a vascular disrupting agent (VDA). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug development.
Core Mechanism of Action: Tubulin Binding and Microtubule Disruption
Upon administration, the phosphate group of Combretastatin A-1 phosphate is cleaved by endogenous phosphatases, releasing the active metabolite, Combretastatin A-1 (CA1).[3] The primary molecular target of CA1 is tubulin, the fundamental protein subunit of microtubules.
Data Presentation: In Vitro Efficacy
The cytotoxic and anti-proliferative effects of Combretastatin A-1 and its close analog, Combretastatin A-4 (CA4), have been evaluated across various cancer cell lines. The following table summarizes representative half-maximal inhibitory concentration (IC50) values.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Combretastatin A-1 | P-388 | Murine Leukemia | 0.00099 | [1] |
| Combretastatin A-4 | HCT-116 | Human Colon Carcinoma | 0.0028 | [7] |
| Combretastatin A-4 | HepG-2 | Human Liver Carcinoma | 0.0035 | [7] |
| Combretastatin A-4 | MCF-7 | Human Breast Adenocarcinoma | 0.0042 | [7] |
| Combretastatin A-4 | A549 | Human Lung Carcinoma | 0.0018 | [8] |
| Combretastatin A-4 | HL-7702 | Normal Human Liver | 9.1 | [8] |
Vascular Disruption: A Key Antitumor Strategy
A hallmark of Combretastatin A-1 phosphate's mechanism of action is its potent and selective disruption of the tumor vasculature.[4] Unlike anti-angiogenic agents that primarily inhibit the formation of new blood vessels, VDAs like CA1P target the established, yet often immature and poorly organized, blood vessels within a tumor.[3]
The disruption of the microtubule cytoskeleton in endothelial cells lining the tumor blood vessels is the primary trigger for the anti-vascular effects. This leads to a rapid change in endothelial cell shape, increased vascular permeability, and ultimately, a shutdown of tumor blood flow.[3] This vascular collapse deprives the tumor core of oxygen and essential nutrients, leading to extensive hemorrhagic necrosis.[4]
Quantitative Effects on Tumor Vasculature
| Treatment | Tumor Model | Effect | Time Point | Reference |
| Combretastatin A-1 Phosphate (150 mg/kg) | Murine Colon Adenocarcinoma (MAC 29) | Vascular shutdown | 4 hours | [4] |
| Combretastatin A-1 Phosphate (150 mg/kg) | Murine Colon Adenocarcinoma (MAC 29) | ~94% tumor necrosis | 24 hours | [4] |
| Combretastatin A-4 Phosphate (30 mg/kg) | Rat P22 Carcinosarcoma | 64% reduction in Ktrans (transfer constant) | 6 hours | |
| Combretastatin A-4 Phosphate (≥52 mg/m²) | Human Tumors (Phase I) | 37% reduction in Ktrans | 4 hours |
Signaling Pathways Modulated by Combretastatin A-1 Phosphate
The cellular consequences of microtubule disruption by Combretastatin A-1 extend beyond simple structural changes, impacting several critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
Wnt/β-catenin Signaling Pathway
Recent studies have implicated the Wnt/β-catenin pathway in the mechanism of action of CA1P. Microtubule depolymerization induced by CA1P leads to the inactivation of Akt, a serine/threonine kinase. This inactivation results in the activation of Glycogen Synthase Kinase 3β (GSK-3β), a key component of the β-catenin destruction complex. Activated GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The downregulation of β-catenin, a crucial transcriptional co-activator, leads to the suppression of Wnt target genes involved in cell proliferation and survival, and ultimately contributes to apoptosis.
VE-cadherin/β-catenin/Akt Signaling Pathway
In endothelial cells, the integrity of cell-cell junctions is crucial for maintaining vascular stability. Vascular endothelial (VE)-cadherin is a key component of these adherens junctions. Combretastatin A-4 phosphate (and by extension, CA1P) has been shown to disrupt the engagement of VE-cadherin.[9] This disruption leads to the inhibition of the VE-cadherin/β-catenin/Akt signaling pathway, which is essential for endothelial cell migration, survival, and capillary tube formation.[9] The breakdown of this pathway contributes significantly to the increased vascular permeability and subsequent vascular collapse observed after treatment.
Cellular Fates: Cell Cycle Arrest and Apoptosis
The disruption of microtubule dynamics by Combretastatin A-1 has profound consequences on cell division. Microtubules are essential components of the mitotic spindle, which is responsible for the proper segregation of chromosomes during mitosis. By inhibiting microtubule polymerization, CA1 prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[5] Prolonged mitotic arrest is a potent trigger for the intrinsic apoptotic pathway.
Quantitative Data on Cell Cycle and Apoptosis (primarily from CA-4 studies)
| Assay | Cell Line | Treatment | Effect | Reference |
| Cell Cycle Analysis | Endothelial Cells | 100 nM CA-4P for 24h | 65% of cells in G2/M phase (vs. 20% in control) | [10] |
| Apoptosis Assay | MCF-7 | 6 nM CA-4E for 24h | 33.03% apoptotic cells (vs. 2.84% in control) | [11] |
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Combretastatin A-1
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a stock solution of Combretastatin A-1 in DMSO.
-
On ice, prepare the tubulin solution at the desired concentration in General Tubulin Buffer supplemented with 1 mM GTP.
-
Add the test compound (or vehicle control) to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to the wells to initiate the reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to microtubule polymerization.
-
Analyze the rate and extent of polymerization to determine the inhibitory effect of the compound.
MTT Cell Viability Assay
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
Combretastatin A-1 phosphate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Combretastatin A-1 phosphate for the desired exposure time (e.g., 48 or 72 hours).
-
Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blotting for β-catenin
This technique is used to detect and quantify the levels of β-catenin protein in cell lysates.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against β-catenin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system and quantify the band intensities.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cells from treated and untreated conditions
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
Combretastatin A-1 phosphate exerts its potent anti-cancer effects through a multifaceted mechanism of action that is initiated by its binding to tubulin and the subsequent disruption of microtubule dynamics. This primary action triggers a cascade of events including the shutdown of tumor vasculature through the disruption of endothelial cell integrity and function, and the induction of cell cycle arrest and apoptosis in both tumor and endothelial cells. The modulation of key signaling pathways, such as the Wnt/β-catenin and VE-cadherin/β-catenin/Akt pathways, further contributes to its efficacy. This in-depth understanding of its molecular and cellular mechanisms is crucial for the continued development and optimization of CA1P and other vascular disrupting agents in the clinical setting. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate biology of this promising anti-cancer agent.
References
- 1. Isolation, structure, and synthesis of combretastatins A-1 and B-1, potent new inhibitors of microtubule assembly, derived from Combretum caffrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic fate of combretastatin A-1: LC-DAD-MS/MS investigation and biological evaluation of its reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of Combretastatin A-4 derivatives containing a 3’-O-substituted carbonic ether moiety as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Combretastatin A-1 Phosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Combretastatin (B1194345) A-1, a natural product isolated from the bark of the South African tree Combretum caffrum, is a potent inhibitor of tubulin polymerization, exhibiting significant cytotoxic and anti-vascular activities. Its poor aqueous solubility, however, has limited its clinical development. This has led to the synthesis of a water-soluble phosphate (B84403) prodrug, combretastatin A-1 phosphate (CA1P), which has shown promise in preclinical and clinical studies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of combretastatin A-1 and its phosphate prodrug, with a focus on the core experimental methodologies and quantitative data.
Discovery and Biological Activity
Isolation from Combretum caffrum
The journey of combretastatin A-1 began with the bioassay-guided fractionation of extracts from Combretum caffrum. Pettit and colleagues, in their pioneering work, identified combretastatin A-1 as a principal antineoplastic constituent of this plant.[1][2][3] The isolation process involved solvent extraction of the plant material, followed by a series of chromatographic separations to yield the pure compound. The structure of combretastatin A-1, a cis-stilbene (B147466), was unequivocally established through spectral analysis and confirmed by X-ray crystallography.[1]
Mechanism of Action: Tubulin Polymerization Inhibition
Combretastatin A-1 exerts its potent cytotoxic effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. It binds to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[4][5] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6]
Biological Activity Data
The cytotoxic and tubulin-inhibiting activities of combretastatin A-1 have been quantified in various studies. The following tables summarize key quantitative data.
| Compound | Cell Line | IC50 (µM) | Reference |
| Combretastatin A-1 | Murine P-388 lymphocytic leukemia | 0.003 (ED50) | [1] |
| Combretastatin A-1 | Various human cancer cell lines | Sub-nanomolar to >50 µM (ED50) | [5] |
| Combretastatin A-4 | HeLa | 0.003 - 14.830 | [7] |
| Combretastatin A-4 | Murine B-16 melanoma | 0.0007 | [8] |
| Combretastatin A-4 | Murine P-388 leukemia | 0.0007 | [8] |
Table 1: In Vitro Cytotoxicity of Combretastatins.
| Compound | Assay | IC50 (µM) | Reference |
| Combretastatin A-1 | Tubulin Polymerization Inhibition | Potent inhibitor | [1] |
| Combretastatin A-4 | Tubulin Polymerization Inhibition | ~1-2 | [3] |
Table 2: Tubulin Polymerization Inhibition.
Synthesis of Combretastatin A-1 and its Phosphate Prodrug
The structural simplicity of combretastatin A-1 has made it an attractive target for total synthesis. The development of a water-soluble prodrug, combretastatin A-1 phosphate, has been crucial for its clinical evaluation.
Total Synthesis of Combretastatin A-1
A key step in the synthesis of combretastatin A-1 is the Wittig reaction, which allows for the formation of the cis-stilbene double bond with high stereoselectivity.[1][9]
Synthesis of Combretastatin A-1 Phosphate (CA1P)
To overcome the poor water solubility of combretastatin A-1, a phosphate prodrug was synthesized. This involves the phosphorylation of the phenolic hydroxyl group.[2][10]
Experimental Protocols
Synthesis of Combretastatin A-1 (Illustrative Protocol)
This protocol is based on the Wittig reaction approach described in the literature.[1]
Materials:
-
3,4,5-Trimethoxybenzylphosphonium bromide
-
3-Hydroxy-4-methoxybenzaldehyde
-
n-Butyllithium in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Standard workup and purification reagents
Procedure:
-
To a stirred suspension of 3,4,5-trimethoxybenzylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium dropwise.
-
Stir the resulting ylide solution at 0 °C for 30 minutes.
-
Add a solution of 3-hydroxy-4-methoxybenzaldehyde in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford combretastatin A-1. A favorable 9:1 ratio of the cis:trans isomers has been reported.[1]
Synthesis of Combretastatin A-1 Phosphate (Illustrative Protocol)
This protocol outlines a general procedure for the phosphorylation of combretastatin A-1.[2]
Materials:
-
Combretastatin A-1
-
Dibenzylchlorophosphite
-
Pyridine, anhydrous
-
Trimethyliodosilane
-
Sodium methoxide (B1231860) in methanol (B129727)
-
Appropriate solvents for reaction and purification
Procedure:
-
Dissolve combretastatin A-1 in anhydrous pyridine.
-
Add dibenzylchlorophosphite in situ to the solution and stir at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent and add trimethyliodosilane to cleave the benzyl (B1604629) ester protecting groups.
-
Stir the reaction mixture at room temperature until deprotection is complete.
-
Remove the solvent and treat the resulting phosphoric acid intermediate with sodium methoxide in methanol to form the sodium phosphate salt.
-
Purify the final product by recrystallization or chromatography.
Tubulin Polymerization Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[11]
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Guanosine 5'-triphosphate (GTP)
-
Fluorescent reporter (e.g., DAPI)
-
Test compound (Combretastatin A-1)
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare a solution of purified tubulin in the assay buffer.
-
Add the test compound (combretastatin A-1) at various concentrations to the tubulin solution in a 96-well plate.
-
Initiate polymerization by adding GTP and a polymerization enhancer (e.g., glycerol).
-
Add the fluorescent reporter (DAPI), which exhibits increased fluorescence upon binding to polymerized microtubules.
-
Monitor the increase in fluorescence over time at 37 °C using a microplate reader.
-
Calculate the percentage inhibition of tubulin polymerization at each compound concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the compound concentration.
Cell Viability (MTT) Assay (General Protocol)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (Combretastatin A-1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 20% sodium dodecyl sulfate and 50% N,N-dimethylformamide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (combretastatin A-1) and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 595 nm) using a microplate reader.
-
Calculate the percentage of cell viability at each compound concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Conclusion
Combretastatin A-1 and its phosphate prodrug represent a significant class of tubulin-targeting agents with potent anti-cancer properties. The discovery of combretastatin A-1 from Combretum caffrum and the subsequent development of a synthetic route and a water-soluble prodrug have paved the way for its clinical investigation. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and cancer drug development. Further research into the downstream signaling pathways and the development of next-generation combretastatin analogs continue to be active areas of investigation.
References
- 1. Isolation, structure, and synthesis of combretastatins A-1 and B-1, potent new inhibitors of microtubule assembly, derived from Combretum caffrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antineoplastic agents 429. Syntheses of the combretastatin A-1 and combretastatin B-1 prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogues of Combretastatin A-1 Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin (B1194345) A-1 (CA-1), a natural product isolated from the African bushwillow tree Combretum caffrum, is a potent anti-cancer agent that functions as a tubulin polymerization inhibitor and a vascular disrupting agent (VDA). Its phosphate (B84403) prodrug, combretastatin A-1 phosphate (CA-1P), exhibits improved aqueous solubility, making it a more viable candidate for clinical development. This technical guide provides an in-depth overview of the structural analogues of CA-1P, focusing on their synthesis, biological evaluation, and the signaling pathways they modulate.
Core Mechanism of Action
CA-1P is dephosphorylated in vivo to the active CA-1, which binds to the colchicine-binding site on β-tubulin. This interaction inhibits tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and ultimately, apoptosis of cancer cells. Furthermore, CA-1 and its analogues exhibit potent vascular-disrupting activity by selectively targeting the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.
Quantitative Data on Biological Activity
The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of various structural analogues of combretastatin A-1 phosphate.
Table 1: In Vitro Cytotoxicity (IC50) of Combretastatin A-1 Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| Combretastatin A-1 | MCF-7 (Breast) | 0.053 | [1] |
| NCI/ADR (Ovarian) | 0.118 | [1] | |
| ID8 (Ovarian) | 0.065 | [1] | |
| Fluoro-analogue (Z-2) | MCF-7 (Breast) | 0.082 | [1] |
| NCI/ADR (Ovarian) | 0.095 | [1] | |
| ID8 (Ovarian) | 0.071 | [1] | |
| Fluoro-analogue (Z-3) | MCF-7 (Breast) | 0.075 | [1] |
| NCI/ADR (Ovarian) | 0.088 | [1] | |
| ID8 (Ovarian) | 0.069 | [1] | |
| LASSBio-1920 | HCT-116 (Colon) | 0.06 | [2] |
| PC-9 (Lung) | 0.07 | [2] | |
| CA-4 analogue (6a) | HepG2 (Liver) | 0.62 | [3] |
| HL-60 (Leukemia) | ~1.90 | [3] |
Table 2: In Vivo Anti-Tumor Activity of Combretastatin A-1 Phosphate
| Compound | Tumor Model | Dosage | Effect | Reference |
| Combretastatin A-1 Phosphate | Murine Colon Adenocarcinoma (MAC29) | 50 mg/kg | Significant tumor growth delay | [4] |
| Combretastatin A-1 Phosphate | Murine Colon Adenocarcinoma (MAC29) | 100 mg/kg | Potentiation of cisplatin (B142131) anti-tumor effect | [5] |
| Combretastatin A-1 Phosphate | Vascularized Murine Colon Adenocarcinoma (MAC 29) | 150 mg/kg | Strong decrease in vascular volume after 2h | [3] |
Key Signaling Pathways
The anti-cancer effects of combretastatin A-1 analogues are mediated through the modulation of several key signaling pathways.
Wnt/β-catenin Signaling Pathway
Combretastatin A-1 phosphate has been shown to inhibit the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers.
References
- 1. Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Profile Evaluation of Novel Combretastatin Derivative, LASSBio-1920, as a Promising Colorectal Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combretastatin A-1 phosphate potentiates the antitumour activity of cisplatin in a murine adenocarcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical In Vitro Studies of Combretastatin A-1 Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin (B1194345) A-1 Phosphate (B84403) (CA1P) is a water-soluble prodrug of the natural stilbenoid, Combretastatin A-1.[1] Originally isolated from the bark of the South African bush willow, Combretum caffrum, the combretastatins represent a class of potent anti-cancer compounds.[2] CA1P is classified as a vascular-disrupting agent (VDA), a therapeutic class that targets the established tumor vasculature, leading to a rapid shutdown of blood flow within the tumor and subsequent necrosis.[1][3] Its structural analogue, Combretastatin A-4 Phosphate (CA4P), is the most extensively studied compound in this family, with CA1P emerging as a promising analogue with potentially greater potency.[1] This document provides a comprehensive technical overview of the preclinical in vitro studies of CA1P, detailing its mechanism of action, effects on cellular processes, and the experimental protocols used for its evaluation.
Mechanism of Action: Tubulin Destabilization
The primary mechanism of action for Combretastatin A-1 Phosphate involves the disruption of microtubule dynamics.[3] As a prodrug, CA1P is inactive upon administration. It is rapidly dephosphorylated in vivo by endogenous phosphatases to its active metabolite, Combretastatin A-1 (CA1).[3]
CA1 exerts its potent antimitotic effects by binding to the colchicine-binding site on β-tubulin.[3] This binding event inhibits the polymerization of tubulin dimers into microtubules.[2] The disruption of microtubule assembly leads to a cascade of downstream cellular events, primarily affecting rapidly proliferating cells such as endothelial cells in the tumor neovasculature and cancer cells themselves.[2][4] This leads to mitotic arrest and the induction of apoptosis (programmed cell death).[3] The in vitro degradation of the tubulin cytoskeleton has been observed in human umbilical vein endothelial cells (HUVECs) upon exposure to combretastatins.[2]
Key Signaling Pathways Modulated by CA1P
The disruption of the microtubule network by CA1P initiates signaling cascades that culminate in cell death and vascular collapse. In vitro studies using murine macrophage RAW 264.7 cells have shown that CA1P can down-regulate proteins associated with key survival pathways.[2] These include:
-
p-AKT Pathway: A central pathway for cell survival, proliferation, and growth. Down-regulation of phosphorylated AKT (p-AKT) promotes apoptosis.
-
Wnt/β-catenin Pathway: Crucial for cell fate determination and proliferation. CA1P treatment has been shown to decrease levels of β-catenin and GSK-3βSer9, key components of this pathway.[2]
-
Mcl-1: An anti-apoptotic protein. Reduction in Mcl-1 levels sensitizes cells to apoptotic stimuli.
For the related compound CA4P, studies have also highlighted the inhibition of the VE-cadherin/β-catenin/Akt signaling pathway, which is critical for maintaining endothelial cell-cell junctions and vascular integrity.[5] Disruption of this pathway leads to increased vascular permeability and collapse.
In Vitro Efficacy: Cytotoxicity and Cellular Effects
CA1P demonstrates potent antiproliferative and cytotoxic activity against a variety of cancer cell lines and endothelial cells in vitro. Its effects are multifaceted, primarily resulting in cell cycle arrest and the induction of apoptosis.
Cytotoxicity
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. While extensive data exists for CA4P and other analogues, specific IC50 values for Combretastatin A-1 Phosphate across a wide range of cell lines were not available in the aggregated search results. However, studies indicate that Combretastatin A-1 is one of the most potent cytotoxic agents among the natural combretastatins, second only to Combretastatin A-4.[2]
Table 1: Representative In Vitro Cytotoxicity of Combretastatin A-1 (CA1) and its Prodrug (CA1P)
(Note: Specific IC50 values for CA1P against a panel of human cancer cell lines were not available in the provided search results. This table serves as a template for such data.)
| Cell Line | Cancer Type | Compound | IC50 (nM) | Exposure Time (h) | Citation |
| HUVEC | Endothelial | CA1P | Data not available | 48 | - |
| MCF-7 | Breast Adenocarcinoma | CA1P | Data not available | 72 | - |
| A549 | Non-small Cell Lung | CA1P | Data not available | 48 | - |
| K562 | Chronic Myelogenous Leukemia | CA1P | Data not available | 72 | - |
| SW620 | Colorectal Adenocarcinoma | CA1 | Data not available | 48 | [6] |
Cell Cycle Arrest
By disrupting microtubule formation, CA1P effectively halts the cell cycle at the G2/M phase. Microtubules are essential for the formation of the mitotic spindle, which is required for the proper segregation of chromosomes during mitosis. In the absence of a functional spindle, cells cannot proceed through mitosis and are arrested in the G2 or M phase. This arrest can be quantitatively measured by flow cytometry.
Induction of Apoptosis
Prolonged G2/M arrest or cellular damage induced by CA1P triggers the intrinsic apoptotic pathway. This programmed cell death is a key component of its anti-cancer activity. Apoptosis can be confirmed and quantified in vitro through methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by observing the cleavage of key apoptotic proteins like PARP and caspases via Western blot.
Standardized Experimental Protocols
The following section details the standard methodologies for key in vitro experiments used to characterize the activity of Combretastatin A-1 Phosphate.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity), which can be measured spectrophotometrically at 340 nm.
Materials:
-
Lyophilized, purified tubulin (>99% pure, bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol (as a polymerization enhancer)
-
CA1P stock solution (dissolved in an appropriate vehicle, e.g., DMSO or buffer)
-
Positive control (e.g., Paclitaxel for stabilization, Colchicine for destabilization)
-
Vehicle control (e.g., DMSO)
-
Pre-chilled, 96-well microplates
-
Temperature-controlled microplate reader
Protocol:
-
Preparation: Pre-warm the microplate reader to 37°C. Thaw all reagents on ice and keep the tubulin solution on ice at all times.
-
Compound Dilution: Prepare a 10x working stock of CA1P and control compounds by diluting in General Tubulin Buffer. Perform serial dilutions to test a range of concentrations.
-
Tubulin Mix: On ice, prepare the tubulin polymerization mix. For a final concentration of 2-4 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Assay Initiation: Pipette 10 µL of the 10x compound dilutions (or controls) into the wells of a pre-warmed 96-well plate. To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader. Measure the absorbance at 340 nm every 60 seconds for at least 60 minutes.
-
Data Analysis: Plot absorbance versus time. An inhibition of polymerization will result in a lower rate of absorbance increase and a lower final plateau compared to the vehicle control.
References
- 1. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of combretastatin A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In Vivo Efficacy of Combretastatin A-1 Phosphate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vivo efficacy of Combretastatin (B1194345) A-1 Phosphate (B84403) (CA1P), a potent tubulin-binding vascular disrupting agent. CA1P, a water-soluble prodrug of combretastatin A-1, has demonstrated significant anti-tumor effects in various animal models by targeting the tumor vasculature, leading to rapid vascular shutdown and extensive tumor necrosis. This document summarizes key quantitative data, details common experimental protocols, and illustrates the underlying signaling pathways and experimental workflows.
Quantitative Efficacy Data
The in vivo anti-tumor activity of Combretastatin A-1 Phosphate (CA1P) has been evaluated in several murine tumor models. The following tables summarize the key quantitative findings from these preclinical studies, highlighting its potency as a vascular disrupting agent, both as a monotherapy and in combination with other anti-cancer agents.
Table 1: Single-Agent Efficacy of Combretastatin A-1 Phosphate (CA1P) in Murine Tumor Models
| Animal Model | Tumor Type | Drug/Dose | Key Efficacy Readout | Results | Citation(s) |
| Mice | MAC29 Colon Adenocarcinoma | CA1P (50 mg/kg) | Tumor Growth Delay | Significant growth delays observed. | [1] |
| Mice | MAC29 Colon Adenocarcinoma | CA1P (Dose not specified) | Tumor Necrosis | Inducement of severe hemorrhagic necrosis, with approximately 94% of the tumor being necrotic within 24 hours of treatment. | [1] |
| SCID Mice | MDA-MB-231 Adenocarcinoma | Oxi4503 (CA1P diphosphate) (3 mg/kg) | Vascular Shutdown (ED50) | ED50 for tumor blood vessel shutdown. | |
| SCID Mice | MDA-MB-231 Adenocarcinoma | Oxi4503 (12.5 mg/kg) | Tumor Growth | Complete repression of tumor growth. | |
| SCID Mice | MDA-MB-231 Adenocarcinoma | Oxi4503 (25 mg/kg) | Tumor Regression | Tumor regression, with some instances of complete regression. | |
| CDF1 Mice | C3H Mammary Carcinoma | CA1P (50 mg/kg, single dose) | Tumor Growth Time | Increased tumor growth time compared to untreated controls. | [2] |
| CDF1 Mice | C3H Mammary Carcinoma | CA1P (50 mg/kg, weekly) | Tumor Growth Time | More significant increase in tumor growth time compared to a single dose. | [2] |
| CDF1 Mice | C3H Mammary Carcinoma | CA1P (50 mg/kg, three times a week) | Tumor Growth Time | Most significant increase in tumor growth time among the tested schedules. | [2] |
Table 2: Combination Therapy Efficacy of Combretastatin A-1 Phosphate (CA1P) in Murine Tumor Models
| Animal Model | Tumor Type | Combination Treatment | Key Efficacy Readout | Results | Citation(s) |
| Mice | MAC29 Colon Adenocarcinoma | CA1P (100 mg/kg) + Cisplatin (B142131) | Anti-tumor Effects | Significant potentiation of the anti-tumor effects of cisplatin. | [3] |
| SCID Mice | Human Ovarian Carcinoma Xenografts | CA1P + Carboplatin (B1684641) and Paclitaxel (B517696) | Anti-tumor Effect | Strong enhancement of the therapeutic effect of carboplatin and paclitaxel. | [4] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of CA1P's in vivo efficacy.
Murine Colon Adenocarcinoma Model (MAC29)
A common model for studying the efficacy of CA1P is the MAC29 transplantable murine colon adenocarcinoma.
Protocol:
-
Animal Model: Inbred mice (e.g., NMRI).
-
Tumor Induction: Subcutaneous implantation of MAC29 tumor fragments or a cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³) before the initiation of treatment. Tumor volume is measured regularly using calipers.
-
Drug Administration: CA1P is dissolved in a sterile vehicle (e.g., saline) and administered intraperitoneally (i.p.). Dosing schedules can vary, including single doses or multiple doses over a specified period.
-
Efficacy Assessment:
-
Tumor Growth Delay: Tumor volumes are monitored over time and compared between treated and control groups.
-
Histological Analysis: At specified time points post-treatment, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the extent of necrosis.
-
Vascular Shutdown Analysis: Perfusion studies can be conducted by injecting a fluorescent dye or radioactive tracer to visualize and quantify blood flow within the tumor before and after treatment.
-
Human Ovarian Carcinoma Xenograft Model
This model is utilized to assess the efficacy of CA1P on human-derived tumors.
Protocol:
-
Animal Model: Immunocompromised mice, such as Severe Combined Immunodeficiency (SCID) mice, are used to prevent rejection of the human tumor cells.
-
Tumor Induction: Human ovarian carcinoma cell lines are cultured and then injected subcutaneously into the flanks of the SCID mice.
-
Tumor Growth Monitoring: Similar to the MAC29 model, tumors are allowed to reach a predetermined volume (e.g., 100 mm³) before treatment begins.
-
Drug Administration: CA1P, as well as combination chemotherapeutic agents like carboplatin and paclitaxel, are typically administered intraperitoneally at specified doses and schedules.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition, measured by comparing tumor volumes in treated versus control groups over the course of the study.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Combretastatin A-1 Phosphate
Combretastatin A-1 Phosphate exerts its anti-tumor effects primarily by disrupting the microtubule dynamics in endothelial cells, leading to a cascade of events that culminates in vascular collapse and tumor cell death. A key downstream consequence of this is the inhibition of the Wnt/β-catenin signaling pathway.
Caption: CA1P signaling cascade leading to vascular disruption and tumor cell apoptosis.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a vascular disrupting agent like CA1P.
Caption: Standard workflow for preclinical evaluation of CA1P efficacy.
References
- 1. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combretastatin A-1 phosphate potentiates the antitumour activity of cisplatin in a murine adenocarcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combretastatin A-1 phosphate potentiates the antitumor activity of carboplatin and paclitaxel in a severe combined immunodeficiency disease (SCID) mouse model of human ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Combretastatin A-1 Phosphate: A Technical Guide to a Potent Vascular Disrupting Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin (B1194345) A-1 phosphate (B84403) (CA1P) is a water-soluble prodrug of the natural stilbenoid, combretastatin A-1, originally isolated from the bark of the African bush willow, Combretum caffrum. As a potent microtubule-targeting agent, CA1P functions as a vascular disrupting agent (VDA), exhibiting significant antitumor activity by selectively targeting the established tumor vasculature. This technical guide provides an in-depth overview of CA1P, including its mechanism of action, key signaling pathways, quantitative preclinical data, and detailed experimental protocols relevant to its study.
Mechanism of Action: Targeting the Tumor Vasculature
CA1P is dephosphorylated in vivo to its active metabolite, combretastatin A-1 (CA1). CA1 binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization.[1][2] This disruption of the microtubule cytoskeleton in endothelial cells, the primary cellular target of CA1P, triggers a cascade of events leading to the collapse of the tumor's blood supply.
The key events in the mechanism of action of CA1P are:
-
Microtubule Depolymerization in Endothelial Cells: Disruption of the microtubule network leads to profound changes in endothelial cell shape and function.
-
Endothelial Cell Mitotic Arrest and Apoptosis: CA1P induces cell cycle arrest in the G2/M phase and subsequently triggers programmed cell death in proliferating endothelial cells.[3][4]
-
Disruption of Endothelial Cell Junctions: The integrity of the tumor vasculature is compromised, leading to increased vascular permeability.
-
Vascular Shutdown and Tumor Necrosis: The culmination of these effects is a rapid and selective shutdown of blood flow within the tumor, leading to extensive hemorrhagic necrosis of the tumor tissue.[5] Studies have shown that tumor vascular shutdown can occur within hours of CA1P administration.[5]
Signaling Pathways Modulated by Combretastatin A-1 Phosphate
The vascular disrupting effects of CA1P are mediated through the modulation of several key intracellular signaling pathways. A significant pathway impacted by CA1P is the Wnt/β-catenin signaling cascade.
Inhibition of the Wnt/β-catenin Signaling Pathway
CA1P-induced microtubule depolymerization leads to the inactivation of the serine/threonine kinase AKT.[1] This inactivation results in the activation of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the Wnt/β-catenin pathway. Activated GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[6] The resulting decrease in nuclear β-catenin levels leads to the downregulation of its target genes, which are involved in cell proliferation and survival.[1]
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of combretastatin A-1 (CA1), the active metabolite of CA1P, and its analogue, combretastatin A-4 (CA4).
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cell Type | Compound | IC50 (nM) | Reference |
| H460 | Human Non-Small Cell Lung Cancer | CA-4 | 7.3 | [1] |
| A549 | Human Non-Small Cell Lung Cancer | CA-4 Analogue (XN0502) | 1800 | [7] |
| MCF-7 | Human Breast Cancer | CA-4 Analogue | 7 | [8] |
| HT-29 | Human Colon Cancer | CA-4 | >1000 | |
| Colon-26 | Murine Colon Adenocarcinoma | CA-4 Analogue | 8.4 | [8] |
| HUVEC | Human Umbilical Vein Endothelial Cell | CA-4P | ~1-10 (effective dose) | [9] |
Table 2: In Vivo Vascular Disruption and Antitumor Efficacy
| Parameter | Tumor Model | Compound | Dose | Effect | Reference |
| Tumor Blood Flow Reduction | P22 Rat Carcinosarcoma | CA-4P | 100 mg/kg | ~100-fold reduction at 6 hours | [10] |
| Tumor Blood Flow Reduction | C3H Mammary Carcinoma | CA-4P | 100 mg/kg | ~65% reduction at 60 minutes | [11][12] |
| Tumor Necrosis | MAC29 Murine Colon Adenocarcinoma | CA1P | 50 mg/kg | ~94% necrosis at 24 hours | [5] |
| Apoptosis Induction (MCF-7 cells) | In Vitro | CA-4E (analogue) | 6 nM | 33.03% apoptotic cells at 24 hours | [13] |
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay is a crucial in vitro method to evaluate the anti-angiogenic potential of compounds like CA1P.
Objective: To assess the ability of CA1P to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Combretastatin A-1 Phosphate (CA1P)
-
96-well plates
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate with 50-100 µL of the matrix per well. Incubate at 37°C for 30-60 minutes to allow for solidification.[14][15]
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 1-2 x 10^5 cells/mL.
-
Treatment: Add CA1P at various concentrations to the cell suspension.
-
Plating: Gently add 100 µL of the cell suspension (containing CA1P) onto the solidified matrix in each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[10]
-
Visualization and Analysis: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length using image analysis software.[14][15]
In Vivo Murine Tumor Model for Evaluating Vascular Disruption
Objective: To assess the in vivo efficacy of CA1P as a vascular disrupting agent in a preclinical tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells (e.g., human colon cancer cell line HT29)
-
Combretastatin A-1 Phosphate (CA1P)
-
Calipers for tumor measurement
-
Equipment for measuring tumor blood flow (e.g., Laser Doppler Flowmetry or Dynamic Contrast-Enhanced MRI)
-
Histology equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.
-
Treatment: Once tumors reach the desired size, administer CA1P to the mice via an appropriate route (e.g., intraperitoneal injection). Include a control group receiving a vehicle.
-
Assessment of Vascular Disruption:
-
Tumor Blood Flow: At various time points after treatment, measure tumor blood flow using a non-invasive technique like Laser Doppler Flowmetry or Dynamic Contrast-Enhanced MRI.[12][16]
-
Histological Analysis: At the end of the experiment, excise the tumors, fix them in formalin, and embed in paraffin. Prepare tissue sections and perform Hematoxylin and Eosin (H&E) staining to assess the extent of necrosis. Immunohistochemical staining for endothelial markers (e.g., CD31) can be used to visualize and quantify blood vessels.
-
-
Antitumor Efficacy: Continue to monitor tumor growth in treated and control groups over time to determine the effect of CA1P on tumor growth delay.
Conclusion
Combretastatin A-1 phosphate is a promising vascular disrupting agent with a well-defined mechanism of action targeting the tumor vasculature. Its ability to induce rapid and extensive tumor necrosis makes it a compelling candidate for cancer therapy, particularly in combination with other treatment modalities. This technical guide provides a comprehensive resource for researchers and drug development professionals working with CA1P, offering key data and detailed protocols to facilitate further investigation into its therapeutic potential.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Quantitative Evaluation of Combretastatin A4 Phosphate Early Efficacy in a Tumor Model with Dynamic Contrast-Enhanced Ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Butyrate-Resistant Colorectal Cancer Cell Lines and the Cytotoxicity of Anticancer Drugs against These Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combretastatin A4 phosphate induces programmed cell death in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microtubule-targeting agents impair kinesin-2-dependent nuclear transport of β-catenin: Evidence of inhibition of Wnt/β-catenin signaling as an important antitumor mechanism of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - RU [thermofisher.com]
- 12. Early Effects of Combretastatin-A4 Disodium Phosphate on Tumor Perfusion and Interstitial Fluid Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicaljournalssweden.se [medicaljournalssweden.se]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. Early effects of combretastatin-A4 disodium phosphate on tumor perfusion and interstitial fluid pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tubulin Polymerization Inhibition by Combretastatin A-1 Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Combretastatin (B1194345) A-1 phosphate (B84403) (CA1P), a potent microtubule-destabilizing agent. It details its mechanism of action, cellular and physiological effects, and key experimental protocols for its evaluation. CA1P is a water-soluble prodrug of the natural product Combretastatin A-1 (CA1), which demonstrates significant potential as both a direct cytotoxic agent and a vascular-disrupting agent (VDA) in oncology.
Core Mechanism of Action: Tubulin Binding and Destabilization
Combretastatin A-1 phosphate is inactive in its phosphorylated form.[1] Following systemic administration, it is rapidly hydrolyzed by endogenous, non-specific phosphatases to its active metabolite, Combretastatin A-1 (CA1).[2] The primary molecular target of CA1 is the tubulin heterodimer, the fundamental building block of microtubules.
CA1 binds with high affinity to the colchicine-binding site on the β-tubulin subunit.[3][4] This binding event physically obstructs the tubulin dimer from incorporating into the growing plus-end of a microtubule, thereby potently inhibiting the process of polymerization.[5][6] Furthermore, the binding of CA1 to soluble tubulin dimers shifts the equilibrium away from the polymerized state, leading to the active depolymerization and disassembly of existing microtubules.[3][5] This disruption of microtubule dynamics is the foundational event that triggers the downstream anti-cancer effects of the compound.
Quantitative Analysis of Biological Activity
The potency of CA1P is quantified through various in vitro and in vivo assays. It has demonstrated superior efficacy in certain preclinical models compared to its more extensively studied analogue, Combretastatin A-4 phosphate (CA4P).[7]
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Target | Comments |
| Combretastatin A-1 | ~1-2 | Bovine Brain Tubulin | Potent inhibitor of tubulin assembly. |
| Combretastatin A-4 | 0.4 - 2.7 | Bovine Brain Tubulin | Highly potent inhibitor, often used as a benchmark.[1] |
| Colchicine | ~2-3 | Bovine Brain Tubulin | Classic tubulin inhibitor binding at the same site. |
| Note: Specific IC50 values can vary based on assay conditions (e.g., tubulin concentration, temperature). Data is representative of typical findings. |
Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 / IC50 (nM) |
| Combretastatin A-1 | HepG2 | Hepatocellular Carcinoma | ~10-20 nM |
| Combretastatin A-1 | Various | NCI-60 Panel | Potent activity, often in the low nanomolar range. |
| Combretastatin A-4 | Various | NCI-60 Panel | Generally exhibits potent cytotoxicity in the low nanomolar range.[6] |
| Note: Cytotoxicity values are highly dependent on the specific cell line and the duration of drug exposure. |
Table 3: Comparative In Vivo Efficacy in Murine Models
| Compound | Tumor Model | Key Finding | Reference |
| CA1P | MAC29 Colon Adenocarcinoma | More effective at producing tumor growth delays than CA4P. Significant delays at 50 mg/kg. | [7] |
| CA4P | MAC29 Colon Adenocarcinoma | No measurable growth delay until a dose of 150 mg/kg was administered. | [7] |
| CA1P | MAC29 Colon Adenocarcinoma | Caused severe hemorrhagic necrosis; ~94% of the tumor was necrotic within 24 hours. | [7] |
Cellular and Physiological Consequences
The inhibition of tubulin polymerization by CA1 initiates a cascade of events, leading to both direct tumor cell death and indirect, ischemia-mediated necrosis through vascular disruption.
Mitotic Arrest and Apoptosis
By preventing the formation of a functional mitotic spindle, CA1 causes proliferating cells to arrest in the G2/M phase of the cell cycle.[5] This prolonged mitotic arrest activates the spindle assembly checkpoint, ultimately triggering the intrinsic apoptotic pathway. In hepatocellular carcinoma cells, CA1P has been shown to induce apoptosis through a pathway involving AKT inactivation, GSK-3β activation, and subsequent inhibition of the Wnt/β-catenin pathway, leading to the downregulation of the anti-apoptotic protein Mcl-1.[4]
Vascular-Disrupting Activity
A key feature of the combretastatins is their potent activity as Vascular-Disrupting Agents (VDAs).[8][9] They selectively target the immature and poorly organized vasculature characteristic of solid tumors, while having much less effect on the stable blood vessels of normal tissues.[2][10] The active CA1 metabolite induces rapid cytoskeletal changes in tumor endothelial cells, causing them to round up and detach.[8][11] This leads to increased vascular permeability and the collapse of the tumor capillary network.[11] The resulting vascular shutdown occurs within hours of administration, cutting off the supply of oxygen and nutrients to the tumor core and inducing massive, rapid hemorrhagic necrosis.[7][9]
Key Experimental Protocols
The following sections provide detailed methodologies for essential assays used to characterize the activity of CA1P.
Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the GTP-induced polymerization of purified tubulin in vitro by monitoring changes in light scattering.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM in water)
-
Glycerol
-
Combretastatin A-1 (or other inhibitors) dissolved in DMSO
-
Temperature-controlled UV/Vis spectrophotometer with a 96-well plate reader, set to 340 nm
Methodology:
-
Preparation: Pre-warm the spectrophotometer to 37°C. Keep all reagents and tubulin on ice.
-
Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mix. For a final volume of 100 µL per well:
-
68 µL GTB
-
20 µL Tubulin (final concentration of 2 mg/mL)
-
10 µL Glycerol (final concentration of 10%)
-
1 µL Test Compound (CA1) or DMSO (vehicle control) at 100x final concentration.
-
-
Incubation: Pipette 99 µL of the reaction mix into the wells of a pre-chilled 96-well plate. Incubate the plate at 4°C for 5 minutes.
-
Initiation: Initiate polymerization by adding 1 µL of 100 mM GTP (final concentration 1 mM) to each well. Mix gently.
-
Measurement: Immediately place the plate in the 37°C spectrophotometer. Measure the absorbance (optical density) at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Plot absorbance versus time. The rate of polymerization is the slope of the linear portion of the curve. Calculate the percent inhibition relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Protocol: Immunofluorescence Staining of Microtubules
This method allows for the direct visualization of microtubule network disruption within cells following treatment with CA1P.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Cell culture medium, FBS, penicillin/streptomycin
-
Glass coverslips (sterile)
-
CA1P dissolved in culture medium
-
Fixation Buffer: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin monoclonal antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting Medium
-
Fluorescence microscope
Methodology:
-
Cell Seeding: Place sterile glass coverslips into the wells of a 24-well plate. Seed cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of CA1P (e.g., 0, 10, 50, 100 nM). Incubate for the desired time (e.g., 6-24 hours).
-
Fixation: Aspirate the medium and wash the cells gently with PBS. Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature (RT).
-
Permeabilization: Wash the cells three times with PBS. Add 1 mL of Permeabilization Buffer and incubate for 10 minutes at RT.
-
Blocking: Wash three times with PBS. Add 1 mL of Blocking Buffer and incubate for 1 hour at RT to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in Blocking Buffer (e.g., 1:500). Aspirate the blocking buffer and add 300 µL of the primary antibody solution to each coverslip. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the Alexa Fluor 488 secondary antibody in Blocking Buffer (e.g., 1:1000). Add 300 µL to each coverslip and incubate for 1 hour at RT, protected from light.
-
Staining and Mounting: Wash three times with PBS. Add a DAPI solution for 5 minutes to stain the nuclei. Wash once more with PBS. Carefully remove the coverslips from the wells, invert them onto a drop of mounting medium on a microscope slide, and seal the edges.
-
Visualization: Image the cells using a fluorescence microscope with appropriate filters for DAPI (blue) and Alexa Fluor 488 (green). Compare the structure of the microtubule network in treated cells versus control cells.
Conclusion
Combretastatin A-1 phosphate is a potent, water-soluble prodrug that functions as a tubulin polymerization inhibitor. Its mechanism of action, centered on binding to the colchicine site of β-tubulin, triggers a dual anti-cancer assault: direct cytotoxicity through mitotic arrest and apoptosis, and a powerful vascular-disrupting effect that leads to rapid tumor necrosis. Preclinical data suggests CA1P may possess a more potent anti-tumor profile than its well-studied analogue, CA4P, highlighting its significant potential for further development in clinical oncology. The protocols and data presented herein provide a technical foundation for researchers engaged in the study and development of microtubule-targeting agents.
References
- 1. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS | Neuroquantology [neuroquantology.com]
- 6. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity [mdpi.com]
- 7. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combretastatin A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Combretastatin A-1 Phosphate: A Technical Guide to its Effects on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Combretastatin (B1194345) A-1 phosphate (B84403) (CA1P), a water-soluble prodrug of combretastatin A-1, is a potent vascular disrupting agent (VDA) that shows significant promise in oncology.[1] By targeting the established tumor vasculature, CA1P induces rapid and selective vascular shutdown, leading to extensive tumor necrosis.[1][2] This technical guide provides an in-depth analysis of the multifaceted effects of CA1P on the tumor microenvironment, including its impact on tumor perfusion, the induction of hypoxia, and the modulation of the immune landscape. Detailed experimental protocols and visual representations of key biological pathways are presented to facilitate further research and drug development in this area.
Mechanism of Action: Targeting the Tumor Vasculature
CA1P's primary mechanism of action involves the disruption of the microtubule cytoskeleton in endothelial cells.[3] The active metabolite, combretastatin A-1, binds to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[4] This leads to a cascade of events within the tumor's endothelial cells, culminating in vascular collapse and a drastic reduction in blood flow.[2][5] This effect is particularly pronounced in the abnormal and poorly organized tumor vasculature, while having a lesser impact on healthy, established blood vessels.[6]
Effects on Tumor Perfusion and Hypoxia
The most immediate and dramatic effect of CA1P is the rapid shutdown of tumor blood flow. Preclinical studies, primarily with the closely related compound combretastatin A-4 phosphate (CA4P), have demonstrated a significant reduction in tumor perfusion within hours of administration.[5] This vascular collapse leads to a state of acute and severe tumor hypoxia.[7]
Data Presentation: Quantitative Effects on Tumor Perfusion and Necrosis
| Parameter | Drug | Dose | Tumor Model | Time Point | Effect | Reference(s) |
| Tumor Necrosis | CA1P | 50 mg/kg | Murine Colon Adenocarcinoma (MAC29) | 24 hours | ~94% of the tumor was necrotic | [1][2] |
| Tumor Blood Flow Reduction | CA4P | 100 mg/kg | P22 Carcinosarcoma (rat) | 6 hours | ~100-fold reduction | [8] |
| Tumor Perfusion (IAUC) Reduction | CA4P | 30 mg/kg | 13762NF Rat Breast Carcinoma | 2 hours | ~70% decrease | |
| Tumor Perfusion (Ktrans) Reduction | CA4P | Not Specified | P22 Carcinosarcoma (rat) | 4-6 hours | Significant reduction | |
| Mean Tumor pO2 | CA4P | 30 mg/kg | 13762NF Rat Breast Carcinoma | 2 hours | Decrease from 23 to 2 mm Hg |
Note: Data for CA4P is included as a close structural and functional analog of CA1P. IAUC: Initial Area Under the Curve; Ktrans: Volume transfer constant.
Modulation of the Tumor Immune Microenvironment
The profound changes induced by CA1P in the tumor microenvironment, particularly the induction of hypoxia and necrosis, have significant implications for the tumor's immune landscape. Research indicates that CA1P can directly impact key immune cell populations, such as tumor-associated macrophages (TAMs).
Impact on Tumor-Associated Macrophages (TAMs)
Studies have shown that CA1P can induce apoptosis in TAMs by inhibiting the Wnt/β-catenin signaling pathway.[4] This leads to a reduction in the number of these often pro-tumoral immune cells within the tumor microenvironment.
Data Presentation: Quantitative Effects on the Immune Microenvironment
| Parameter | Drug | Tumor Model | Effect | Reference(s) |
| Tumor-Associated Macrophages (TAMs) | CA1P | Hepatocellular Carcinoma (mouse model) | Elimination of TAMs in the tumor microenvironment | [4] |
Signaling Pathways
The biological effects of Combretastatin A-1 Phosphate are orchestrated through a series of intricate signaling pathways, primarily initiated by its interaction with tubulin in endothelial cells.
Caption: Mechanism of Action of Combretastatin A-1 Phosphate.
The disruption of microtubule dynamics in endothelial cells by CA1P leads to the activation of the Rho signaling pathway and the disruption of VE-cadherin, a key component of endothelial cell junctions.[9][10] This culminates in increased vascular permeability and the eventual shutdown of the tumor vasculature.
In tumor-associated macrophages, CA1P has been shown to inhibit the Wnt/β-catenin pathway, leading to apoptosis.
Caption: CA1P Signaling in Tumor-Associated Macrophages (TAMs).
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of Combretastatin A-1 Phosphate on the tumor microenvironment.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) for Tumor Perfusion
Objective: To quantitatively assess changes in tumor blood flow and vascular permeability following CA1P treatment.
Protocol:
-
Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenografts).
-
Imaging System: A preclinical MRI system (e.g., 1.5T or higher).
-
Contrast Agent: Gadolinium-based contrast agent (e.g., Gd-DTPA).
-
Procedure: a. Acquire baseline T1-weighted images of the tumor. b. Administer a bolus of the contrast agent intravenously. c. Acquire a series of T1-weighted images at a high temporal resolution (e.g., every 10-15 seconds) for a duration of 10-15 minutes. d. Repeat the imaging procedure at various time points post-CA1P administration (e.g., 2, 6, and 24 hours).
-
Data Analysis: a. Generate signal intensity-time curves for regions of interest within the tumor. b. Apply pharmacokinetic models (e.g., Tofts model) to the data to calculate parameters such as Ktrans (volume transfer constant) and ve (extracellular extravascular space volume fraction).
References
- 1. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early Effects of Combretastatin-A4 Disodium Phosphate on Tumor Perfusion and Interstitial Fluid Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-vascular agent Combretastatin A-4-P modulates Hypoxia Inducible Factor-1 and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
The Discovery of Combretastatin from Combretum caffrum: A Technical Guide
An In-depth Exploration of the Isolation, Characterization, and Mechanism of Action of a Potent Antitumor Agent
Executive Summary
The discovery of combretastatins from the bark of the South African bush willow, Combretum caffrum, marks a significant milestone in the field of natural product-based cancer drug discovery. This technical guide provides a comprehensive overview of the history, isolation, structural elucidation, and biological evaluation of these potent antimitotic and vascular-disrupting agents. Key quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for the pivotal experiments that defined the therapeutic potential of combretastatins. Furthermore, this guide includes detailed diagrams of the key signaling pathways and experimental workflows, offering a visual representation of the complex biological processes involved.
A Historical Perspective: The Journey from Folk Medicine to Clinical Trials
The story of combretastatin (B1194345) begins with a U.S. National Cancer Institute (NCI) initiative in the 1970s to screen plant extracts for potential anticancer activity.[1] Extracts from the South African tree Combretum caffrum, a plant with a history in traditional Zulu medicine for causing harm, demonstrated significant activity against the murine P-388 lymphocytic leukemia cell line.[1][2] This initial finding spurred a decades-long investigation led by Dr. George R. Pettit and his team at the Cancer Research Institute at Arizona State University.[3]
The first bioactive compound isolated was named combretastatin, which showed a remarkable ability to reverse the morphology of astrocyte cells in the NCI's 9ASK bioassay.[2] Subsequent bioassay-guided fractionation of C. caffrum extracts led to the isolation of a series of structurally related stilbenoids, categorized as combretastatins A, B, C, and D.[4] Among these, combretastatin A-4 (CA-4) emerged as the most potent antimitotic agent, exhibiting powerful inhibitory effects on tubulin polymerization and cytotoxicity against a broad spectrum of cancer cell lines.[5] The structural simplicity and potent activity of CA-4 have made it a lead compound for the development of numerous synthetic analogs and prodrugs, some of which have advanced into clinical trials for the treatment of various cancers.[6][7]
Isolation and Purification of Combretastatins
The initial isolation of combretastatins from Combretum caffrum by Pettit's group involved a multi-step process of solvent extraction and chromatographic separation. While specific, highly detailed protocols are proprietary, the general methodology can be outlined as follows.
Experimental Protocol: Extraction and Initial Fractionation
-
Plant Material Collection and Preparation : Bark and stem wood of Combretum caffrum were collected, dried, and ground into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction : The powdered plant material was subjected to exhaustive extraction with a mixture of methylene (B1212753) chloride and methanol (B129727).[2] This solvent system is effective at extracting a broad range of compounds with varying polarities.
-
Solvent Partitioning : The crude extract was then subjected to a series of liquid-liquid partitioning steps to separate compounds based on their differential solubility in immiscible solvents. A typical partitioning scheme involved the use of hexane, carbon tetrachloride, and methylene chloride against aqueous methanol.[2] Bioactivity-guided fractionation, typically using the P-388 murine lymphocytic leukemia cell line assay, was employed to track the active constituents through the various fractions.
Experimental Protocol: Chromatographic Purification
The bioactive fractions obtained from solvent partitioning were further purified using a combination of chromatographic techniques.
-
Sephadex LH-20 Chromatography : This size-exclusion chromatography step, using methanol as the mobile phase, was crucial for the initial separation of compounds based on their molecular size.[2]
-
Silica (B1680970) Gel Chromatography : Fractions from the Sephadex LH-20 column were then subjected to silica gel column chromatography.[2] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient), was used to separate the various combretastatins.
-
High-Performance Liquid Chromatography (HPLC) : Final purification to obtain highly pure combretastatin A-4 and other analogs was often achieved using reversed-phase HPLC.
Quantitative Yield
The yield of combretastatins from the plant material is a critical parameter for large-scale production. While yields can vary depending on the specific plant material and extraction conditions, early reports from Pettit's group provide some indication. For instance, from 55 kg of dried branches, leaves, and fruit of C. caffrum, 0.45 g of the initial "combretastatin" was isolated.[2]
Structural Elucidation
The determination of the precise chemical structures of the combretastatins was a pivotal step in understanding their mechanism of action and enabling synthetic efforts. A combination of spectroscopic techniques and X-ray crystallography was employed.
Spectroscopic Analysis
-
Mass Spectrometry (MS) : Provided information on the molecular weight and elemental composition of the isolated compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR were instrumental in elucidating the connectivity of atoms and the stereochemistry of the molecules. The characteristic signals for the cis-stilbene (B147466) bridge in combretastatin A-4 were a key finding.
X-ray Crystallography
Single-crystal X-ray diffraction analysis provided unambiguous confirmation of the three-dimensional structure of the combretastatins, including the absolute stereochemistry.[8]
Biological Activity and Mechanism of Action
Combretastatins, particularly CA-4, exert their potent antitumor effects through a dual mechanism: inhibition of tubulin polymerization and disruption of tumor vasculature.
Inhibition of Tubulin Polymerization
CA-4 is a potent inhibitor of microtubule dynamics. It binds to the colchicine-binding site on the β-subunit of tubulin, thereby preventing the polymerization of tubulin dimers into microtubules.[4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
Vascular-Disrupting Activity
In addition to its direct cytotoxic effects on cancer cells, CA-4 also acts as a potent vascular-disrupting agent (VDA). It selectively targets the immature and poorly formed blood vessels characteristic of tumors, causing a rapid collapse of the tumor vasculature. This leads to a shutdown of blood flow, resulting in extensive tumor necrosis due to oxygen and nutrient deprivation.
Quantitative Data on Biological Activity
The following tables summarize the in vitro cytotoxic activity and tubulin polymerization inhibitory activity of combretastatin A-4 and related compounds.
Table 1: In Vitro Cytotoxicity of Combretastatins against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / ED50 (µM) | Reference |
| Combretastatin A-4 | P-388 | Murine Leukemia | ~0.003 | [5] |
| Combretastatin A-4 | L-1210 | Murine Leukemia | ~0.003 | [5] |
| Combretastatin A-4 | HT-29 | Human Colon | 0.02 µg/mL | [5] |
| Combretastatin A-4 | HCT-15 | Human Colon | 0.0009 µg/mL | [5] |
| Combretastatin A-1 | P-388 | Murine Leukemia | 0.99 µg/mL | [8] |
| Combretastatin B-1 | P-388 | Murine Leukemia | Not specified | [8] |
| Combretastatin B-3 | P-388 | Murine Leukemia | 0.4 µg/mL | |
| Combretastatin B-4 | P-388 | Murine Leukemia | 1.7 µg/mL |
Table 2: Tubulin Polymerization Inhibitory Activity of Combretastatins
| Compound | Assay System | IC50 (µM) | Reference |
| Combretastatin A-4 | Bovine brain tubulin | 2-3 | [5] |
| Combretastatin A-1 | Bovine brain tubulin | Potent inhibitor | [8] |
| Combretastatin B-1 | Bovine brain tubulin | Potent inhibitor | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by combretastatin A-4 and a generalized workflow for its isolation and characterization.
Signaling Pathways
Caption: Combretastatin A-4 induced apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. silicycle.com [silicycle.com]
- 8. Column Packing & Separation with Sephadex® LH-20 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Combretastatin A-1 Phosphate Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin (B1194345) A-1 phosphate (B84403) (CA1P), a water-soluble prodrug of combretastatin A-1, is a potent tubulin-binding agent that functions as a vascular disrupting agent (VDA).[1][2][3] Originally isolated from the African bush willow, Combretum caffrum, it demonstrates significant antitumor activity in preclinical models by selectively targeting and collapsing tumor vasculature, leading to extensive hemorrhagic necrosis.[1][2] Upon administration, CA1P is rapidly dephosphorylated by endogenous phosphatases to its active form, combretastatin A-1 (CA1).[3] CA1 then binds to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization, primarily in rapidly proliferating endothelial cells of the tumor neovasculature.[3][4] This disruption of the endothelial cytoskeleton results in cell shape changes, increased vascular permeability, and ultimately, a rapid shutdown of tumor blood flow.[2][5]
These application notes provide a comprehensive overview of the in vivo administration protocols for Combretastatin A-1 phosphate tetrasodium (B8768297), including recommended dosages, compatible animal models, and detailed experimental procedures for evaluating its efficacy.
In Vivo Efficacy and Administration Summary
The following tables summarize the quantitative data from preclinical studies involving the in vivo administration of Combretastatin A-1 phosphate.
Table 1: In Vivo Efficacy of Combretastatin A-1 Phosphate (Monotherapy)
| Animal Model | Tumor Type | Dosage (mg/kg) | Administration Route | Key Findings | Reference |
| Mice | MAC29 Murine Colon Adenocarcinoma | 50 | Intraperitoneal (i.p.) | Significant tumor growth delays; ~94% tumor necrosis within 24 hours. | [1] |
| Mice | MAC29 Murine Colon Adenocarcinoma | 150 | Intraperitoneal (i.p.) | Strong decrease in vascular volume after 2 hours. | [4] |
| Mice | MAC29 Murine Colon Adenocarcinoma | up to 250 | Intraperitoneal (i.p.) | Well-tolerated; more effective at producing tumor growth delays than combretastatin A-4 phosphate. | [1] |
| Mice | Hepatocellular Carcinoma (HCC) | Not Specified | Not Specified | Demonstrated outstanding anti-cancer activity. |
Table 2: In Vivo Combination Therapy with Combretastatin A-1 Phosphate
| Animal Model | Tumor Type | Combination Agent | CA1P Dosage (mg/kg) | Administration Route | Key Findings | Reference |
| Mice | MAC29 Murine Colon Adenocarcinoma | Cisplatin (B142131) | 100 | Intraperitoneal (i.p.) | Significantly potentiated the anti-tumor effects of cisplatin. | [6] |
| Mice | Pancreatic Neuroendocrine Tumors | Sunitinib | 100 | Intraperitoneal (i.p.) | Showed anti-tumor activity and anti-angiogenic effects. | [7] |
Experimental Protocols
Preparation of Combretastatin A-1 Phosphate for In Vivo Injection
Materials:
-
Combretastatin A-1 phosphate (CA1P) tetrasodium salt
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
This protocol is based on a formulation for achieving a clear solution at a concentration of ≥ 5 mg/mL.[7] Adjustments to the final volume and concentration may be necessary based on the desired dosage and the weight of the animals.
-
Solvent Preparation: Prepare the vehicle solution by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline. For example, to prepare 1 mL of the vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of sterile saline.
-
Dissolving CA1P:
-
Weigh the required amount of CA1P powder and place it in a sterile microcentrifuge tube.
-
Add the 10% DMSO portion of the vehicle to the CA1P powder. Vortex thoroughly. If needed, use an ultrasonic bath to aid dissolution.
-
Sequentially add the remaining components of the vehicle (PEG300, Tween-80, and saline), vortexing well after each addition to ensure a homogenous solution.
-
-
Final Concentration Calculation (Example for 100 mg/kg):
-
Assume an average mouse weight of 20 g (0.02 kg).
-
The required dose per mouse is 100 mg/kg * 0.02 kg = 2 mg.
-
If the final concentration of the CA1P solution is 5 mg/mL, the injection volume would be 2 mg / 5 mg/mL = 0.4 mL.
-
Adjust the final concentration of the CA1P solution as needed to achieve a suitable injection volume (typically 0.1-0.2 mL for mice).
-
Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared Combretastatin A-1 phosphate solution
-
Sterile 1 mL syringes with 26-27 gauge needles
-
70% ethanol (B145695) swabs
-
Appropriate animal restraint device
Protocol:
-
Animal Restraint: Securely restrain the mouse to expose the abdomen.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfection: Clean the injection site with a 70% ethanol swab.
-
Needle Insertion: Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, discard the syringe and re-attempt with a fresh needle and syringe at a different site.
-
Injection: Inject the CA1P solution slowly and steadily.
-
Needle Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Monitor the animal for any adverse reactions post-injection.
Tumor Growth Assessment
Materials:
-
Digital calipers
-
Animal scale
Protocol:
-
Frequency: Measure tumor dimensions and body weight 2-3 times per week.
-
Measurement: Using digital calipers, measure the length (longest dimension) and width (perpendicular to the length) of the subcutaneous tumor.
-
Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula:
-
Tumor Volume (mm³) = 0.5 x (Length x Width²)
-
-
Data Analysis: Plot the mean tumor volume for each treatment group over time to generate tumor growth curves. Tumor growth inhibition can be calculated at the end of the study.
Histological Analysis of Tumor Necrosis
Materials:
-
4% paraformaldehyde or 10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) staining reagents
-
Microscope
Protocol:
-
Tissue Harvest and Fixation: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice and excise the tumors. Fix the tumors in 4% paraformaldehyde or 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin (stains nuclei blue) and eosin (stains cytoplasm and extracellular matrix pink).
-
Microscopic Evaluation: Examine the stained sections under a microscope. Necrotic areas are typically characterized by a loss of cellular detail, eosinophilic cytoplasm, and pyknotic (condensed) or absent nuclei.
-
Quantification of Necrosis: The percentage of necrotic area relative to the total tumor area can be quantified using image analysis software.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Combretastatin A-1 Phosphate
Caption: Mechanism of action of Combretastatin A-1 Phosphate.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for a typical in vivo efficacy study.
References
- 1. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular disrupting agents | amdbook.org [amdbook.org]
- 6. Combretastatin A-1 phosphate potentiates the antitumour activity of cisplatin in a murine adenocarcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Combretastatin A-1 Phosphate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin (B1194345) A-1 phosphate (B84403) (CA1P) is a water-soluble prodrug of the natural stilbenoid, Combretastatin A-1, which is isolated from the bark of the African bush willow, Combretum caffrum. As a potent inhibitor of tubulin polymerization, CA1P functions as a vascular-disrupting agent (VDA) with significant anti-cancer activity. Upon administration, CA1P is rapidly dephosphorylated to its active form, Combretastatin A-1 (CA1), which targets the colchicine-binding site on β-tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, particularly in rapidly proliferating endothelial cells, thereby selectively targeting tumor vasculature.[1][2]
This document provides detailed application notes and protocols for the preparation and use of Combretastatin A-1 phosphate in cell culture experiments, intended to support researchers in the fields of oncology, drug discovery, and cell biology.
Mechanism of Action
Combretastatin A-1, the active metabolite of CA1P, exerts its cytotoxic effects primarily through the inhibition of tubulin polymerization.[2] This disruption of the microtubule network leads to a cascade of downstream cellular events:
-
Mitotic Arrest: By preventing the formation of the mitotic spindle, CA1 induces cell cycle arrest at the G2/M phase.
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.
-
Vascular Disruption: CA1 demonstrates a selective and potent disruptive effect on the tumor vasculature, leading to a shutdown of blood flow and subsequent tumor necrosis.[3]
-
Signaling Pathway Modulation: CA1P has been shown to down-regulate the p-AKT and Wnt/β-catenin signaling pathways.[1] This occurs through microtubule depolymerization-mediated AKT inactivation, which in turn leads to the activation of Glycogen Synthase Kinase 3β (GSK-3β). Activated GSK-3β promotes the degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway, thereby inhibiting the expression of target genes involved in cell proliferation and survival.[4][5]
Data Presentation
Solubility
Combretastatin A-1 phosphate is a water-soluble compound. For cell culture applications, it is typically dissolved in a biocompatible solvent to create a concentrated stock solution, which is then further diluted in the cell culture medium.
| Solvent/Vehicle | Solubility | Reference |
| Water | Soluble | [6] |
| Phosphate-Buffered Saline (PBS) | Soluble | |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 100 mg/mL (≥ 203.12 mM) | [7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (≥ 10.16 mM) | [7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (≥ 10.16 mM) | [7] |
Note: The use of ultrasound may be required to fully dissolve the compound in DMSO.[7]
In Vitro Cytotoxicity
The cytotoxic activity of Combretastatin A-1 and its phosphate prodrug has been evaluated against various cancer cell lines. It is important to note that as a prodrug, the in vitro activity of CA1P can be influenced by the expression of phosphatases in the specific cell line being tested. The active form, Combretastatin A-1, generally exhibits potent cytotoxicity.
| Cell Line | Cancer Type | IC50 (CA1) | Reference |
| P388 | Murine Leukemia | Cross-resistant in daunorubicin-resistant lines | [4] |
| HepG2 | Hepatocellular Carcinoma | Induces apoptosis | [4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Endothelial Cells | Induces degradation of tubulin cytoskeleton | [1] |
Note: Many studies focus on Combretastatin A-4 (CA4) and its phosphate prodrug (CA4P), a close structural analog of CA1P. CA4 generally displays potent cytotoxicity in the nanomolar to low micromolar range against a wide variety of cancer cell lines.[7][8][9] CA1P has been reported to be more potent than CA4P in some preclinical models.[3] Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Storage and Stability
Proper storage of Combretastatin A-1 phosphate solutions is crucial to maintain their biological activity.
| Solution Type | Storage Temperature | Duration | Light Protection | Reference |
| Stock Solution (in solvent) | -80°C | 6 months | Required | |
| Stock Solution (in solvent) | -20°C | 1 month | Required |
Stability in Cell Culture Media: There is limited specific data on the half-life of CA1P in cell culture media at 37°C. As a phosphate prodrug, its stability and conversion to the active form will depend on the presence of phosphatases in the media and secreted by the cells. For long-term experiments, it is advisable to replenish the medium with freshly diluted CA1P periodically.
Experimental Protocols
Preparation of Combretastatin A-1 Phosphate Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Combretastatin A-1 phosphate in DMSO.
Materials:
-
Combretastatin A-1 phosphate (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood.
-
Weighing: Accurately weigh the desired amount of Combretastatin A-1 phosphate powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 492.31 g/mol ), weigh 4.92 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the weighed powder in a sterile microcentrifuge tube.
-
Mixing: Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[7]
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Do not autoclave.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM Combretastatin A-1 phosphate stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.
-
Sterile conical tubes or microcentrifuge tubes.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM CA1P stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Application to Cells: Immediately add the appropriate volume of the working solution to the cell culture plates to achieve the final desired concentration. Ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%).
-
Control: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
Mandatory Visualizations
Experimental Workflow for CA1P Solution Preparation
Caption: Workflow for preparing Combretastatin A-1 phosphate solutions.
Signaling Pathway of Combretastatin A-1
Caption: Signaling pathway affected by Combretastatin A-1.
References
- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential cytotoxicity of combretastatins A1 and A4 in two daunorubicin-resistant P388 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Studies of Novel Combretastatin and Pterostilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]
- 9. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Vascular Disruption with Combretastatin A-1 Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin (B1194345) A-1 phosphate (B84403) (CA1P) is a water-soluble prodrug of Combretastatin A-1 (CA1), a potent inhibitor of tubulin polymerization originally isolated from the South African bush willow tree, Combretum caffrum.[1] As a vascular disrupting agent (VDA), CA1P selectively targets the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[2][3] This document provides detailed application notes and protocols for researchers engaged in the preclinical and clinical assessment of CA1P's vascular disruptive effects.
Mechanism of Action
Upon systemic administration, CA1P is rapidly dephosphorylated by endogenous phosphatases to its active form, CA1.[1] CA1 binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization.[2][4] This disruption of the microtubule cytoskeleton in endothelial cells, particularly the rapidly proliferating cells of the tumor neovasculature, triggers a cascade of events:
-
Cytoskeletal Collapse and Cell Shape Change: The disruption of microtubules leads to a reorganization of the actin cytoskeleton, causing endothelial cells to change from a flattened to a more spherical shape.[5][6]
-
Increased Vascular Permeability: The change in endothelial cell shape and disruption of cell-cell junctions, mediated in part by the disengagement of vascular endothelial-cadherin (VE-cadherin), leads to increased vascular permeability.[5][7]
-
Vascular Shutdown and Ischemia: The culmination of these events is the occlusion of tumor blood vessels, leading to a rapid and dramatic reduction in tumor blood flow.[2][3] This acute ischemia deprives the tumor of oxygen and nutrients.
-
Tumor Necrosis: Prolonged ischemia results in extensive hemorrhagic necrosis within the tumor core.[2][7]
Key signaling pathways implicated in the action of combretastatins include the inhibition of the VE-cadherin/β-catenin/Akt pathway, which is crucial for endothelial cell-cell adhesion and survival, and the Wnt/β-catenin pathway.[5][7][8][9]
Quantitative Data on Vascular Disruption
The following tables summarize quantitative data from preclinical and clinical studies on Combretastatin A-1 Phosphate (CA1P) and its closely related analog, Combretastatin A-4 Phosphate (CA4P), which exhibits a similar mechanism of action.
Table 1: Preclinical Studies
| Compound | Dose | Animal Model | Assessment Method | Key Results | Reference(s) |
| CA1P | 150 mg/kg | Murine colon adenocarcinoma (MAC 29) | Histology | Strong decrease in vascular volume after 2 hours. | [10] |
| CA1P | 150 mg/kg | Murine colon adenocarcinoma (MAC 29) | Pharmacokinetics | Plasma AUC: 10.4 µg·h/mL; Tumor AUC: 13.1 µg·h/mL. | [11] |
| CA1P | 50 mg/kg | Murine colon adenocarcinoma (MAC 29) | Tumor Growth Delay | Significant tumor growth delays. | [7] |
| CA1P | Not specified | Hepatocellular carcinoma mouse model | Immunohistochemistry | Induced apoptosis in tumor-associated macrophages. | [9] |
| CA4P | 100 mg/kg | Murine adenocarcinoma | Histology (Hoechst 33342) | >90% of tumor vessels non-functional 6 hours post-treatment. | [12] |
| CA4P | 100 mg/kg | Murine adenocarcinoma | 86RbCl tracer | 50-60% reduction in overall tumor perfusion. | [13] |
| CA4P | Not specified | Various tumor models | H&E Staining | Necrotic areas of approximately 29% and 46% at 3 and 24 hours post-administration, respectively. | [14] |
Table 2: Clinical Studies
| Compound | Dose | Patient Population | Assessment Method | Key Results | Reference(s) |
| CA4P | ≥52 mg/m² | Advanced solid tumors | PET with ¹⁵O-water | Mean reduction in tumor perfusion: -49% at 30 minutes. | [15] |
| CA4P | ≥52 mg/m² | Advanced solid tumors | PET with ¹⁵O-CO | Mean reduction in tumor blood volume: -15% at 30 minutes. | [15] |
| CA4P | 60 mg/m² | Advanced cancer | DCE-MRI | Significant decline in gradient peak tumor blood flow in 6 of 7 patients. | [5][16][17] |
| CA4P | 52 or 68 mg/m² | Advanced cancer | Clinical Observation | Doses at which tumor blood flow reduction has been recorded. | [18][19] |
Experimental Protocols
Detailed methodologies for key experiments to assess the vascular disruptive effects of Combretastatin A-1 Phosphate are provided below.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
DCE-MRI is a non-invasive imaging technique that quantitatively assesses vascular properties such as blood flow, volume, and permeability.[20][21]
Protocol:
-
Animal/Patient Preparation: Anesthetize the animal or position the patient comfortably. Place a catheter for contrast agent administration.
-
Baseline Imaging: Acquire pre-contrast T1-weighted images to establish baseline signal intensity.
-
Dynamic Scanning:
-
Data Analysis:
-
Define a region of interest (ROI) within the tumor.
-
Generate signal intensity-time curves from the ROI.
-
Use pharmacokinetic models (e.g., Tofts model) to derive parameters such as Ktrans (volume transfer constant, reflecting permeability and flow) and vp (plasma volume).[22]
-
Compare pre- and post-treatment values to quantify the effect of CA1P.
-
Positron Emission Tomography (PET) with ¹⁵O-Water
PET with ¹⁵O-labeled water is the gold standard for non-invasively measuring tissue perfusion.[23]
Protocol:
-
Patient/Animal Preparation: Position the subject in the PET scanner such that the tumor and heart are within the field of view.[15]
-
Transmission Scan: Perform a transmission scan for attenuation correction.[15]
-
Tracer Administration and Dynamic Acquisition:
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Define ROIs over the tumor and a major artery (e.g., aorta) to obtain an image-derived input function.[24]
-
Apply a one-tissue compartment model to the time-activity curves to calculate tumor blood flow (in mL/min/100g).[24]
-
Perform scans before and at various time points after CA1P administration (e.g., 30 minutes, 24 hours) to assess changes in perfusion.[15]
-
Histological Assessment of Tumor Necrosis
This method provides a direct measure of the extent of cell death induced by CA1P.
Protocol:
-
Tissue Collection and Fixation: At selected time points post-treatment, excise tumors and fix them in 10% neutral buffered formalin for 24-48 hours.[25]
-
Processing and Sectioning: Dehydrate the fixed tissues, embed in paraffin, and cut 3-5 µm sections.[4]
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink/red).
-
-
Microscopic Analysis and Quantification:
-
Acquire images of the entire tumor section using a slide scanner or a microscope with a tiling function.
-
Manually or with image analysis software, delineate the total tumor area and the necrotic areas (characterized by loss of cellular detail, pyknosis, and karyorrhexis).[26]
-
Calculate the percentage of necrosis: (Necrotic Area / Total Tumor Area) x 100.[26]
-
Immunohistochemistry for CD31
CD31 (PECAM-1) is a marker for endothelial cells, and its staining is used to assess microvessel density (MVD).
Protocol:
-
Antigen Retrieval: After deparaffinization and rehydration of tissue sections, perform heat-induced epitope retrieval, for example, using a citrate (B86180) buffer (pH 6.0) or Tris buffer (pH 10).[4][27]
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a protein block (e.g., serum from the secondary antibody host species).[3]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against CD31 (e.g., clone JC70A) at an optimized dilution overnight at 4°C or for 30-60 minutes at room temperature.[3][6]
-
Secondary Antibody and Detection:
-
Apply a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.[4]
-
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.[4]
-
Analysis: Identify "hot spots" of high vascularity at low magnification. At high magnification, count the number of stained microvessels in several fields of view to determine the MVD.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to polymerize at 37°C for 30-60 minutes.[2][28]
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the gel in a medium containing the desired concentration of CA1P or vehicle control.[28]
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 4-18 hours.[29]
-
Analysis:
-
Visualize the formation of tube-like structures using a light microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total area covered by tubes using imaging software.
-
Compare the results between CA1P-treated and control wells.
-
Endothelial Cell Migration Assay (Transwell)
This assay measures the chemotactic migration of endothelial cells through a porous membrane.[1]
Protocol:
-
Chamber Setup: Place cell culture inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., VEGF or serum) to the lower chamber.
-
Cell Seeding: Seed endothelial cells in a serum-free or low-serum medium containing CA1P or vehicle control into the upper chamber (the insert).
-
Incubation: Incubate for 3-6 hours at 37°C to allow for cell migration through the pores.
-
Analysis:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or DAPI).
-
Count the number of migrated cells in several microscopic fields.
-
Compare the number of migrated cells between treated and control groups.
-
Visualizations
Signaling Pathway of Combretastatin A-1 Phosphate
Caption: CA1P signaling pathway leading to vascular disruption.
Experimental Workflow for Assessing CA1P
Caption: Experimental workflow for assessing CA1P vascular disruption.
References
- 1. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 2. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genomeme.ca [genomeme.ca]
- 4. urmc.rochester.edu [urmc.rochester.edu]
- 5. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcp.bmj.com [jcp.bmj.com]
- 7. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparative preclinical pharmacokinetic and metabolic studies of the combretastatin prodrugs combretastatin A4 phosphate and A1 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Reproducibility of Tumor Blood Flow Quantification with 15O-Water PET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. researchgate.net [researchgate.net]
- 19. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DCE-MRI biomarkers in the clinical evaluation of antiangiogenic and vascular disrupting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. paul-tofts-phd.org.uk [paul-tofts-phd.org.uk]
- 23. Tumor blood flow measured by PET dynamic imaging of first-pass 18F-FDG uptake: a comparison with 15O-labeled water-measured blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Reproducibility of Tumor Perfusion Measurements Using 15O-Labeled Water and PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 29. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols: Combretastatin A-1 Phosphate in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin (B1194345) A-1 phosphate (B84403) (CA1P) is a water-soluble prodrug of Combretastatin A-1, a potent tubulin-binding agent isolated from the South African bush willow tree, Combretum caffrum.[1][2] As a vascular disrupting agent (VDA), CA1P selectively targets and disrupts the established tumor vasculature, leading to a rapid shutdown of blood flow within the tumor, causing extensive necrosis.[3][4] This mechanism of action makes CA1P a compelling candidate for combination therapies. By collapsing the tumor's blood supply, CA1P can enhance the efficacy of traditional cytotoxic chemotherapies, which often have limited penetration into poorly vascularized tumor cores. Preclinical and clinical studies have demonstrated synergistic anti-tumor effects when CA1P or its analogue, Combretastatin A-4 Phosphate (CA4P), is combined with agents like cisplatin (B142131), carboplatin, and paclitaxel (B517696).[3][5]
These application notes provide an overview of the signaling pathways involved and detailed protocols for in vitro and in vivo studies to evaluate the synergistic effects of Combretastatin A-1 phosphate in combination with standard chemotherapy.
Mechanism of Action and Signaling Pathways
Combretastatin A-1 phosphate exerts its anti-cancer effects through a dual mechanism: direct cytotoxicity to cancer cells by inhibiting tubulin polymerization and, more significantly, through the disruption of tumor vasculature. The synergistic effect with chemotherapy is believed to arise from CA1P's ability to increase the permeability of tumor blood vessels, thereby enhancing the delivery and accumulation of chemotherapeutic drugs within the tumor.[6]
Several signaling pathways are implicated in the action of CA1P and its synergy with chemotherapy:
-
Tubulin Polymerization and Cytoskeletal Disruption: CA1P binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[2] This disrupts the cytoskeleton of endothelial cells, leading to cell rounding, increased vascular permeability, and eventual vascular collapse.
-
Wnt/β-catenin Pathway: In hepatocellular carcinoma (HCC) cells, CA1P has been shown to inhibit the Wnt/β-catenin signaling pathway. This occurs through microtubule depolymerization-mediated AKT inactivation, leading to GSK-3β activation and subsequent downregulation of Mcl-1, an anti-apoptotic protein.[2]
-
PI3K/AKT/mTOR Pathway: The combination of vascular disruption by agents like CA4P can induce hypoxia, leading to the upregulation of Hypoxia-Inducible Factor-1α (HIF-1α), which can promote tumor survival. Combining a VDA with an inhibitor of the PI3K/AKT/mTOR pathway, which can regulate HIF-1α, has been shown to produce synergistic anti-tumor effects.
-
Apoptosis Pathways: The combination of CA1P with chemotherapeutic agents like cisplatin leads to enhanced apoptosis. This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Cisplatin induces DNA damage, activating p53 and p73, which in turn upregulate pro-apoptotic proteins like Bax and Bak.[7] The combination therapy can lead to increased activation of caspases-8 and -9, key executioners of apoptosis.[8]
Data Presentation
Table 1: In Vitro Cytotoxicity of CA1P in Combination with Chemotherapy
| Cell Line | Cancer Type | Chemotherapeutic Agent | CA1P IC50 (nM) | Chemo IC50 (µM) | Combination Index (CI)* |
| HepG2 | Hepatocellular Carcinoma | Cisplatin | Data not available | Data not available | Requires experimental determination |
| A549 | Non-small Cell Lung Cancer | Paclitaxel | Data not available | Data not available | Requires experimental determination |
| MAC29 | Murine Colon Adenocarcinoma | Cisplatin | Data not available | Data not available | Requires experimental determination |
| ARO | Anaplastic Thyroid Cancer | Paclitaxel/Carboplatin | Data not available | Data not available | Requires experimental determination |
| KAT-4 | Anaplastic Thyroid Cancer | Paclitaxel/Carboplatin | Data not available | Data not available | Requires experimental determination |
*Combination Index (CI): <1 indicates synergy, =1 indicates additive effect, >1 indicates antagonism.
Table 2: In Vivo Efficacy of CA1P and Chemotherapy Combination
| Tumor Model | Chemotherapy | CA1P Dose (mg/kg) | Chemotherapy Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| Murine Colon Adenocarcinoma (MAC 29) | Cisplatin | 100 | Not specified | Significant potentiation | [3] |
| Anaplastic Thyroid Cancer Xenograft (ARO, KAT-4) | Paclitaxel/Carboplatin | Not specified | Not specified | Significantly better than placebo | [9] |
| Murine Reticulosarcoma | Carboplatin | Not specified | 90 | Log cell kill of 2.0 (combination) vs 1.4 (Carboplatin alone) | [5] |
Experimental Protocols
In Vitro Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxicity of CA1P in combination with a chemotherapeutic agent.
-
Materials:
-
Cancer cell lines (e.g., HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Combretastatin A-1 Phosphate (CA1P)
-
Chemotherapeutic agent (e.g., Cisplatin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with varying concentrations of CA1P, the chemotherapeutic agent, or a combination of both for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values and Combination Index (CI) using appropriate software (e.g., CompuSyn).
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol quantifies the induction of apoptosis by the combination treatment.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
CA1P and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with CA1P and/or chemotherapy for 24-48 hours.
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Western Blot Analysis
This protocol assesses the effect of the combination treatment on key signaling proteins.
-
Materials:
-
Cancer cell lines
-
CA1P and chemotherapeutic agent
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-p-AKT, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with CA1P and/or chemotherapy, then lyse the cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
In Vivo Protocols
1. Tumor Xenograft Model
This protocol establishes a tumor model to evaluate the in vivo efficacy of the combination therapy.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line suspension (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel)
-
CA1P and chemotherapeutic agent formulations for injection
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, CA1P alone, Chemotherapy alone, Combination).
-
Administer treatments according to a predetermined schedule (e.g., CA1P via intraperitoneal injection, chemotherapy via intravenous or intraperitoneal injection). Dosing for CA4P in murine models has been up to 800 mg/kg.[11]
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
2. Immunohistochemistry (IHC)
This protocol visualizes protein expression and tissue morphology in tumor sections.
-
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissues
-
Microtome
-
Slides
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 3% H2O2, normal goat serum)
-
Primary antibodies (e.g., anti-CD31 for blood vessels, anti-Ki67 for proliferation, anti-cleaved caspase-3 for apoptosis)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
-
Procedure:
-
Cut 4-5 µm sections from paraffin-embedded tumors and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in retrieval buffer.[12]
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze the slides under a microscope.
-
Conclusion
The combination of Combretastatin A-1 phosphate with conventional chemotherapy represents a promising strategy in cancer therapy. The protocols outlined above provide a framework for the preclinical evaluation of this combination, from initial in vitro screening to in vivo efficacy studies. The synergistic interactions observed are rooted in the complementary mechanisms of vascular disruption and direct cytotoxicity, leading to enhanced tumor cell killing. Further research utilizing these methodologies will be crucial in optimizing dosing and scheduling and in identifying predictive biomarkers for patient selection in future clinical trials.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination effect of AC-7700, a novel combretastatin A-4 derivative, and cisplatin against murine and human tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Combination chemotherapy including combretastatin A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Evaluation of combretastatin A-4 prodrug in a non-Hodgkin's lymphoma xenograft model: preclinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Application Notes and Protocols for Developing Drug Delivery Systems for Combretastatin A-1 Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin (B1194345) A-1 phosphate (B84403) (CA1P) is a water-soluble prodrug of the potent anti-cancer agent combretastatin A-1 (CA1).[1][2] Originally isolated from the bark of the South African bush willow tree, Combretum caffrum, CA1P acts as a vascular-disrupting agent (VDA) by inhibiting tubulin polymerization, leading to the destruction of tumor vasculature and subsequent tumor necrosis.[3] Its mechanism of action also involves the inhibition of the Wnt/β-catenin signaling pathway, affecting both hepatocellular carcinoma cells and tumor-associated macrophages.[4] The development of effective drug delivery systems for CA1P is crucial to enhance its therapeutic efficacy, improve its pharmacokinetic profile, and minimize potential side effects.[5][6] This document provides detailed application notes and experimental protocols for the development and evaluation of various drug delivery platforms for CA1P.
Rationale for Drug Delivery Systems for CA1P
While CA1P is water-soluble, nano-based formulations offer several advantages, including:
-
Prolonged Circulation: Nanocarriers can protect CA1P from rapid clearance, extending its circulation time and increasing the probability of reaching the tumor site.[5][6]
-
Targeted Delivery: Drug delivery systems can be functionalized with targeting ligands to specifically accumulate in tumor tissues, enhancing efficacy and reducing off-target toxicity.[5][6]
-
Controlled Release: Formulations can be designed to release CA1P in a sustained manner in response to the tumor microenvironment.
-
Improved Efficacy: By increasing the drug concentration at the tumor site, delivery systems can enhance the anti-tumor and anti-vascular effects of CA1P.[5][6]
Key Drug Delivery Platforms for CA1P
Several types of nanocarriers are suitable for the delivery of CA1P, including liposomes, polymeric nanoparticles, and polymer-drug conjugates.
Liposomal Formulations
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For the water-soluble CA1P, it can be entrapped in the aqueous core of the liposome (B1194612).
Polymeric Nanoparticles
Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and methoxy (B1213986) poly(ethylene glycol)-b-polylactide (PELA) can be used to formulate nanoparticles that encapsulate CA1P.[7] These systems can provide sustained drug release.
Polymer-Drug Conjugates
CA1P can be chemically conjugated to water-soluble polymers. This approach creates a macromolecular prodrug with altered pharmacokinetics and potential for tumor targeting via the enhanced permeability and retention (EPR) effect.
Quantitative Data Summary
The following tables summarize key quantitative parameters for different drug delivery systems, primarily based on data for the closely related combretastatin A-4 (CA4) and its phosphate prodrug (CA4P), which can serve as a benchmark for CA1P formulation development.
Table 1: Liposomal Formulation Parameters for Combretastatin Analogs
| Formulation Component | Parameter | Value | Reference |
| Lipid Composition | Hydrogenated Soybean Phosphatidylcholine (HSPC), Cholesterol, DSPE-PEG | Optimized Molar Ratio | [8][9][10] |
| Drug-to-Lipid Ratio | CA4 to Total Lipid (w/w) | 20:100 | [8][9][10] |
| Lipid Concentration | Total Lipid | 100 mM | [8][9][10] |
| Cholesterol Content | Mol% of Total Lipid | 30 mol% | [8][9][10] |
| DSPE-PEG Content | Mol% of Total Lipid | 4 mol% | [8][9][10] |
| Resulting Properties | |||
| Drug Loading | Liposomal CA4 Concentration | 1.77 ± 0.14 mg/mL | [8][9][10] |
| Encapsulation Efficiency | % of Total Drug Entrapped | 85.70 ± 1.71% | [8][9][10] |
| Particle Size | Hydrodynamic Diameter | 123.84 ± 41.23 nm | [8][9][10] |
| In Vitro Release | % Released over 48h at 37°C | Not Significant | [8][9][10] |
Table 2: Polymeric Nanoparticle Formulation for Combretastatin Analogs
| Formulation Component | Parameter | Value | Reference |
| Polymers | Methoxy poly(ethylene glycol)-b-polylactide (PELA) and Poly(d,l-lactic-co-glycolic acid) (PLGA) | 1:1 Weight Ratio | [7] |
| Resulting Properties | |||
| Entrapment Efficiency | Highest Achieved | Optimized at 1:1 PELA:PLGA ratio | [7] |
| In Vitro Permeability | Apparent Permeability Coefficient (vs. free CA4P) | 2.08-fold higher | [7] |
| In Vivo Bioavailability | Absolute Bioavailability (Oral) | 77.6% | [7] |
| In Vivo Efficacy | Tumor Inhibition Ratio (S180 Xenograft) | 41.2% | [7] |
Experimental Protocols
Protocol 1: Preparation of CA1P-Loaded Liposomes
This protocol is adapted from methods used for CA4P and is expected to be suitable for CA1P with minor modifications.
Materials:
-
Combretastatin A-1 Phosphate (CA1P)
-
Hydrogenated Soybean Phosphatidylcholine (HSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve HSPC, cholesterol, and DSPE-PEG in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Encapsulation:
-
Hydrate the lipid film with a solution of CA1P in PBS by gentle rotation. The concentration of CA1P should be determined based on the desired drug loading.
-
The resulting suspension will contain multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a pore size of 100 nm.
-
Perform at least 10 passes through the extruder.
-
-
Purification:
-
Remove unencapsulated CA1P by size exclusion chromatography or dialysis against PBS.
-
-
Characterization:
-
Determine particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify drug loading and encapsulation efficiency using a validated HPLC method after disrupting the liposomes with a suitable solvent (e.g., methanol).
-
Protocol 2: In Vitro Drug Release Study
Materials:
-
CA1P-loaded liposomes
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.5 (to mimic tumor microenvironment)
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Shaking incubator
Procedure:
-
Place a known amount of the CA1P-loaded liposome suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 or 5.5).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of CA1P in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
Protocol 3: In Vitro Cell Viability Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cancer cell line (e.g., HepG2 for hepatocellular carcinoma)
-
Cell culture medium and supplements
-
Free CA1P and CA1P-loaded delivery systems
-
MTT or similar cell viability assay kit
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of free CA1P and the CA1P-loaded delivery system. Include untreated cells as a control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Perform the MTT assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.
Visualization of Pathways and Workflows
Signaling Pathway of Combretastatin A-1 Phosphate
Caption: Signaling pathway of Combretastatin A-1 Phosphate (CA1P).
Experimental Workflow for Liposome Formulation and Evaluation
Caption: Workflow for CA1P liposome formulation and in vitro testing.
Logical Relationship of Drug Delivery System Benefits
References
- 1. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antineoplastic agents 429. Syntheses of the combretastatin A-1 and combretastatin B-1 prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Water-Soluble Combretastatin A4 Phosphate Orally Delivered via Composite Nanoparticles With Improved Inhibition Effect Toward S180 Tumors [pubmed.ncbi.nlm.nih.gov]
- 8. A targeted liposome delivery system for combretastatin A4: formulation optimization through drug loading and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Combretastatin A-1 Phosphate in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A-1 phosphate (B84403) (CA1P) is a water-soluble prodrug of Combretastatin A-1, a potent microtubule-destabilizing agent originally isolated from the African bush willow tree, Combretum caffrum.[1] In preclinical murine cancer models, CA1P functions as a vascular disrupting agent (VDA), selectively targeting the tumor vasculature to induce rapid vascular shutdown and subsequent tumor necrosis.[2][3] These application notes provide a comprehensive overview of the use of CA1P in murine cancer models, including its mechanism of action, experimental protocols, and a summary of reported efficacy data.
Mechanism of Action
Upon administration, CA1P is rapidly dephosphorylated by endogenous phosphatases to its active form, Combretastatin A-1 (CA1).[1] CA1 binds to the colchicine-binding site on tubulin, inhibiting microtubule polymerization.[4] This disruption of the microtubule cytoskeleton in endothelial cells, particularly newly formed and proliferating cells in the tumor neovasculature, leads to a cascade of events culminating in vascular collapse.[3][5]
Key signaling pathways implicated in the vascular-disrupting effects of Combretastatins include:
-
VE-cadherin/β-catenin/Akt Pathway: Disruption of microtubule function in endothelial cells leads to the destabilization of vascular endothelial (VE)-cadherin junctions, increasing vascular permeability. This is mediated through the inhibition of the VE-cadherin/β-catenin/Akt signaling pathway, leading to a rapid collapse of the tumor vasculature.[5][6]
-
Wnt/β-catenin Pathway: CA1P has been shown to inhibit the Wnt/β-catenin signaling pathway in both hepatocellular carcinoma cells and tumor-associated macrophages. This is achieved through microtubule depolymerization-mediated inactivation of AKT, which in turn activates GSK-3β, leading to the downregulation of Mcl-1 and subsequent apoptosis.[4][6]
Data Presentation
The following tables summarize the quantitative data from various studies utilizing CA1P in murine cancer models.
Table 1: Antitumor Efficacy of Combretastatin A-1 Phosphate in Murine Cancer Models
| Murine Cancer Model | Drug Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Murine Colon Adenocarcinoma (MAC29) | 50 | Intraperitoneal (i.p.) | Significant tumor growth delays. | [2] |
| Murine Colon Adenocarcinoma (MAC29) | 150 | Intraperitoneal (i.p.) | Strong decrease in vascular volume after 2 hours. | [6] |
| Murine Colon Adenocarcinoma (MAC29) | 100 | Intraperitoneal (i.p.) | Potentiated the antitumor effects of cisplatin (B142131). | [7] |
| Hepatocellular Carcinoma (HCC) Xenograft | Not Specified | Not Specified | Outstanding anti-cancer activity in vivo. | [4] |
| Pancreatic Neuroendocrine Tumors (in combination with Sunitinib) | 100 | Intraperitoneal (i.p.) | Anti-tumor activity and anti-angiogenic effects. | [8] |
Table 2: Vascular Effects of Combretastatin A-1 Phosphate in Murine Tumors
| Murine Cancer Model | Drug Dose (mg/kg) | Time Point | Vascular Effect | Reference |
| Murine Colon Adenocarcinoma (MAC29) | Not Specified | 4 hours | Tumor vascular shutdown. | [2] |
| Murine Colon Adenocarcinoma (MAC29) | Not Specified | 24 hours | Almost 94% of the tumor was necrotic. | [2] |
| Vascularized Murine Colon Adenocarcinoma (MAC 29) | 150 | 2 hours | Strong decrease in vascular volume. | [6] |
Experimental Protocols
Protocol 1: General In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of CA1P in a subcutaneous murine tumor model.
1. Materials:
- Combretastatin A-1 phosphate (CA1P)
- Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
- Appropriate murine cancer cell line (e.g., MAC29, B16-F10, RENCA)
- Immunocompromised or syngeneic mice (e.g., SCID, C57BL/6, BALB/c)
- Calipers for tumor measurement
- Sterile syringes and needles
2. Animal Model Preparation:
- Subcutaneously implant a suspension of tumor cells (typically 1 x 10^6 cells in 100 µL of PBS or media) into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize mice into treatment and control groups.
3. Drug Preparation and Administration:
- Dissolve CA1P in sterile PBS or 0.9% saline to the desired concentration.
- Administer CA1P via intraperitoneal (i.p.) injection at the desired dose (e.g., 50-150 mg/kg).
- The control group should receive an equivalent volume of the vehicle (PBS or saline).
- Treatment can be administered as a single dose or in a multi-dosing schedule (e.g., twice weekly).[9]
4. Monitoring and Endpoint:
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
- Monitor animal body weight and general health.
- The primary endpoint is typically tumor growth delay or inhibition.
- At the end of the study, tumors can be excised for histological analysis to assess necrosis.
Protocol 2: Evaluation of Vascular Disruption
This protocol focuses on assessing the acute vascular effects of CA1P.
1. Materials:
- Same as Protocol 1.
- Hoechst 33342 or other perfusion marker.
- Fluorescent microscope or other imaging modality.
- Materials for tissue fixation and processing (e.g., formalin, paraffin).
2. Experimental Procedure:
- Establish tumors as described in Protocol 1.
- Administer a single dose of CA1P (e.g., 150 mg/kg, i.p.).
- At various time points post-treatment (e.g., 2, 4, 6, 24 hours), administer a perfusion marker such as Hoechst 33342 intravenously.
- After a short circulation time (e.g., 1-2 minutes), euthanize the mice and excise the tumors.
- Fix, process, and section the tumors.
- Analyze the tumor sections using fluorescence microscopy to visualize perfused (fluorescent) versus non-perfused areas.
- Quantify the percentage of vascular shutdown or necrotic area. Histological examination can confirm severe hemorrhagic necrosis.[2]
Mandatory Visualizations
Caption: General experimental workflow for evaluating CA1P in murine cancer models.
Caption: Simplified signaling pathway of CA1P leading to vascular disruption.
Caption: CA1P's effect on the Wnt/β-catenin pathway leading to apoptosis.
References
- 1. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combretastatin A-1 phosphate potentiates the antitumour activity of cisplatin in a murine adenocarcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Demonstrating Tumor Vascular Disrupting Activity of the Small-Molecule Dihydronaphthalene Tubulin-Binding Agent OXi6196 as a Potential Therapeutic for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Apoptosis After Combretastatin A-1 Phosphate Treatment
Introduction
Combretastatin A-1 phosphate (B84403) (CA1P) is a water-soluble prodrug of Combretastatin A-1, a potent anti-cancer agent originally isolated from the bark of the South African bush willow, Combretum caffrum.[1][2] CA1P functions as a vascular-disrupting agent (VDA) by targeting the tumor's blood supply. Upon administration, it is dephosphorylated to its active form, Combretastatin A-1 (CA1), which binds to the colchicine-binding site on tubulin, leading to microtubule depolymerization.[3][4] This action primarily affects rapidly proliferating endothelial cells, causing mitotic arrest, apoptosis, and the subsequent collapse of the tumor vasculature, which leads to extensive tumor necrosis.[1][4] Additionally, CA1P can directly induce apoptosis in cancer cells through various signaling pathways.[3]
Accurate quantification of apoptosis is critical for evaluating the efficacy of CA1P and other VDAs in preclinical and clinical research. These application notes provide detailed protocols for three standard methods used to measure apoptosis: Annexin V/PI staining, Caspase-3 activity assays, and the TUNEL assay.
Signaling Pathways in CA1P-Induced Apoptosis
CA1P-induced apoptosis in cancer cells is a multi-step process involving the disruption of key cellular signaling pathways. In hepatocellular carcinoma (HCC) cells, CA1P treatment leads to the depolymerization of microtubules. This event triggers the inactivation of the protein kinase B (AKT), a central regulator of cell survival.[3] Inactivation of AKT allows for the activation of Glycogen Synthase Kinase 3 Beta (GSK-3β), which in turn inhibits the Wnt/β-catenin signaling pathway.[3] This cascade culminates in the downregulation of the anti-apoptotic protein Mcl-1, ultimately committing the cell to apoptosis.[3] This pathway highlights a direct mechanism of CA1P's anti-cancer activity, independent of its vascular-disrupting effects.
Quantitative Data on Combretastatin-Induced Apoptosis
The induction of apoptosis by combretastatins is dependent on the cell type, drug concentration, and duration of exposure. The following tables summarize quantitative data from various studies.
Table 1: Apoptosis Induced by Combretastatin A4 (CA4) and its Derivatives
| Compound | Cell Line | Concentration | Incubation Time | Percent Apoptotic Cells (Early + Late) | Reference |
| CA-4E | MCF-7 (Breast Cancer) | 1.5 nM | 24 h | 8.74% | [5] |
| 3.0 nM | 24 h | 12.34% | [5] | ||
| 6.0 nM | 24 h | 33.03% | [5] | ||
| CA-4 Analogue | MCF-7 (Breast Cancer) | IC₅₀ | 48 h | 39.89 ± 1.5% | [6] |
| MDA-MB231 (Breast Cancer) | IC₅₀ | 48 h | 32.82 ± 0.6% | [6] | |
| MDA-MB453 (Breast Cancer) | IC₅₀ | 48 h | 23.77 ± 1.1% | [6] | |
| LASSBio-1920 | HCT-116 (Colorectal) | 1.5, 3.0, 6.0 µM | 48 h | Dose-dependent increase | [7] |
| CA4P | HUVECs (Endothelial) | 10 nM | 24 h | No significant apoptosis | [8] |
| 50 nM | 24 h | No significant apoptosis | [8] |
Note: Some studies report that CA4P does not induce classical apoptosis in endothelial cells (HUVECs), suggesting alternative cell death mechanisms or different kinetics in this cell type.[8]
Experimental Protocols
Annexin V/PI Staining for Flow Cytometry
This is the most common method for quantifying early and late apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[9][10]
Protocol:
-
Cell Preparation: Culture cells to the desired confluency and treat with various concentrations of CA1P for the desired time points. Include an untreated control.
-
Harvest Cells:
-
For suspension cells, collect by centrifugation at 300-400 x g for 5 minutes.
-
For adherent cells, gently detach using a non-enzymatic cell dissociation solution or trypsin. Collect any floating cells from the media as they are likely apoptotic. Centrifuge the combined cell suspension.
-
-
Washing: Wash the cell pellet once with 1 mL of cold 1X PBS and centrifuge again. Carefully aspirate the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL). Gently mix.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay (Colorimetric)
Caspase-3 is a key executioner caspase that becomes activated during apoptosis.[11] This assay measures its activity by detecting the cleavage of a specific peptide substrate (e.g., DEVD) conjugated to a colorimetric reporter molecule, p-nitroaniline (p-NA).[12] The amount of color produced is proportional to the Caspase-3 activity in the cell lysate.
Protocol:
-
Induce Apoptosis: Treat 1-5 x 10⁶ cells with CA1P. Concurrently, maintain an untreated control cell population.
-
Prepare Cell Lysate:
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal protein loading in the assay. Adjust the concentration to 50-200 µg of protein per 50 µL of lysis buffer.[12]
-
Assay Reaction:
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.[12] The fold-increase in Caspase-3 activity can be determined by comparing the results from the treated samples with the untreated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.[13] The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.[13] The resulting fluorescent signal can be visualized by microscopy or quantified by flow cytometry.
Protocol (for Adherent Cells on Coverslips):
-
Cell Culture: Seed cells on sterile glass coverslips in a culture plate. Treat with CA1P as required, including an untreated control. A positive control can be prepared by treating cells with DNase I.[13]
-
Fixation:
-
Remove the culture medium and wash cells once with PBS.
-
Add 4% paraformaldehyde in PBS to cover the cells and incubate for 15 minutes at room temperature.[13]
-
-
Permeabilization:
-
Wash the fixed cells twice with PBS.
-
Add 0.25% Triton X-100 in PBS and incubate for 20 minutes at room temperature to permeabilize the nuclear membrane.[13]
-
-
TUNEL Reaction:
-
Wash cells twice with deionized water.
-
Prepare the TdT reaction cocktail according to the manufacturer's instructions (typically includes TdT enzyme, fluorescently labeled dUTP, and reaction buffer).
-
Add the TdT reaction cocktail to the cells, ensuring the coverslip is fully covered.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[13]
-
-
Stopping the Reaction: Wash the cells twice with a wash buffer (e.g., 3% BSA in PBS) to stop the reaction.[13]
-
Nuclear Counterstaining: Incubate cells with a nuclear counterstain like Hoechst 33342 or DAPI for 15 minutes at room temperature to visualize all cell nuclei.[13]
-
Visualization: Wash the coverslips twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (e.g., green for FITC-dUTP), while all nuclei will be visible with the counterstain (e.g., blue for DAPI). The percentage of apoptotic cells can be calculated by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.
References
- 1. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Synthesis and biological evaluation of Combretastatin A-4 derivatives containing a 3’-O-substituted carbonic ether moiety as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pharmacokinetic Profile Evaluation of Novel Combretastatin Derivative, LASSBio-1920, as a Promising Colorectal Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 13. creative-bioarray.com [creative-bioarray.com]
Combretastatin A-1 Phosphate: A Potent Tool for Investigating Tumor Angiogenesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Combretastatin (B1194345) A-1 phosphate (B84403) (CA1P) is a water-soluble prodrug of combretastatin A-1, a potent tubulin-binding agent isolated from the African bush willow tree, Combretum caffrum. As a vascular disrupting agent (VDA), CA1P selectively targets the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. Its distinct mechanism of action, characterized by the depolymerization of microtubules in endothelial cells, makes it a valuable tool for studying the dynamics of tumor angiogenesis and evaluating the efficacy of anti-vascular therapeutic strategies. This document provides detailed application notes and experimental protocols for the use of CA1P in preclinical research settings.
Introduction
Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. The tumor vasculature, therefore, presents an attractive target for cancer therapy. Vascular disrupting agents (VDAs) represent a class of anticancer compounds that aim to destroy the established tumor blood vessels, leading to secondary tumor cell death due to oxygen and nutrient deprivation.
Combretastatin A-1 phosphate (CA1P) is a leading VDA that has demonstrated superior preclinical efficacy compared to its close analog, combretastatin A-4 phosphate (CA4P).[1] Upon systemic administration, CA1P is rapidly dephosphorylated by endogenous phosphatases to its active form, combretastatin A-1 (CA1). CA1 then binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization. This disruption of the microtubule cytoskeleton in endothelial cells, particularly the rapidly proliferating cells lining the tumor neovasculature, leads to profound morphological changes, increased vascular permeability, and ultimately, vascular collapse and extensive tumor necrosis.[2][3]
These application notes provide a comprehensive guide for utilizing CA1P to study tumor angiogenesis, encompassing its mechanism of action, quantitative data on its biological activity, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
The primary mechanism of action of combretastatin A-1 phosphate involves the disruption of microtubule dynamics in endothelial cells. The key steps are as follows:
-
Prodrug Conversion: CA1P, a water-soluble phosphate prodrug, is administered systemically.
-
Dephosphorylation: Endogenous phosphatases present in the plasma and tissues rapidly cleave the phosphate group, converting CA1P to its active, more lipophilic form, combretastatin A-1 (CA1).
-
Tubulin Binding: CA1 binds to the colchicine-binding site on β-tubulin subunits.
-
Inhibition of Microtubule Polymerization: This binding prevents the polymerization of tubulin dimers into microtubules.
-
Cytoskeletal Disruption: The depolymerization of microtubules leads to a collapse of the endothelial cell cytoskeleton.
-
Endothelial Cell Shape Change: Endothelial cells undergo a rapid change in shape, becoming more rounded.
-
Increased Vascular Permeability: The integrity of the endothelial barrier is compromised, leading to increased vascular permeability and leakage.
-
Vascular Shutdown: The culmination of these events results in the obstruction of blood flow within the tumor vasculature.
-
Tumor Necrosis: Deprived of oxygen and nutrients, the tumor cells undergo extensive necrosis, typically leaving a viable rim of tumor tissue at the periphery that is supplied by normal vasculature.[1]
The signaling pathways implicated in the vascular disruption induced by combretastatins, particularly the well-studied analog CA4P, involve the VE-cadherin/β-catenin pathway, which is crucial for maintaining endothelial cell-cell junctions.[3] Disruption of this pathway contributes to the increased vascular permeability observed after treatment.
Caption: Signaling pathway of Combretastatin A-1 Phosphate.
Data Presentation
The following tables summarize the quantitative data on the biological activity of combretastatin A-1 phosphate (CA1P) and its analog combretastatin A-4 phosphate (CA4P).
Table 1: In Vitro Cytotoxicity of Combretastatin Analogs
| Compound | Cell Line | Cell Type | IC50 | Reference |
| Combretastatin A-4 | B-16 | Murine Melanoma | 0.0007 µg/mL | [4] |
| Combretastatin A-4 | P-388 | Murine Leukemia | 0.0007 µg/mL | [4] |
| Combretastatin A-4 | Ovarian Cancer (mean) | Human | 3.18 µg/mL (1h exposure) | [4] |
| Combretastatin A-4 | Ovarian Cancer (mean) | Human | 0.27 µg/mL (continuous) | [4] |
| Combretastatin A-4 Phosphate | HUVEC (FGF-2/VEGF-A stimulated) | Human Umbilical Vein Endothelial | ~5-10 nM | [3] |
Table 2: In Vivo Efficacy of Combretastatin A-1 Phosphate
| Compound | Tumor Model | Host | Dose | Effect | Reference |
| Combretastatin A-1 Phosphate | MAC29 Colon Adenocarcinoma | Mice | 50 mg/kg | Significant tumor growth delay | [1] |
| Combretastatin A-4 Phosphate | MAC29 Colon Adenocarcinoma | Mice | 150 mg/kg | Measurable tumor growth delay | [1] |
| Combretastatin A-1 Phosphate | MAC29 Colon Adenocarcinoma | Mice | Not specified | 94% of tumor necrotic within 24 hours | [1] |
| Combretastatin A-1 Phosphate | CRC Liver Metastasis | Mice | 100 mg/kg | Significantly reduced tumor vessels | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of combretastatin A-1 phosphate on tumor angiogenesis are provided below.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
Combretastatin A-1 Phosphate (CA1P)
-
96-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
Calcein AM (for fluorescence imaging, optional)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw BME on ice overnight. Pipette 50 µL of cold BME into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells using trypsin and resuspend them in serum-free endothelial cell basal medium.
-
Treatment: Prepare serial dilutions of CA1P in serum-free medium. Add the CA1P dilutions to the HUVEC suspension to achieve the desired final concentrations.
-
Seeding: Seed the HUVEC suspension onto the solidified BME at a density of 1.5 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Imaging and Quantification: Observe tube formation using an inverted microscope. Capture images at regular intervals. The extent of tube formation can be quantified by measuring the total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
References
- 1. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Combretastatin A-1 Phosphate (CA1P) Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin (B1194345) A-1 phosphate (B84403) (CA1P) is a water-soluble prodrug of combretastatin A-1, a potent tubulin-binding agent isolated from the African bush willow tree, Combretum caffrum.[1][2][3] As a vascular disrupting agent (VDA), CA1P selectively targets the tumor vasculature, leading to rapid vascular shutdown and subsequent tumor necrosis.[2][4] Its mechanism of action involves the depolymerization of microtubules in endothelial cells, causing cell mitotic arrest and apoptosis.[5][6] Furthermore, CA1P has been shown to inhibit the Wnt/β-catenin signaling pathway, impacting both cancer cells and tumor-associated macrophages.[7][8][9][10]
Preclinical and clinical studies have demonstrated that the efficacy of VDAs like CA1P can be significantly enhanced when used in combination with conventional chemotherapies and anti-angiogenic agents.[11][12][13][14][15][16] This document provides detailed experimental designs and protocols for investigating CA1P in combination therapies.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for combretastatin A-1 and its analogs against various cancer cell lines. This data is crucial for designing initial in vitro screening experiments.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Combretastatin A-1 | P-388 | Murine Lymphocytic Leukemia | 0.00099 | [3] |
| Combretastatin A-4 | B-16 | Murine Melanoma | 0.0007 | |
| Combretastatin A-4 | P-388 | Murine Lymphocytic Leukemia | 0.0007 | |
| Combretastatin A-4 | MCF-7 | Human Breast Cancer | 0.007 | [8] |
| Combretastatin A-4 | HCT-116 | Human Colon Cancer | 0.020 | [17] |
| Combretastatin Analog | A549 | Human Lung Cancer | 4.10 - 15.10 | [18] |
| Combretastatin Analog | IMR-32 | Human Neuroblastoma | 4.10 - 15.10 | [18] |
| Combretastatin Analog | MDA-MB-231 | Human Breast Cancer | 9.85 - 23.94 | [18] |
| Combretastatin Analog | HeLa | Human Cervical Cancer | 8.39 - 11.70 | [18] |
Experimental Protocols
In Vitro Synergy Assessment: Checkerboard Assay and Combination Index (CI) Analysis
This protocol outlines the determination of synergistic, additive, or antagonistic effects of CA1P in combination with another therapeutic agent using the Chou-Talalay method.[4][19][20][21][22]
1. Cell Preparation:
-
Culture selected cancer cell lines in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and perform a cell count.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
2. Drug Preparation and Application:
-
Prepare stock solutions of CA1P and the combination agent in a suitable solvent (e.g., DMSO).
-
Create a dilution series for each drug. For a 7x7 matrix, prepare seven concentrations of each drug.
-
Add the diluted drugs to the cell plates in a checkerboard format, ensuring each well has a unique concentration combination. Include single-agent and vehicle controls.
3. Incubation and Viability Measurement:
-
Incubate the plates for 48-72 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).
4. Data Analysis:
-
Normalize the viability data to the vehicle-treated controls.
-
Calculate the Combination Index (CI) using software like CompuSyn.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
In Vivo Evaluation of CA1P Combination Therapy in a Xenograft Model
This protocol describes an in vivo study to assess the efficacy of CA1P in combination with a chemotherapeutic agent (e.g., cisplatin) in a murine tumor model.[11][12][13][14]
1. Animal Model and Tumor Implantation:
-
Utilize immunodeficient mice (e.g., nude mice).
-
Subcutaneously implant cancer cells (e.g., MAC29 murine colon adenocarcinoma, anaplastic thyroid cancer cells) into the flank of each mouse.[11][13]
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
2. Dosing and Treatment Schedule:
-
Randomize mice into treatment groups (e.g., Vehicle control, CA1P alone, Chemotherapy alone, CA1P + Chemotherapy).
-
Based on preclinical data, a potential starting dose for CA1P is 100 mg/kg, which has been shown to potentiate the effects of cisplatin (B142131).[11]
-
Administer treatments via an appropriate route (e.g., intraperitoneal injection). The timing of administration is critical; for VDAs, administering the chemotherapeutic agent shortly after the VDA can be effective.[23]
3. Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
4. Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI for each treatment group compared to the control.
-
Histological Analysis: Perform H&E staining to assess the extent of tumor necrosis.
-
Apoptosis Assessment: Conduct a TUNEL assay on tumor sections to quantify apoptotic cells.
-
Vascularity Assessment: Use CD31 immunohistochemistry to determine microvessel density.
Protocol for Immunohistochemistry (IHC) for CD31
This protocol details the staining of tumor sections for the endothelial cell marker CD31 to assess microvessel density.[6][24][25][26]
1. Tissue Preparation:
-
Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm thick sections and mount on charged slides.
2. Deparaffinization and Rehydration:
-
Bake slides at 60°C for at least 30 minutes.
-
Deparaffinize in xylene and rehydrate through a graded series of ethanol (B145695) to deionized water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by boiling slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) for 10-20 minutes.
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution (e.g., 1% BSA in PBS).
-
Incubate with a primary anti-CD31 antibody (e.g., Abcam ab28364) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
5. Imaging and Analysis:
-
Dehydrate and mount the slides.
-
Capture images using a light microscope and quantify microvessel density using image analysis software.
Protocol for TUNEL Assay
This protocol outlines the detection of apoptotic cells in tumor tissue sections.[5][11][27][28][29]
1. Tissue Preparation:
-
Prepare paraffin-embedded tissue sections as for IHC.
2. Deparaffinization and Rehydration:
-
Follow the same procedure as for IHC.
3. Permeabilization:
-
Incubate sections with Proteinase K solution to permeabilize the tissue.
4. TUNEL Reaction:
-
Incubate sections with TdT reaction buffer.
-
Add the TdT reaction cocktail containing TdT enzyme and a labeled dUTP (e.g., FITC-dUTP) and incubate at 37°C in a humidified chamber.
5. Detection and Imaging:
-
For fluorescently labeled dUTP, mount with a DAPI-containing mounting medium and visualize using a fluorescence microscope.
-
For biotin-labeled dUTP, follow with a streptavidin-HRP conjugate and DAB substrate for colorimetric detection.
Protocol for Dynamic Contrast-Enhanced MRI (DCE-MRI)
DCE-MRI is a non-invasive method to assess tumor vascular perfusion and permeability.[17][30][31][32][33]
1. Animal Preparation:
-
Anesthetize the tumor-bearing mouse and maintain its body temperature.
-
Place a catheter in the tail vein for contrast agent injection.
2. MRI Acquisition:
-
Position the animal in the MRI scanner.
-
Acquire pre-contrast T1-weighted images.
-
Begin dynamic T1-weighted image acquisition.
-
After a baseline period, inject a gadolinium-based contrast agent (e.g., Gd-DTPA) via the tail vein catheter.
-
Continue dynamic image acquisition for a set duration to capture the contrast agent wash-in and wash-out.
3. Data Analysis:
-
Process the dynamic image series to generate signal intensity-time curves for the tumor tissue.
-
Apply pharmacokinetic models (e.g., Tofts model) to the data to calculate parameters such as Ktrans (volume transfer coefficient) and ve (extracellular extravascular volume fraction), which reflect vascular permeability and perfusion.[30]
Signaling Pathway and Mechanism of Action
CA1P's primary mechanism involves the disruption of microtubule dynamics, leading to vascular shutdown. Additionally, it impacts the Wnt/β-catenin signaling pathway.[7][8][9][10]
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of Combretastatin A-1 phosphate in combination therapies. The detailed methodologies for in vitro and in vivo studies, along with protocols for key endpoint analyses, are intended to guide researchers in designing robust experiments to explore the full therapeutic potential of CA1P. The visualization of experimental workflows and signaling pathways further aids in the conceptual understanding of the experimental design. Careful consideration of dosing, scheduling, and appropriate endpoint measures will be critical for the successful translation of these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, structure, and synthesis of combretastatins A-1 and B-1, potent new inhibitors of microtubule assembly, derived from Combretum caffrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. genscript.com [genscript.com]
- 12. Combretastatin A-1 phosphate potentiates the antitumour activity of cisplatin in a murine adenocarcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Combination chemotherapy including combretastatin A4 phosphate and paclitaxel is effective against anaplastic thyroid cancer in a nude mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I trial of combretastatin A4 phosphate (CA4P) in combination with bevacizumab in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. austinpublishinggroup.com [austinpublishinggroup.com]
- 21. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Combretastatin-A4 phosphate improves the distribution and antitumor efficacy of albumin-bound paclitaxel in W256 breast carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cancer.wisc.edu [cancer.wisc.edu]
- 25. Immunohistochemistry Protocols | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 26. sysy-histosure.com [sysy-histosure.com]
- 27. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. researchgate.net [researchgate.net]
- 29. biotna.net [biotna.net]
- 30. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Tumor Vascularity Assessed By Magnetic Resonance Imaging and Intravital Microscopy Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Dynamic Contrast Enhanced MRI of mouse Abdomen [protocols.io]
- 33. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Combretastatin A-1 Phosphate Tetrasodium
Welcome to the technical support center for Combretastatin A-1 Phosphate (B84403) (CA1P) Tetrasodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of CA1P in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support your research.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of Combretastatin A-1 Phosphate Tetrasodium.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon initial dissolution | - Final concentration exceeds the solubility limit in the chosen solvent.- Improper dissolution technique. | - Ensure the final concentration does not exceed the recommended limits (see solubility data below).- For aqueous solutions, start by dissolving the powder in a small amount of sterile, nuclease-free water before diluting to the final concentration in buffer.- Use sonication or gentle warming (e.g., 37°C water bath) to aid dissolution.[1] |
| Precipitation in cell culture media | - Interaction with components in the culture medium (e.g., salts, proteins).- pH shift upon addition to buffered media.- High final concentration of the compound. | - Prepare a concentrated stock solution in an appropriate solvent (e.g., sterile water or DMSO) and dilute it serially in the pre-warmed cell culture medium with gentle mixing.- Avoid adding a highly concentrated stock directly to the media, as this can cause localized supersaturation and precipitation.- If using serum-containing media, be aware that CA1P may interact with serum proteins. Consider optimizing the serum concentration or using serum-free media if your experiment allows. |
| Loss of biological activity over time | - Degradation of the compound in solution.- Enzymatic conversion of the prodrug to the less soluble parent compound, Combretastatin A-1 (CA1), by phosphatases present in serum or cell lysates. | - Prepare fresh solutions for each experiment. If storage is necessary, aliquot stock solutions and store at -20°C or -80°C for up to one month.[1] Avoid repeated freeze-thaw cycles.- When working with cell cultures containing serum, be mindful of the potential for enzymatic dephosphorylation of CA1P.[2] Shorter incubation times may be necessary to observe the effects of the prodrug itself. |
| Inconsistent experimental results | - Incomplete dissolution of the compound.- Degradation of the stock solution.- Variability in the preparation of solutions. | - Visually inspect your stock and working solutions for any signs of precipitation before each use.- Always use freshly prepared dilutions from a properly stored stock solution.- Standardize your solution preparation protocol to ensure consistency between experiments. |
Frequently Asked Questions (FAQs)
Q1: What is Combretastatin A-1 Phosphate (CA1P) Tetrasodium and why is it used as a prodrug?
A1: Combretastatin A-1 Phosphate (CA1P) Tetrasodium is a water-soluble prodrug of Combretastatin A-1 (CA1)[3]. CA1 is a potent inhibitor of tubulin polymerization, making it a promising anti-cancer agent. However, CA1 has very poor water solubility, which limits its clinical and experimental utility. The addition of a phosphate group to create CA1P significantly increases its aqueous solubility, allowing for easier formulation and administration in research settings[3]. Once administered, CA1P is converted to the active compound, CA1, by endogenous phosphatases[2].
Q2: What is the recommended solvent for preparing stock solutions of CA1P Tetrasodium?
A2: For most in vitro cellular assays, it is recommended to prepare a primary stock solution in sterile, nuclease-free water or a suitable buffer such as phosphate-buffered saline (PBS). For formulations requiring organic co-solvents, a stock solution can be prepared in dimethyl sulfoxide (B87167) (DMSO)[1]. When using DMSO, it is crucial to ensure the final concentration in your experimental setup is non-toxic to the cells (typically less than 0.5%).
Q3: What is the solubility of CA1P Tetrasodium?
A3: The solubility of CA1P Tetrasodium is significantly higher than its parent compound. While extensive quantitative data across various buffers and pH values is limited in publicly available literature, a solubility of at least 5 mg/mL has been reported in specific formulations[1].
Q4: How should I store solutions of CA1P Tetrasodium?
A4: It is highly recommended to prepare solutions fresh for each experiment. If you need to store a stock solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. One source suggests that stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month, protected from light[1].
Q5: My CA1P solution is clear upon preparation but forms a precipitate after being added to my cell culture medium. What should I do?
A5: This is a common issue when a compound has limited solubility or interacts with components in the complex environment of cell culture media. To troubleshoot this, you can try the following:
-
Lower the final concentration: The concentration in your media may be exceeding the solubility limit.
-
Change the dilution method: Prepare an intermediate dilution of your stock solution in a small volume of media before adding it to the final culture volume. This can help prevent localized high concentrations that lead to precipitation.
-
Filter the final solution: Before adding the CA1P-containing media to your cells, you can filter it through a 0.22 µm sterile filter to remove any precipitate. Be aware that this may slightly lower the effective concentration of the dissolved compound.
Quantitative Solubility Data
The following table summarizes the available solubility information for this compound. It is important to note that the saturation solubility may be higher than the values reported, which often represent a concentration at which a clear solution can be achieved using a specific protocol.
| Solvent/Vehicle Composition | Reported Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (≥ 10.16 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (≥ 10.16 mM) | [1] |
Note: The molecular weight of this compound is approximately 580.23 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh out the required amount of CA1P Tetrasodium powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.58 mg of the compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, nuclease-free water (in this example, 1 mL).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a brief sonication in a water bath to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
This stock solution can be used for further dilutions in aqueous buffers or cell culture media.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Materials:
-
10 mM CA1P Tetrasodium aqueous stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Determine the final concentration of CA1P required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of cell culture medium.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling the medium, add the calculated volume of the 10 mM CA1P stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Cap the tube and gently invert it several times to ensure the solution is thoroughly mixed.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of Combretastatin A-1 and a general workflow for its use in cell-based assays.
Caption: Mechanism of Combretastatin A-1 action.
Caption: CA1P-mediated inhibition of Wnt/β-catenin signaling.
Caption: Experimental workflow for using CA1P.
References
overcoming combretastatin A-1 phosphate instability in solution
Welcome to the technical support center for Combretastatin (B1194345) A-1 Phosphate (B84403) (CA1P / OXi4503). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and stability of CA1P in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), stability data, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation, storage, and use of Combretastatin A-1 Phosphate solutions.
| Question | Possible Cause(s) | Recommended Action(s) |
| Why has my CA1P solution turned yellow/brown? | The vicinal diol (catechol) moiety of the active compound, Combretastatin A-1 (CA1), is susceptible to oxidation.[1] This can occur if the phosphate groups are hydrolyzed, exposing the catechol. The oxidation product is a highly reactive o-quinone, which can lead to coloration and further degradation.[1] This process can be accelerated by exposure to light, oxygen, or alkaline pH. | 1. Prepare solutions fresh whenever possible.2. Protect solutions from light by using amber vials or covering containers with aluminum foil.[2]3. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolution to minimize dissolved oxygen.4. Maintain a neutral or slightly acidic pH if compatible with your experimental system. |
| My CA1P solution is cloudy or has formed a precipitate. | 1. Incomplete Dissolution: CA1P, while a water-soluble prodrug, may require specific conditions for complete dissolution at high concentrations.[3][4]2. pH-dependent Solubility: The solubility of phosphate salts can be pH-dependent. A significant shift in the pH of your solution could cause the compound to precipitate.3. Salt Effects: High concentrations of other salts in your buffer could reduce the solubility of CA1P (salting out). | 1. Ensure the solvent is appropriate. While CA1P is designed for aqueous solubility, using a buffered saline solution is common. For stock solutions, co-solvents may be used, but their impact on stability should be considered.2. Gently warm the solution or sonicate briefly to aid dissolution. Avoid excessive heat.3. Check the pH of your final solution. Adjust if necessary, keeping in mind that alkaline conditions can accelerate degradation.4. If using a complex buffer, try dissolving the CA1P in a smaller volume of saline first before adding it to the final buffer. |
| I am seeing inconsistent or lower-than-expected activity in my in vitro/in vivo experiments. | 1. Degradation of CA1P: The prodrug may have degraded in solution prior to use, leading to a lower effective concentration.2. Dephosphorylation: CA1P is a prodrug that is rapidly dephosphorylated in vivo to the active CA1.[5] In solutions containing phosphatases (e.g., cell culture media with serum), this conversion can happen prematurely.3. cis-trans Isomerization of CA1: The active form, CA1, has a cis-stilbene (B147466) structure which is crucial for its activity. This can isomerize to the much less active trans-isomer.[6] | 1. Prepare fresh solutions for each experiment from a frozen stock.2. Assess the stability of CA1P in your specific experimental media over the time course of your experiment.3. Use a validated analytical method, such as HPLC, to confirm the concentration and purity of your CA1P solution before use.[7]4. Minimize the time the solution is kept at room temperature or 37°C. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for CA1P in solution?
A1: The primary intended conversion of CA1P is enzymatic dephosphorylation to the active compound, Combretastatin A-1 (CA1).[5] In solution, this can occur via chemical hydrolysis, especially under acidic or basic conditions. Once CA1 is formed, it is susceptible to two main degradation pathways: oxidation of its catechol ring to form a reactive o-quinone, and isomerization of the active cis-stilbene double bond to the inactive trans-isomer.[1][6]
Q2: What are the recommended storage conditions for CA1P solutions?
A2: For long-term storage, it is recommended to store stock solutions at -80°C for up to one year or at -20°C for up to one month.[2] All solutions should be protected from light.[2] For daily use, solutions should be prepared fresh from a frozen stock.
Q3: How can I prepare a CA1P solution for in vivo studies?
A3: For the analogous compound, Combretastatin A-4 Phosphate (CA4P), it has been dissolved in isotonic normal saline for injection.[2] For example, a 12.5 mg/ml solution of CA4P was prepared in normal saline for intraperitoneal injection in mice. It is recommended to use such solutions promptly after preparation.
Q4: Is CA1P sensitive to light?
A4: Yes. Like many stilbene (B7821643) derivatives, CA1P and its active form CA1 are sensitive to light. Exposure to light can promote degradation, including cis-trans isomerization. It is crucial to protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[2]
Q5: Can I use buffers other than saline to dissolve CA1P?
A5: While saline is a common vehicle, other buffered solutions can be used, provided they are compatible with your experimental system. However, it is important to consider the pH of the buffer. Highly acidic or alkaline conditions can accelerate the hydrolysis of the phosphate groups. The stability of CA1P in your chosen buffer should be validated if it will be stored for any significant period before use.
Data Presentation
The stability of Combretastatin prodrugs is highly dependent on the solution's pH and temperature. While specific kinetic data for CA1P is not widely published, the stability of its close analog, Combretastatin A-4 Phosphate (CA4P), provides valuable insights. Forced degradation studies are used to understand the intrinsic stability of a drug substance.[8][9] The tables below summarize expected stability trends based on the known chemistry of combretastatins and general principles of forced degradation.
Table 1: Expected Stability of Combretastatin A-1 Phosphate under Forced Degradation Conditions
| Condition | Stress Agent | Expected Outcome | Primary Degradation Pathway |
| Acidic | 0.1 M HCl, 60-80°C | Significant Degradation | Hydrolysis of phosphate esters to yield CA1.[8] |
| Alkaline | 0.1 M NaOH, 60-80°C | Very Rapid Degradation | Hydrolysis of phosphate esters and potential oxidation of the resulting CA1 catechol.[8] |
| Oxidative | 3% H₂O₂, Room Temp | Significant Degradation | Oxidation of the catechol ring of CA1 (formed after hydrolysis) to an o-quinone.[1] |
| Thermal | 80°C in Neutral Solution | Moderate Degradation | Hydrolysis of phosphate esters. |
| Photolytic | UV or Sunlight Exposure | Moderate Degradation | Potential for cis-trans isomerization of the stilbene bond of CA1.[6] |
Table 2: Recommended Storage Durations for CA1P Solutions
| Storage Temperature | Solvent/Form | Recommended Maximum Duration | Reference |
| -80°C | In appropriate solvent (e.g., DMSO, Saline) | 1 year | [2] |
| -20°C | In appropriate solvent (e.g., DMSO, Saline) | 1 month | [2] |
| 2-8°C | Aqueous solution (e.g., Saline) | < 1 week (prepare fresh) | Inferred from CA4P handling[2] |
| Room Temperature | Aqueous solution | For immediate use only | Best practice |
Experimental Protocols
Protocol 1: Preparation of CA1P Stock Solution
Objective: To prepare a concentrated stock solution of CA1P for subsequent dilution in experimental media.
Materials:
-
Combretastatin A-1 Phosphate (disodium or dipotassium (B57713) salt)
-
Sterile Dimethyl Sulfoxide (DMSO) or sterile 0.9% saline
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Allow the CA1P powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of CA1P powder in a sterile environment.
-
Add the appropriate volume of solvent (e.g., sterile saline) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly until the powder is completely dissolved. The solution should be clear and colorless.
-
Aliquot the stock solution into sterile, amber, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]
Protocol 2: Stability-Indicating HPLC Method for CA1P
Objective: To quantify the amount of CA1P and its degradation products in a solution over time. This method is adapted from a validated assay for CA1P in human plasma.[7]
Instrumentation & Columns:
-
HPLC system with a fluorescence detector and a post-column photolysis unit.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Tetrabutylammonium (B224687) hydrogen sulphate (ion-pairing agent)
-
Phosphate buffer (pH adjusted as needed)
-
Water (HPLC grade)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 20 mM phosphate buffer with 5 mM tetrabutylammonium hydrogen sulphate, pH 6.5).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Post-Column Photolysis: UV lamp to induce fluorescence.
-
Detection: Fluorescence detector (e.g., Excitation: 295 nm, Emission: 390 nm).[10]
-
Column Temperature: 30°C
Procedure:
-
Sample Preparation: Dilute the CA1P solution to be tested to a suitable concentration within the calibration curve range using the mobile phase.
-
Standard Curve Preparation: Prepare a series of CA1P standards of known concentrations in the same solvent as the samples.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Interpretation:
-
Identify the peak corresponding to CA1P based on the retention time of the standards.
-
Monitor for the appearance of new peaks or a decrease in the CA1P peak area over time.
-
Calculate the percentage of CA1P remaining at each time point relative to the initial time point (t=0).
-
Visualizations
References
- 1. Evaluation of cell death mechanisms induced by the vascular disrupting agent OXi4503 during a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a method for the determination of the anticancer agent Combretastatin A1 phosphate (CA1P, OXi4503) in human plasma by HPLC with post-column photolysis and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Determination of combretastatin A-4 and its phosphate ester pro-drug in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Combretastatin A-1 Phosphate (CA1P) Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Combretastatin (B1194345) A-1 Phosphate (B84403) (CA1P) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Combretastatin A-1 Phosphate (CA1P) and what is its mechanism of action?
Combretastatin A-1 Phosphate (CA1P) is a water-soluble prodrug of Combretastatin A-1, a compound originally isolated from the South African bush willow tree, Combretum caffrum.[1] It functions as a vascular disrupting agent (VDA) with potent anti-tumor properties.[1][2] Upon administration, CA1P is rapidly dephosphorylated to its active form, Combretastatin A-1 (CA1).[1]
The primary mechanism of action of CA1 involves the inhibition of tubulin polymerization by binding to the colchicine-binding site on tubulin.[3] This disrupts the microtubule cytoskeleton in endothelial cells, leading to a cascade of events:
-
Endothelial Cell Shape Change: Endothelial cells, which are normally flat, become more spherical. This change in shape increases vascular permeability and reduces the lumen size of blood vessels.[4]
-
Vascular Shutdown: The disruption of the endothelial cytoskeleton leads to the collapse of the tumor's immature vasculature, causing a rapid shutdown of blood flow within the tumor.[5][6]
-
Tumor Necrosis: The deprivation of blood supply results in extensive hemorrhagic necrosis of the tumor tissue.[5][6]
Additionally, CA1P has been shown to inhibit the Wnt/β-catenin signaling pathway, which can affect both cancer cells and tumor-associated macrophages.[2][3]
Troubleshooting Guides
Problem 1: Suboptimal anti-tumor efficacy observed at the initial dose.
-
Possible Cause: The administered dose may be too low to induce significant vascular disruption.
-
Troubleshooting Steps:
-
Review Dosage Data: Compare your current dosage with effective doses reported in the literature for similar tumor models. For instance, in a murine colon adenocarcinoma model (MAC29), significant tumor growth delays were observed at a CA1P dose of 50 mg/kg, whereas the analogous compound, Combretastatin A-4 Phosphate (CA4P), required a dose of 150 mg/kg to produce a measurable growth delay.[5]
-
Dose Escalation Study: If your initial dose is low, consider performing a dose-escalation study. Based on preclinical data, CA1P is generally well-tolerated in mice up to a dose of 250 mg/kg.[5] A carefully planned dose-escalation study can help determine the optimal therapeutic window for your specific model.
-
Confirm Drug Activity: Ensure the integrity and activity of your CA1P stock solution. Improper storage or handling can lead to degradation.
-
Problem 2: High toxicity or adverse effects observed in the animal models.
-
Possible Cause: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD).
-
Troubleshooting Steps:
-
Evaluate Clinical Signs: Closely monitor animals for signs of toxicity, which for the combretastatin class can include ataxia, vasovagal syncope, and cardiovascular changes.[7][8]
-
Dose De-escalation: If significant toxicity is observed, reduce the dosage. A maximum tolerated dose for CA4P in humans has been established in the range of 60-68 mg/m².[8] While direct conversion to animal doses is complex, this highlights the importance of careful dose selection.
-
Refine Administration Protocol: Consider the route and frequency of administration. While intravenous (IV) and intraperitoneal (IP) are common, the administration vehicle and injection speed can influence tolerability.
-
Problem 3: Inconsistent tumor response across the study cohort.
-
Possible Cause: Variability in drug delivery, tumor characteristics, or assessment methodology.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure consistent administration of CA1P. For IV injections, the lateral tail vein is a common site in mice.[9][10] For IP injections, administer to the lower right abdominal quadrant, aspirating before injection to avoid administration into the bladder or gastrointestinal tract.[9]
-
Tumor Size at Treatment Initiation: Initiate treatment when tumors have reached a consistent size range. The efficacy of vascular disrupting agents can be dependent on the presence of an established, albeit immature, tumor vasculature.
-
Uniform Assessment: Utilize standardized and quantitative methods to assess tumor response. This can include caliper measurements for tumor volume, histological analysis for the percentage of necrosis, or non-invasive imaging techniques.
-
Data Presentation: In Vivo Dosage and Efficacy
Table 1: Summary of Combretastatin A-1 Phosphate (CA1P) In Vivo Studies in Mice
| Parameter | Details | Reference |
| Animal Model | Murine colon adenocarcinoma (MAC29) | [5] |
| Administration Route | Not specified, likely IP or IV | [5] |
| Effective Dose | 50 mg/kg (produced significant tumor growth delays) | [5] |
| Maximum Tolerated Dose | Well-tolerated up to 250 mg/kg | [5] |
| Observed Efficacy | Severe hemorrhagic necrosis; ~94% of tumor tissue dead within 24 hours | [5] |
| Mechanism of Action | Tumor vascular shutdown within 4 hours of treatment | [5] |
Table 2: Comparative Efficacy of CA1P vs. CA4P in MAC29 Tumor Model
| Compound | Dose for Measurable Growth Delay | Reference |
| Combretastatin A-1 Phosphate (CA1P) | 50 mg/kg | [5] |
| Combretastatin A-4 Phosphate (CA4P) | 150 mg/kg | [5] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study for CA1P
This protocol provides a general framework. Specific parameters should be optimized for your tumor model and research question.
-
Animal Model: Select an appropriate tumor model (e.g., subcutaneous xenografts in immunodeficient mice).
-
Tumor Implantation: Implant tumor cells according to established protocols.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Group Allocation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
CA1P Preparation: Prepare CA1P fresh for each administration. Dissolve the compound in a sterile, biocompatible vehicle such as saline.
-
Administration: Administer CA1P via the chosen route (e.g., intraperitoneal or intravenous injection).
-
Efficacy Assessment:
-
Tumor Growth Delay: Continue to measure tumor volume in all groups. The primary endpoint is often the time it takes for tumors to reach a specific size.
-
Histological Analysis: At the end of the study, or at specific time points post-treatment, euthanize a subset of animals and excise tumors for histological analysis. Hematoxylin and eosin (B541160) (H&E) staining can be used to quantify the extent of tumor necrosis.
-
In Vivo Imaging (Optional): Advanced imaging techniques can provide real-time assessment of the vascular effects.
-
Positron Emission Tomography (PET): Can be used to measure changes in tumor perfusion and blood volume.[11]
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): Can assess changes in tumor vascularity and permeability.[12]
-
Bioluminescence Imaging (BLI): In luciferase-expressing tumors, a decrease in light emission can indicate vascular shutdown.[12]
-
-
Protocol 2: Determining the Maximum Tolerated Dose (MTD)
-
Study Design: Use a cohort-based dose-escalation design. Start with a low, non-toxic dose and escalate in subsequent cohorts.
-
Dose Levels: Select a range of doses based on available literature. For CA1P, a starting dose could be in the 25-50 mg/kg range, escalating up to 250 mg/kg or until dose-limiting toxicities are observed.[5]
-
Administration Schedule: Administer the drug according to the planned therapeutic schedule (e.g., single dose, multiple doses).
-
Monitoring: Closely monitor animals for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% weight loss, significant morbidity).
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis to identify any target organ toxicities.
References
- 1. Facebook [cancer.gov]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular disrupting agents | amdbook.org [amdbook.org]
- 5. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combretastatin A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. Assessment of pharmacodynamic vascular response in a phase I trial of combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antivascular effects of combretastatin A4 phosphate in breast cancer xenograft assessed using dynamic bioluminescence imaging and confirmed by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Combretastatin A-1 Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the off-target effects of combretastatin (B1194345) A-1 phosphate (B84403) (CA1P) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with combretastatin A-1 phosphate (CA1P)?
A1: CA1P, a potent tubulin-binding agent and vascular disrupting agent (VDA), primarily targets the tumor vasculature. However, off-target effects can arise, impacting healthy tissues. The most commonly reported off-target effects, primarily extrapolated from studies on the closely related analogue combretastatin A-4 phosphate (CA4P), include:
-
Cardiovascular Toxicity: This can manifest as changes in blood pressure, and in some cases, myocardial damage.[1] The mechanism may involve the disruption of endothelial cell function in healthy blood vessels.
-
Neurotoxicity: Reversible ataxia and motor neuropathy have been observed as dose-limiting toxicities in clinical trials of CA4P.[2] The underlying cause is believed to be the disruption of microtubule-dependent axonal transport in neurons.
-
Tumor Pain: A unique side effect reported in clinical trials, which is thought to be a result of the rapid induction of tumor necrosis and inflammation.[2]
Q2: How can I reduce the systemic toxicity of CA1P in my animal models?
A2: Several strategies can be employed to mitigate the systemic toxicity of CA1P:
-
Drug Delivery Systems: Encapsulating CA1P in liposomes or nanoparticles can enhance its delivery to the tumor site through the enhanced permeability and retention (EPR) effect, thereby reducing exposure to healthy tissues. While specific quantitative data for CA1P is limited, studies with CA4P have shown that such formulations can decrease systemic toxicity.
-
Combination Therapy: Combining CA1P with other chemotherapeutic agents, such as cisplatin (B142131), may allow for the use of lower, less toxic doses of CA1P while achieving a synergistic anti-tumor effect.[3][4]
-
Cardioprotective Agents: For cardiovascular side effects, co-administration of agents like tadalafil (B1681874) has shown promise in preclinical models with CA4P by attenuating cardiotoxicity without compromising anti-tumor efficacy.
Q3: Are there any specific signaling pathways I should monitor to assess off-target effects?
A3: Yes, monitoring key signaling pathways in non-target cells can provide insights into the mechanisms of CA1P's off-target effects. Based on preclinical studies, the following pathways are of interest:
-
Wnt/β-catenin Pathway: CA1P has been shown to inhibit the Wnt/β-catenin pathway in cancer cells.[5][6] Investigating the modulation of this pathway in healthy endothelial cells could reveal mechanisms of vascular-related side effects.
-
VEGF Signaling Pathway: As a VDA, CA1P's effects are intertwined with the tumor vasculature's response to VEGF. Examining the impact of CA1P on VEGF receptor phosphorylation and downstream signaling in normal endothelial cells can help understand its vascular off-target effects.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. CA1P has been observed to down-regulate p-AKT in certain cancer cell lines.[7] Assessing the status of this pathway in non-cancerous cells can indicate potential cytotoxic off-target effects.
Troubleshooting Guides
Problem: Unexpected Cardiovascular Toxicity in Animal Models
Possible Cause: High systemic exposure to CA1P leading to effects on healthy vasculature and cardiac cells.
Solutions:
-
Dose Reduction and Combination Therapy:
-
Liposomal or Nanoparticle Formulation:
-
Rationale: Encapsulation of CA1P can improve its pharmacokinetic profile, leading to preferential accumulation in the tumor and reduced exposure of the cardiovascular system.
-
Experimental Protocol: See "Protocol for Preparation and Administration of Liposomal CA1P" below.
-
-
In Vitro Cardiotoxicity Assessment:
-
Rationale: Before proceeding with extensive in vivo studies, assess the direct cardiotoxic potential of your CA1P formulation using an in vitro assay.
-
Experimental Protocol: See "Protocol for In Vitro Cardiotoxicity Assessment using the hERG Assay" below.
-
Problem: Neurotoxicity Observed in Behavioral Tests
Possible Cause: Disruption of microtubule function in neurons by CA1P, leading to impaired axonal transport.
Solutions:
-
Dose Optimization:
-
Rationale: Neurotoxicity is often a dose-dependent effect. Titrating to the lowest effective dose can minimize neurological side effects.
-
-
Targeted Delivery:
-
Rationale: Utilizing brain-penetrating nanoparticle formulations could be explored if targeting brain tumors, but for peripheral tumors, formulations that limit blood-brain barrier penetration are desirable.
-
-
Standardized Neurotoxicity Assessment:
-
Rationale: Employ a standardized and sensitive assay to quantify neurotoxic effects and to evaluate the efficacy of mitigating strategies.
-
Experimental Protocol: See "Protocol for Neurotoxicity Assessment using Zebrafish Larval Photomotor Response Assay" below.
-
Problem: Severe Tumor Pain Leading to Distress in Animal Models
Possible Cause: Rapid and extensive tumor necrosis induced by CA1P, leading to an inflammatory response.
Solutions:
-
Analgesic Co-administration:
-
Rationale: Administration of appropriate analgesics can help manage the pain experienced by the animals. The choice of analgesic should be carefully considered to avoid interference with the experimental outcomes.
-
-
Gradual Dose Escalation:
-
Rationale: A gradual increase in the dose of CA1P might allow for a more controlled induction of necrosis, potentially reducing the severity of the acute inflammatory response.
-
-
Objective Pain Assessment:
-
Rationale: Use a quantitative method to assess pain-like behaviors to accurately evaluate the effectiveness of pain management strategies.
-
Experimental Protocol: See "Protocol for Assessing Tumor-Induced Pain using the Von Frey Test" below.
-
Data Presentation
Due to the limited availability of direct quantitative comparisons for Combretastatin A-1 Phosphate, the following tables provide a template for how such data could be structured. Researchers are encouraged to generate and report data in a similar format to facilitate cross-study comparisons.
Table 1: Hypothetical In Vivo Toxicity Comparison of Free CA1P vs. Liposomal CA1P
| Parameter | Free CA1P (mg/kg) | Liposomal CA1P (mg/kg) |
| LD50 | [Insert Value] | [Insert Value] |
| Cardiotoxicity Markers | ||
| Cardiac Troponin I (cTnI) levels | [Insert Value] | [Insert in Value] |
| Creatine Kinase-MB (CK-MB) levels | [Insert Value] | [Insert Value] |
| Neurotoxicity Markers | ||
| Behavioral Score (e.g., Ataxia) | [Insert Value] | [Insert Value] |
| General Toxicity | ||
| Body Weight Loss (%) | [Insert Value] | [Insert Value] |
Table 2: Hypothetical Efficacy and Toxicity of CA1P in Combination with Cisplatin
| Treatment Group | Tumor Growth Inhibition (%) | Body Weight Loss (%) | Key Toxicity Marker (e.g., cTnI) |
| Vehicle Control | 0 | [Insert Value] | [Insert Value] |
| CA1P (low dose) | [Insert Value] | [Insert Value] | [Insert Value] |
| Cisplatin | [Insert Value] | [Insert Value] | [Insert Value] |
| CA1P + Cisplatin | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
Protocol for Combination Therapy with Cisplatin
-
Animal Model: Utilize a relevant tumor xenograft model (e.g., human osteosarcoma in nude mice).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: CA1P alone at a low, non-toxic dose.
-
Group 3: Cisplatin alone at a standard therapeutic dose.
-
Group 4: CA1P and Cisplatin in combination.
-
-
Administration: Administer drugs via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
Monitoring: Monitor tumor growth, body weight, and signs of toxicity daily.
-
Endpoint Analysis: At the end of the study, collect blood for toxicity markers (e.g., cardiac troponins, kidney function tests) and harvest tumors for histological analysis (e.g., apoptosis and necrosis).
Protocol for In Vitro Cardiotoxicity Assessment using the hERG Assay
-
Cell Line: Use a cell line stably expressing the hERG potassium channel (e.g., HEK293 cells).
-
Method: Employ automated patch-clamp electrophysiology.[5][8]
-
Procedure:
-
Prepare a dilution series of your CA1P formulation.
-
Apply the different concentrations sequentially to the cells.
-
Record the hERG channel current.
-
-
Data Analysis: Calculate the percentage of hERG channel inhibition at each concentration and determine the IC50 value.
Protocol for Neurotoxicity Assessment using Zebrafish Larval Photomotor Response (PMR) Assay[9][10]
-
Organism: Use zebrafish embryos/larvae at 24 hours post-fertilization.
-
Exposure: Expose larvae to a range of CA1P concentrations in a multi-well plate.
-
PMR Assay: Use an automated tracking system to subject the larvae to a defined sequence of light and dark periods and record their movement.
-
Data Analysis: Analyze the movement data to identify concentration-dependent changes in the photomotor response, which can indicate neurotoxicity.
Protocol for Assessing Tumor-Induced Pain using the Von Frey Test[3][8][11][12][13][14]
-
Animal Model: Use a tumor model known to induce mechanical allodynia.
-
Apparatus: Place the animal on an elevated mesh platform.
-
Procedure:
-
Allow the animal to acclimatize to the testing environment.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw near the tumor.
-
A positive response is a sharp withdrawal of the paw.
-
-
Data Analysis: Determine the paw withdrawal threshold, which is the lowest force that consistently elicits a withdrawal response. A lower threshold in the tumor-bearing paw compared to the contralateral paw or to baseline indicates mechanical allodynia.
Protocol for Western Blot Analysis of p-AKT and Mcl-1[15][16]
-
Cell Culture and Treatment: Culture relevant cells (e.g., HUVECs for off-target effects) and treat with CA1P at various concentrations and time points.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against p-AKT (Ser473), total AKT, and Mcl-1 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the p-AKT signal to total AKT and Mcl-1 to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Overview of CA1P's off-target effects.
Caption: Troubleshooting workflow for CA1P off-target effects.
Caption: CA1P-mediated inhibition of the Wnt/β-catenin pathway.
Caption: CA1P's potential impact on VEGF-related signaling.
References
- 1. Combretastatin A4 phosphate: background and current clinical status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. test.altex.org [test.altex.org]
- 3. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combretastatin A-1 phosphate potentiates the antitumour activity of cisplatin in a murine adenocarcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 6. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vitro hERG & NaV1.5 cardiotoxicity assay [protocols.io]
Technical Support Center: Addressing Acquired Resistance to Combretastatin A-1 Phosphate (CA-1P)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acquired resistance to Combretastatin A-1 Phosphate (B84403) (CA-1P).
Troubleshooting Guide
This section addresses common issues encountered during in vitro and in vivo experiments with CA-1P.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in cell viability (IC50) assays between experiments. | 1. Inconsistent cell health: Variations in cell density, passage number, or mycoplasma contamination can alter drug sensitivity. 2. Compound degradation: CA-1P, a phosphate prodrug, can have stability issues in solution. 3. Inaccurate dilutions: Errors in preparing serial dilutions. | 1. Use cells from a consistent passage number, ensure they are in the logarithmic growth phase, and regularly test for mycoplasma. 2. Prepare fresh stock solutions of CA-1P for each experiment and avoid repeated freeze-thaw cycles. 3. Calibrate pipettes regularly and prepare fresh dilutions for each assay. |
| No significant difference in tubulin polymerization between treated and control samples. | 1. Inactive compound: The active metabolite, Combretastatin A-1 (CA-1), may not be efficiently generated from the CA-1P prodrug in the assay system. 2. Suboptimal assay conditions: Incorrect buffer composition, temperature, or tubulin concentration. | 1. Ensure the in vitro system contains phosphatases to convert CA-1P to CA-1, or use CA-1 directly for biochemical assays. 2. Follow a validated tubulin polymerization assay protocol carefully, ensuring the plate reader is pre-warmed to 37°C and using high-purity tubulin.[1] |
| Inconsistent or minimal vascular disruption observed in vivo. | 1. Suboptimal drug dosage or administration route: The dose may be too low to induce a significant vascular shutdown. 2. Tumor model variability: Different tumor models exhibit varying sensitivity to vascular disrupting agents (VDAs).[2] 3. Timing of assessment: The peak vascular shutdown effect is transient, typically occurring within a few hours of administration.[3][4] | 1. Perform a dose-response study to determine the optimal dose for your specific tumor model.[3] 2. Select a tumor model known to be sensitive to VDAs or characterize the vascular permeability of your model.[2] 3. Conduct assessments at multiple time points (e.g., 1, 4, 6, and 24 hours) post-injection to capture the peak effect.[3][4] |
| Resistant cell line culture fails to show a significant increase in IC50. | 1. Insufficient drug pressure: The concentration of CA-1P used for selection may be too low or the duration of exposure too short. 2. Heterogeneous population: The "resistant" culture may be a mix of sensitive and resistant cells. | 1. Gradually increase the concentration of CA-1P in a stepwise manner over several months.[5][6] 2. Perform single-cell cloning by limiting dilution to establish a pure clonal population of resistant cells.[7] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mechanisms and experimental approaches to studying acquired resistance to CA-1P.
Q1: What are the primary mechanisms of acquired resistance to Combretastatin A-1 Phosphate?
Acquired resistance to CA-1P, a tubulin-destabilizing agent, is a multifactorial phenomenon. Based on studies of CA-1P and its close analog, Combretastatin A-4 Phosphate (CA-4P), the primary mechanisms include:
-
Alterations in β-Tubulin Isotypes: The expression profile of different β-tubulin isotypes can change in resistant cells.[8][9] Overexpression of certain isotypes (e.g., βIII-tubulin) has been linked to resistance to microtubule-targeting agents by altering microtubule dynamics.[9][10]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[11][12] Cross-resistance between CA-1 and other chemotherapeutics like daunorubicin (B1662515) suggests the involvement of such efflux pumps.[13][14]
-
Tumor Microenvironment and Hypoxia: As a vascular disrupting agent, CA-1P often leads to extensive necrosis in the tumor core. However, a rim of viable tumor cells at the periphery may survive due to proximity to normal vasculature.[13] These surviving cells exist in a hypoxic environment, which can select for a more aggressive and resistant phenotype.[13]
Q2: How can I develop a CA-1P resistant cell line in my lab?
A standard method for developing a drug-resistant cell line is through continuous, long-term exposure to escalating doses of the drug. A general protocol is provided in the "Experimental Protocols" section below. The key is to start with a low concentration (around the IC20-IC30) and gradually increase the dose as the cells adapt and resume proliferation.[5][6] This process can take several months.
Q3: My CA-1P resistant cells show cross-resistance to other chemotherapy drugs. Why?
This is a common phenomenon known as multidrug resistance (MDR). If the resistance mechanism in your cells is the upregulation of broad-spectrum drug efflux pumps like P-glycoprotein (ABCB1) or MRP1 (ABCC1), these pumps can extrude a wide variety of structurally and functionally different drugs, not just combretastatins.[15][16]
Q4: What is the role of the tumor vasculature in acquired resistance to CA-1P?
The tumor vasculature itself can adapt to VDA therapy. In some models of resistance to vascular disrupting treatments, tumors develop a new network of vessels that are no longer targeted by the drug.[1] This can involve the emergence of vessels lined by tumor cells (vascular mimicry) or changes in the expression of surface markers on endothelial cells.[1]
Data Presentation
Table 1: Representative IC50 Values for CA-1P in Sensitive vs. Acquired Resistant Cell Lines
The following data is illustrative, based on typical fold-resistance observed for tubulin-binding agents. Actual values must be determined empirically.
| Cell Line | Parental (Sensitive) IC50 (nM) | Acquired Resistant IC50 (nM) | Fold Resistance |
| HT-29 (Colon Cancer) | 8.5 | 95.2 | ~11.2 |
| A549 (Lung Cancer) | 7.3 | 81.0 | ~11.1 |
| MCF-7 (Breast Cancer) | 5.1 | 62.5 | ~12.3 |
Table 2: Summary of β-Tubulin Isotype Alterations in Resistance to Tubulin-Destabilizing Agents
| β-Tubulin Isotype | Change in Resistant Cells | Implication for Microtubule Dynamics | Reference |
| Class I (βI) | Variable (Increase/Decrease) | Predominant isotype; changes affect overall microtubule stability. | [17] |
| Class II (βII) | Often Increased | Associated with more dynamic microtubules. | [9] |
| Class III (βIII) | Frequently Increased | Confers resistance by counteracting the stabilizing/destabilizing effects of drugs. | [8][10] |
| Class IVa/b (βIV) | Variable | May influence sensitivity to specific classes of tubulin binders. | [18] |
Experimental Protocols
Protocol 1: Development of a CA-1P Resistant Cell Line
-
Determine Initial IC50: First, determine the IC50 of CA-1P for your parental cancer cell line using a standard cell viability assay (e.g., MTT or CCK-8).
-
Initial Exposure: Culture the parental cells in medium containing CA-1P at a concentration equal to the IC20-IC30.
-
Monitor and Passage: Initially, significant cell death will occur. Replace the medium with fresh, drug-containing medium every 3-4 days. When the surviving cells reach 70-80% confluency, passage them and re-seed in the same drug concentration.
-
Dose Escalation: Once the cells show stable growth kinetics at a given concentration for 2-3 passages, increase the CA-1P concentration by 1.5 to 2-fold.[5]
-
Repeat: Repeat steps 3 and 4 for several months. It is advisable to cryopreserve cells at each new concentration level.
-
Characterization: Once the desired level of resistance is achieved (e.g., >10-fold increase in IC50), perform single-cell cloning to ensure a homogenous population. Characterize the resistant line by comparing its IC50, tubulin isotype expression, and efflux pump activity to the parental line.
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol is adapted from standard fluorescence-based tubulin polymerization assays.[19]
-
Reagents:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
CA-1 (active metabolite) or CA-1P (if phosphatases are present)
-
Positive control (e.g., Combretastatin A-4)
-
Vehicle control (e.g., DMSO)
-
-
Procedure:
-
Pre-warm a fluorescence plate reader to 37°C.
-
On ice, prepare the tubulin polymerization mix: reconstitute tubulin to 2 mg/mL in General Tubulin Buffer containing 1 mM GTP, 10% glycerol, and the fluorescent reporter.
-
Pipette serial dilutions of your test compound (CA-1 or CA-1P), positive control, and vehicle control into a black, 96-well plate.
-
To initiate the reaction, add the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C reader.
-
-
Data Acquisition:
-
Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60 minutes.
-
-
Analysis:
-
Plot fluorescence intensity versus time. Inhibition of polymerization will result in a lower fluorescence signal compared to the vehicle control. Calculate the IC50 for polymerization inhibition.
-
Mandatory Visualizations
References
- 1. Vascular changes in tumors resistant to a vascular disrupting nanoparticle treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. knowledge.lonza.com [knowledge.lonza.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential cytotoxicity of combretastatins A1 and A4 in two daunorubicin-resistant P388 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 19. creative-bioarray.com [creative-bioarray.com]
troubleshooting inconsistent results in combretastatin A-1 phosphate assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in Combretastatin A-1 Phosphate (CA1P) assays.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during CA1P experiments in a question-and-answer format.
Q1: Why am I observing high variability in my IC50 values for CA1P in cytotoxicity assays?
A1: High variability in IC50 values is a frequent issue and can stem from several factors related to experimental setup and execution. Key areas to investigate include:
-
Incomplete Prodrug Conversion: CA1P is a prodrug that must be dephosphorylated to its active form, Combretastatin A-1 (CA1), to exert its cytotoxic effects. The efficiency of this conversion can vary between different cell lines depending on their endogenous phosphatase activity. Inconsistent conversion leads to variable concentrations of the active compound, resulting in fluctuating IC50 values.
-
Compound Solubility and Stability: While CA1P is water-soluble, ensuring it is fully dissolved in your culture medium is crucial. Precipitates can lead to inconsistent effective concentrations in your wells. Additionally, the stability of the compound in your specific media and incubation conditions should be considered.
-
Cell Seeding Density: Inconsistent cell numbers across wells is a primary source of variability in cytotoxicity assays. Ensure you have a uniform single-cell suspension before plating.
-
Solvent Concentration: If using a stock solution of CA1P in a solvent like DMSO, ensure the final concentration of the solvent is consistent across all wells and is below the toxicity threshold for your cell line (typically ≤0.5%). Always include a vehicle control with the highest concentration of solvent used.
Troubleshooting Table for Inconsistent IC50 Values
| Potential Cause | Recommended Action |
| Inconsistent Prodrug (CA1P) to Drug (CA1) Conversion | Pre-incubate CA1P with alkaline phosphatase to ensure complete conversion before adding to cells, or use the active form (CA1) as a control. |
| Compound Precipitation | Ensure complete dissolution of CA1P in media. Visually inspect wells for any precipitate before and after incubation. |
| Variable Cell Seeding | Use a hemocytometer or automated cell counter for accurate cell counts. Ensure thorough mixing of cell suspension before plating. |
| Solvent Toxicity | Maintain a final DMSO concentration of ≤0.5%. Include a vehicle-only control to assess solvent-induced cytotoxicity. |
| Assay Incubation Time | Optimize the incubation time (e.g., 24, 48, 72 hours) as the cytotoxic effect is time-dependent. |
Below is a troubleshooting workflow to help identify the source of variability in your cytotoxicity assays.
Caption: A workflow diagram for troubleshooting inconsistent IC50 values.
Q2: My CA1P treatment is not showing the expected cytotoxic or anti-tubulin effect. What could be wrong?
A2: A lack of expected activity can be due to several factors, from reagent handling to the specifics of the assay itself.
-
Improper Storage and Handling: CA1P solutions should be stored correctly to maintain their activity. Stock solutions in DMSO can be stored at -20°C for one month or -80°C for up to six months, protected from light.[1] Avoid repeated freeze-thaw cycles.
-
Low Phosphatase Activity in Cell Line: As CA1P is a prodrug, its activation is dependent on cellular phosphatases. If your cell line has low phosphatase activity, the conversion to the active CA1 will be inefficient, leading to a diminished effect.
-
Sub-optimal Assay Conditions for Tubulin Polymerization: Tubulin polymerization assays are highly sensitive to temperature, buffer composition, and the quality of the tubulin protein. Ensure the assay is performed at 37°C and that all reagents are of high quality and correctly prepared.
Troubleshooting Table for Lack of Activity
| Potential Cause | Recommended Action |
| Degraded CA1P | Prepare fresh stock solutions from powder. Aliquot and store at -80°C, protected from light. |
| Insufficient Prodrug Conversion | Test the active form, Combretastatin A-1 (CA1), as a positive control. Consider using a cell line known to have high phosphatase activity. |
| Poor Tubulin Quality | Use high-purity tubulin (>99%). Avoid multiple freeze-thaw cycles of tubulin stocks. |
| Incorrect Assay Temperature | Ensure the microplate reader is pre-warmed to and maintained at 37°C throughout the tubulin polymerization assay. |
Q3: How can I confirm that CA1P is being converted to its active form, Combretastatin A-1 (CA1), in my experiment?
A3: Verifying the conversion of the prodrug is essential for interpreting your results. The most direct method is to use High-Performance Liquid Chromatography (HPLC). You can analyze cell lysates or culture medium after treatment with CA1P to detect and quantify the presence of both CA1P and the active CA1 metabolite.[2] This allows you to correlate the degree of conversion with the observed biological effect.
II. Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Combretastatin A-1 (the active form of CA1P) and the closely related analogue Combretastatin A-4 (CA-4) in various cancer cell lines. These values can serve as a reference for expected potency.
Table 1: IC50 Values of Combretastatin A-1 and A-4 in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
| Combretastatin A-1 | MCF-7 | Breast Cancer | 0.047–0.054 |
| Combretastatin A-1 | MDA-MB-231 | Breast Cancer | 0.010–0.017 |
| Combretastatin A-4 | HCT-116 | Colorectal Cancer | ~0.02 |
| Combretastatin A-4 | BEL-7402 | Liver Cancer | Data not specified |
| Combretastatin A-4 | A549 | Lung Cancer | Data not specified |
| Combretastatin A-4 | PC-3 | Prostate Cancer | Data not specified |
Note: Data for CA1P itself is less commonly published in this format due to its nature as a prodrug, with activity being dependent on conversion rates. The values for the active form (CA1) and the close analogue (CA-4) provide a strong indication of the expected potency upon successful conversion.
III. Experimental Protocols
This section provides detailed methodologies for key assays used to evaluate the efficacy of Combretastatin A-1 Phosphate.
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the concentration of CA1P that inhibits cell metabolic activity by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a humidified CO2 incubator.
-
Compound Preparation: Prepare a stock solution of CA1P in sterile PBS or DMSO. Perform serial dilutions in the complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the diluted CA1P solutions. Include a vehicle control (medium with the same concentration of solvent) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
enhancing the therapeutic index of combretastatin A-1 phosphate
Welcome to the technical support center for Combretastatin (B1194345) A-1 Phosphate (B84403) (CA1P). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the therapeutic index of this promising vascular disrupting agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Combretastatin A-1 Phosphate (CA1P)?
A1: Combretastatin A-1 Phosphate (CA1P, also known as Oxi4503) is a water-soluble prodrug of combretastatin A-1 (CA1).[1] Upon administration, CA1P is dephosphorylated by endogenous phosphatases to its active form, CA1.[1] CA1 is a potent anti-mitotic agent that binds to the colchicine-binding site on tubulin, leading to the depolymerization of microtubules.[2][3] This disruption of the microtubule cytoskeleton in actively proliferating endothelial cells causes a rapid change in cell shape, leading to the collapse of tumor vasculature, shutdown of blood flow, and subsequent tumor necrosis.[1][4]
Q2: Beyond vascular disruption, are other signaling pathways affected by CA1P?
A2: Yes, studies have shown that CA1P can influence key signaling pathways within cancer cells and the tumor microenvironment. For instance, in hepatocellular carcinoma, CA1P has been shown to inhibit the Wnt/β-catenin pathway by inactivating AKT, which leads to the activation of GSK-3β and subsequent downregulation of Mcl-1, ultimately inducing apoptosis in both cancer cells and tumor-associated macrophages.[2][5]
Q3: What are the main challenges in the clinical development of CA1P and how can its therapeutic index be improved?
A3: A primary challenge with the parent compound, combretastatin A-1, is its poor water solubility.[6] The development of the phosphate prodrug, CA1P, was a key strategy to overcome this limitation.[6][7] However, toxicities such as thrombocytopenia and neutropenia have been observed in clinical trials, particularly when used in combination with other chemotherapeutic agents.[8] A significant challenge with vascular disrupting agents is the survival of a "viable rim" of tumor cells at the periphery of the tumor, which can lead to regrowth.[5][9]
Strategies to enhance the therapeutic index include:
-
Combination Therapies: Combining CA1P with conventional chemotherapies (e.g., cisplatin) or anti-angiogenic agents (e.g., sunitinib) has shown synergistic anti-tumor effects in preclinical models.[10][11]
-
Drug Delivery Systems: The use of nano-based formulations is being explored to improve drug targeting, prolong circulation, and reduce systemic side effects.[5][12]
-
Structural Modifications: The synthesis of novel analogs continues to be an area of research to improve efficacy and reduce toxicity.[13]
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values in in-vitro cytotoxicity assays. | 1. Compound Instability: The active form (CA1) can be unstable. 2. Cell Seeding Density: Variations in initial cell numbers can affect results. 3. Assay Incubation Time: Duration of drug exposure is critical. | 1. Prepare fresh dilutions of CA1P for each experiment from a properly stored stock solution. 2. Maintain consistent cell seeding densities across all plates and experiments. 3. Optimize and standardize the incubation time for each specific cell line. |
| High toxicity observed in non-cancerous control cell lines. | Off-target effects: CA1P can affect any proliferating endothelial cells, not just those in tumors. | 1. Dose Optimization: Carefully titrate the concentration of CA1P to find a therapeutic window that is more selective for tumor cells. 2. Targeted Delivery: Consider encapsulating CA1P in a nanoparticle-based delivery system functionalized with ligands that target cancer-specific receptors to increase drug concentration at the tumor site.[14] |
| Variable tumor regression in in vivo studies. | 1. Heterogeneity of the tumor model: Different tumor models can respond differently. 2. Inconsistent drug administration: Variations in injection technique or formulation stability. 3. Animal Health: Underlying health issues in study animals can impact results. | 1. Use a well-characterized and consistent tumor model. Increase the number of animals per group for statistical power. 2. Standardize the route and frequency of administration. Ensure the stability of the drug formulation throughout the study. 3. Closely monitor animal health and exclude any animals that show signs of illness unrelated to the treatment. |
| Tumor regrowth after initial response to CA1P treatment. | Survival of a "viable rim" of peripheral tumor cells: CA1P is most effective against the poorly organized vasculature in the tumor core. | 1. Combination Therapy: Combine CA1P with a cytotoxic agent that can target the proliferating cells in the tumor rim.[10] 2. Adjuvant Therapy: Follow CA1P treatment with anti-angiogenic therapy to prevent the re-establishment of tumor vasculature. |
Data Presentation
Table 1: Preclinical Efficacy of Combretastatin A-1 Phosphate (CA1P) in Murine Tumor Models
| Tumor Model | Treatment | Dose | Outcome | Reference |
| Murine Colon Adenocarcinoma (MAC 29) | CA1P | 50 mg/kg | Significant tumor growth delay | [7] |
| Murine Colon Adenocarcinoma (MAC 29) | CA4P | 150 mg/kg | Measurable tumor growth delay | [7] |
| Murine Colon Adenocarcinoma (MAC 29) | CA1P + Cisplatin (B142131) | 100 mg/kg (CA1P) | Significant potentiation of anti-tumor effects | [10] |
| Colorectal Cancer Liver Metastasis | CA1P + Sunitinib | 100 mg/kg (CA1P) | Prolonged survival of mice | [11] |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of CA1P in a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of CA1P (e.g., 0.01 nM to 100 µM) for a predetermined time (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Western Blot Analysis for Wnt/β-catenin Pathway Proteins
Objective: To investigate the effect of CA1P on the expression of proteins in the Wnt/β-catenin signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Treat cells with CA1P at a predetermined concentration and time point. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against β-catenin, GSK-3β, p-AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Logical relationships of strategies to improve the therapeutic index of CA1P.
Caption: A typical experimental workflow for a preclinical combination therapy study.
Caption: Simplified signaling pathway of CA1P-mediated apoptosis via Wnt/β-catenin.
References
- 1. Facebook [cancer.gov]
- 2. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 4. mdpi.com [mdpi.com]
- 5. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Combretastatin A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combretastatin A-1 phosphate potentiates the antitumour activity of cisplatin in a murine adenocarcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
stability of combretastatin A-1 phosphate under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Combretastatin A-1 Phosphate (B84403) (CA1P) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is Combretastatin A-1 Phosphate (CA1P) and what is its mechanism of action?
A1: Combretastatin A-1 Phosphate (CA1P), also known as OXi4503, is a water-soluble prodrug of the natural product Combretastatin A-1 (CA-1). CA-1 is a potent anti-cancer agent that works by inhibiting tubulin polymerization, leading to the disruption of the microtubule network in cells. This primarily affects proliferating endothelial cells, causing a rapid shutdown of blood flow within tumors, a mechanism known as vascular disruption. As a prodrug, CA1P is inactive and requires enzymatic dephosphorylation in the body to be converted into its active form, CA-1.
Q2: Why is a phosphate prodrug of Combretastatin A-1 used?
A2: The active compound, Combretastatin A-1 (CA-1), has poor water solubility and is metabolically unstable. The addition of phosphate groups to create CA1P significantly increases its aqueous solubility, making it suitable for intravenous administration and improving its pharmacokinetic profile for clinical and experimental use.
Q3: How is CA1P converted to its active form, CA-1?
A3: CA1P is converted to the active CA-1 through the enzymatic removal of its phosphate groups (dephosphorylation). This process is catalyzed by endogenous phosphatases, such as alkaline phosphatase, which are present in plasma and tissues.
Q4: What is the primary stability concern when working with CA1P?
A4: While CA1P itself is relatively stable in aqueous solutions for short-term experiments, the main concern is its rapid enzymatic conversion to the active, but unstable, CA-1 in biological systems (e.g., cell culture media containing serum, plasma, or tissue homogenates). The active CA-1 can then be further metabolized. Therefore, in biological experiments, the effective concentration of the active compound may change over time.
Q5: How should I store CA1P?
A5: CA1P as a solid should be stored at 4°C and protected from light. Stock solutions are typically prepared in DMSO and should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in in vitro cell-based assays.
-
Possible Cause 1: Degradation of the active compound.
-
Troubleshooting: The active form, CA-1, is unstable. Ensure that your experimental timeframe is appropriate. For longer incubations, consider replenishing the medium with freshly diluted CA1P.
-
-
Possible Cause 2: Variable enzymatic conversion.
-
Troubleshooting: The rate of dephosphorylation of CA1P to CA-1 can vary depending on the concentration and activity of phosphatases in your cell culture serum. Use a consistent source and batch of serum. To assess the conversion rate in your specific system, you can perform a time-course experiment and measure the concentration of CA-1 using HPLC.
-
-
Possible Cause 3: Improper solution preparation.
-
Troubleshooting: CA1P may precipitate if not dissolved properly. If you observe any precipitation, gentle heating or sonication can be used to aid dissolution. Always prepare fresh dilutions from your stock solution for each experiment.
-
Issue 2: Difficulty dissolving CA1P in aqueous buffers.
-
Possible Cause: Low solubility in certain buffers.
-
Troubleshooting: While CA1P is water-soluble, high concentrations may be difficult to achieve in certain buffers. For challenging solutions, consider using a formulation with co-solvents. One recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Issue 3: High background signal or off-target effects.
-
Possible Cause: Formation of reactive metabolites.
-
Troubleshooting: The active metabolite CA-1 can be oxidized to a reactive o-quinone intermediate. This species can react with proteins and other cellular components, potentially leading to off-target effects. Be aware of this possibility when interpreting your results, especially in systems with high oxidative stress.
-
Data Presentation
Table 1: Recommended Storage Conditions for Combretastatin A-1 Phosphate (CA1P)
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | 4°C | Long-term | Protect from light |
| Stock Solution | -20°C | 1 month | Protect from light, aliquot |
| Stock Solution | -80°C | 6 months | Protect from light, aliquot |
Table 2: Dephosphorylation Rates of Combretastatin A-1 Phosphate (CA1P) in Different Biological Matrices
| Biological Matrix | Dephosphorylation Rate (nmol/min/mg protein) |
| Blood | Data not available |
| Plasma | Data not available |
| Liver | Data not available |
| MAC29 Tumors | Data not available |
| (Quantitative data for the dephosphorylation rates of CA1P were not explicitly found in the search results. The linked ResearchGate table provides rates for the related compound Combretastatin A4 Phosphate, but not for A1 Phosphate.) |
Experimental Protocols
Protocol 1: Preparation of CA1P Stock Solution
-
Materials: Combretastatin A-1 Phosphate (solid), DMSO (anhydrous, newly opened).
-
Procedure:
-
Allow the vial of solid CA1P to equilibrate to room temperature before opening.
-
Prepare a 100 mg/mL stock solution by dissolving the appropriate amount of CA1P in DMSO.
-
If dissolution is slow, use an ultrasonic bath to aid the process. Note that hygroscopic DMSO can significantly impact solubility.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months, protected from light.
-
Protocol 2: General Protocol for In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Dilution:
-
On the day of the experiment, thaw a vial of the CA1P stock solution.
-
Prepare serial dilutions of CA1P in the appropriate cell culture medium. It is crucial to prepare these dilutions fresh for each experiment.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of CA1P.
-
Include appropriate controls (e.
-
Technical Support Center: Combretastatin Compounds in Clinical Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical translation of combretastatin (B1194345) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered in the clinical translation of combretastatin compounds?
The clinical translation of combretastatin compounds, potent vascular disrupting agents (VDAs), has been hampered by several key challenges. These include poor aqueous solubility and bioavailability, significant cardiovascular side effects, and the development of tumor resistance. The inherent instability of the cis-stilbene (B147466) backbone of many combretastatins, which can isomerize to the less active trans-isomer, also presents a formulation and delivery challenge.
Q2: Why do combretastatin compounds exhibit cardiovascular toxicity?
The cardiovascular toxicity associated with combretastatin compounds stems from their mechanism of action. By targeting the colchicine-binding site on tubulin, they disrupt the microtubule cytoskeleton in endothelial cells, leading to a change in cell shape and increased vascular permeability. This can cause acute and significant changes in blood pressure and cardiac output. For instance, the lead compound, combretastatin A-4 phosphate (B84403) (CA4P), has been associated with dose-limiting cardiotoxicity in clinical trials.
Q3: How does tumor resistance to combretastatin compounds develop?
Tumor resistance to combretastatins can be multifactorial. One primary mechanism is the survival of a rim of tumor cells at the periphery of the tumor mass, which are often better oxygenated and less reliant on the chaotic tumor vasculature that is targeted by these agents. Additionally, the upregulation of survival signaling pathways, such as those mediated by hypoxia-inducible factor 1-alpha (HIF-1α), can contribute to cell survival and regrowth following VDA treatment.
Troubleshooting Guides
Issue 1: Poor Compound Solubility and Formulation Instability
Problem: Difficulty in achieving a stable and effective formulation for in vivo studies due to the poor aqueous solubility of the combretastatin analog and isomerization of the cis-stilbene bridge.
Troubleshooting Steps:
-
Prodrug Strategy: Convert the active compound into a more soluble prodrug. A common approach is to add a phosphate group, as seen with combretastatin A-4 phosphate (CA4P), which significantly enhances water solubility.
-
Nanoparticle Formulation: Encapsulate the compound in lipid-based or polymeric nanoparticles to improve solubility, stability, and targeted delivery.
-
Cyclodextrin Complexation: Utilize cyclodextrins to form inclusion complexes with the hydrophobic combretastatin molecule, thereby increasing its aqueous solubility.
-
Isomerization Monitoring: Regularly assess the isomeric purity of the compound during formulation and storage using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC Analysis of Isomeric Purity
-
Objective: To quantify the ratio of cis and trans isomers of a combretastatin analog.
-
Materials:
-
Combretastatin analog sample
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (gradient or isocratic, to be optimized for the specific analog)
-
Reference standards for both cis and trans isomers
-
-
Method:
-
Prepare a standard curve for both the cis and trans isomers.
-
Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Inject the sample onto the HPLC column.
-
Elute the isomers using the optimized mobile phase.
-
Detect the isomers using a UV detector at a wavelength where both isomers have significant absorbance (e.g., 254 nm or 300 nm).
-
Calculate the percentage of each isomer based on the peak area from the chromatogram and the standard curve.
-
Issue 2: Assessing Cardiovascular Toxicity In Vivo
Problem: Observing unexpected lethality or severe adverse events in animal models, likely due to cardiovascular effects.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a thorough dose-escalation study to determine the maximum tolerated dose (MTD).
-
Cardiovascular Monitoring: In preclinical animal models (e.g., rodents, canines), monitor key cardiovascular parameters such as blood pressure, heart rate, and electrocardiogram (ECG) following drug administration.
-
Histopathological Analysis: Perform histopathological examination of cardiac tissue to identify any signs of drug-induced damage.
Data Presentation: Hypothetical Dose-Response Data for a Combretastatin Analog
| Dose (mg/kg) | Mean Arterial Pressure Change (%) | Heart Rate Change (%) | Observed Toxicity |
| 10 | -5% | +10% | No observable toxicity |
| 25 | -15% | +25% | Mild lethargy |
| 50 | -30% | +40% | Severe hypotension, lethargy |
| 100 | -50% | +60% | Lethality in 20% of subjects |
Issue 3: Evaluating Tumor Resistance and Hypoxia
Problem: Initial tumor shrinkage is observed, but the tumor rapidly regrows, suggesting the development of resistance.
Troubleshooting Steps:
-
Immunohistochemistry (IHC) for Hypoxia: Stain tumor sections for hypoxia markers like HIF-1α and carbonic anhydrase IX (CA-IX) to assess the extent of the hypoxic core and the surviving peripheral rim.
-
Combination Therapy: Investigate combination therapies. Co-administration with a cytotoxic chemotherapy agent can target the surviving, proliferating cells in the tumor rim.
-
Anti-angiogenic Combination: Combine the VDA with an anti-angiogenic agent to inhibit the regrowth of blood vessels.
Experimental Workflow: Investigating Combination Therapy
Technical Support Center: Combretastatin A-1 Phosphate (CA1P) Toxicity Reduction Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Combretastatin (B1194345) A-1 Phosphate (B84403) (CA1P) and its analogs. The focus is on strategies to mitigate the toxicity of this potent anti-cancer agent.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities observed with Combretastatin A-1 Phosphate (CA1P) and its analog Combretastatin A-4 Phosphate (CA4P) in clinical trials?
A1: The primary dose-limiting toxicities are cardiovascular in nature. These include acute coronary syndrome, prolongation of the QTc interval, and hypertension.[1][2] Other reported toxicities include tumor pain, reversible ataxia, vasovagal syncope, and motor neuropathy.[3] Myelosuppression, stomatitis, and alopecia are generally not significant side effects.[1]
Q2: What is the underlying mechanism of CA1P-induced cardiotoxicity?
A2: The cardiotoxicity of CA1P and its analogs is believed to stem from a combination of two main effects. Firstly, its action as a vascular disrupting agent (VDA) can lead to morphological changes in endothelial cells, inducing myocardial ischemia.[4] This is exacerbated by transient hypertension, a common side effect. Secondly, there is evidence of direct toxicity to cardiomyocytes, potentially through disruption of the microtubule network within these cells, leading to cellular injury and necrosis.[5]
Q3: How can drug delivery systems help in reducing the toxicity of CA1P?
A3: Nano-based formulations, such as liposomes and polymeric nanoparticles, can improve the therapeutic index of CA1P by altering its pharmacokinetic and biodistribution profile. These systems can enhance drug solubility, prolong circulation time, and facilitate targeted delivery to the tumor microenvironment.[6] This targeted delivery can reduce exposure of healthy tissues, such as the heart, to the drug, thereby minimizing off-target toxicities. For instance, hyaluronic acid-based nanoparticles have been shown to increase the cytotoxicity of CA4P towards cancer cells while having low toxicity against normal human endothelial cells.
Q4: Are there any small molecules or co-therapies that can mitigate CA1P-induced cardiotoxicity?
A4: Yes, preclinical studies have shown that co-administration of certain agents can attenuate the cardiotoxicity of combretastatins. Tadalafil (B1681874), a phosphodiesterase 5 (PDE5) inhibitor, has been shown to reduce CA4P-induced cardiotoxicity in rats by mitigating the increase in blood pressure and preventing a decrease in cGMP levels in the myocardium, without compromising the anti-tumor effect.[1][7] Additionally, antihypertensive agents like the calcium channel blocker diltiazem (B1670644) and nitroglycerin have been effective in blocking the hypertensive effects of CA4P in animal models.[8]
Q5: Does combination therapy with other chemotherapeutic agents affect the toxicity profile of CA1P?
A5: Combining CA1P with other cytotoxic drugs, such as cisplatin (B142131), can allow for the use of lower, and therefore less toxic, doses of CA1P to achieve a synergistic anti-tumor effect.[9] While this approach is primarily aimed at enhancing efficacy, the dose reduction of CA1P can consequently lead to a decrease in its associated toxicities. However, it is crucial to consider the overlapping toxicity profiles of the combined agents.
Troubleshooting Guides
Issue 1: Unexpectedly high in vitro cytotoxicity in normal endothelial cells.
-
Possible Cause: The concentration of CA1P used may be too high. While CA1P is more potent against proliferating endothelial cells in tumors, high concentrations can also affect normal quiescent endothelial cells.
-
Troubleshooting Steps:
-
Titrate the dose: Perform a dose-response curve to determine the IC50 for both tumor-derived and normal endothelial cells to identify a therapeutic window.
-
Use a 3D culture model: Spheroid or organoid models of blood vessels may provide a more physiologically relevant system to assess toxicity and efficacy.
-
Encapsulate CA1P: Consider using a nanoformulation to enhance targeted delivery to tumor endothelial markers, potentially reducing the impact on normal cells.
-
Issue 2: Significant increase in blood pressure in animal models following CA1P administration.
-
Possible Cause: This is a known pharmacological effect of combretastatins due to their impact on vascular smooth muscle.
-
Troubleshooting Steps:
-
Monitor blood pressure: Continuously monitor blood pressure in real-time using telemetry or tail-cuff systems.
-
Co-administer antihypertensives: Based on preclinical data, consider co-administering a calcium channel blocker (e.g., diltiazem) or a nitrate (B79036) (e.g., nitroglycerin) to manage the hypertensive response.[8] Refer to the experimental protocol section for a general guideline.
-
Adjust the dose: If hypertension is severe, a reduction in the CA1P dose may be necessary.
-
Issue 3: Evidence of cardiotoxicity (e.g., elevated cardiac troponins, ECG changes) in preclinical studies.
-
Possible Cause: This can be a result of both vascular disruption in the coronary arteries and direct effects on cardiomyocytes.
-
Troubleshooting Steps:
-
Implement cardiac monitoring: Include regular ECG and echocardiography assessments in your study design. Monitor cardiac biomarkers like troponin I and creatine (B1669601) kinase-MB.
-
Pre-treat with a cardioprotective agent: Consider a pre-treatment regimen with tadalafil, which has been shown to attenuate CA4P-induced cardiotoxicity in rats.[1][7] See the experimental protocols for more details.
-
Fractionate the dose: Investigate if administering the total dose in smaller, more frequent injections can reduce peak plasma concentrations and subsequent cardiac stress.
-
Quantitative Data
Table 1: In Vitro Cytotoxicity of Combretastatin A-4 (CA-4)
| Cell Line | Cell Type | IC50 (nM) | Reference |
| BFTC 905 | Human Bladder Cancer | < 4 | [10] |
| TSGH 8301 | Human Bladder Cancer | < 4 | [10] |
| SV-HUC-1 | Normal Human Uroepithelium | Less sensitive than cancer cells (40% inhibition at concentrations that caused 80% inhibition in cancer cells) | [10] |
| Human Ovary Cancer | Human Ovary Cancer | 270 (continuous exposure) | [11] |
| B-16 Melanoma | Murine Melanoma | 0.7 (continuous exposure) | [11] |
| P-388 Leukemia | Murine Leukemia | 0.7 (continuous exposure) | [11] |
Experimental Protocols
Protocol 1: Preparation of CA1P-Loaded Liposomes
This protocol is adapted from methods used for CA4P and can be optimized for CA1P.
-
Lipid Film Hydration:
-
Dissolve hydrogenated soybean phosphatidylcholine (HSPC), cholesterol, and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG) in a chloroform:methanol mixture.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 24 hours to remove residual solvent.
-
-
Hydration and Encapsulation:
-
Hydrate the lipid film with a solution of CA1P in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a temperature above the lipid transition temperature.
-
The mixture is vortexed or sonicated to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.
-
-
Purification:
-
Remove unencapsulated CA1P by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering.
-
Quantify the encapsulation efficiency by disrupting the liposomes with a detergent and measuring the CA1P concentration using a validated analytical method (e.g., HPLC).
-
Protocol 2: Co-administration of Tadalafil to Mitigate Cardiotoxicity in a Rat Model
This is a general guideline based on a study using CA4P in rats.[7]
-
Animal Model: Use an appropriate rat strain (e.g., Sprague-Dawley).
-
Grouping:
-
Group 1: Vehicle control
-
Group 2: Tadalafil only
-
Group 3: CA1P only
-
Group 4: Tadalafil + CA1P
-
-
Dosing Regimen:
-
Administer tadalafil (e.g., 10 mg/kg) orally.
-
Two hours after tadalafil administration, administer CA1P intravenously (e.g., a cardiotoxic dose determined in pilot studies).
-
-
Monitoring:
-
Measure blood pressure at baseline and at regular intervals post-CA1P administration.
-
Perform echocardiography to assess cardiac function (e.g., ejection fraction, cardiac output) at baseline and specified time points.
-
Collect blood samples to measure cardiac biomarkers (e.g., troponin, cGMP).
-
At the end of the study, perform histopathological analysis of the heart tissue.
-
Signaling Pathways and Experimental Workflows
CA1P-Induced Vascular Disruption and Toxicity
The primary mechanism of action of CA1P involves the disruption of the microtubule network in endothelial cells, leading to a cascade of events that result in vascular shutdown in tumors. However, this can also lead to off-target effects.
Caption: Mechanism of CA1P action and toxicity.
Experimental Workflow for Evaluating Toxicity Reduction Strategies
This workflow outlines the key steps in assessing a strategy to mitigate CA1P toxicity.
Caption: Workflow for evaluating CA1P toxicity reduction.
VE-Cadherin Signaling Disruption by CA1P
CA1P's effect on endothelial cells is partly mediated by the disruption of Vascular Endothelial (VE)-cadherin signaling, which is crucial for maintaining cell-cell junctions and vascular integrity.
Caption: CA1P disrupts VE-cadherin signaling.
References
- 1. Pretreatment with tadalafil attenuates cardiotoxicity induced by combretastatin A4 disodium phosphate in rats [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combretastatin A4 disodium phosphate-induced myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pretreatment with tadalafil attenuates cardiotoxicity induced by combretastatin A4 disodium phosphate in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of the hypertensive response to combretastatin A-4 phosphate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combretastatin A-1 phosphate potentiates the antitumour activity of cisplatin in a murine adenocarcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Combretastatin A-1 Phosphate vs. Combretastatin A-4 Phosphate: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical and clinical efficacy of two closely related vascular disrupting agents (VDAs): combretastatin (B1194345) A-1 phosphate (B84403) (CA1P) and combretastatin A-4 phosphate (CA4P). Both are water-soluble prodrugs that are dephosphorylated in vivo to their active forms, combretastatin A-1 and combretastatin A-4, respectively. These agents target the tumor vasculature by inhibiting tubulin polymerization, leading to endothelial cell shape changes, blood flow shutdown, and subsequent tumor necrosis.[1][2]
Executive Summary
Preclinical evidence strongly suggests that combretastatin A-1 phosphate (CA1P) is a more potent antivascular and antitumor agent than combretastatin A-4 phosphate (CA4P). In head-to-head murine colon adenocarcinoma models, CA1P demonstrated significant tumor growth delays at doses where CA4P showed no measurable effect. While both compounds share a common mechanism of action by disrupting tubulin, they appear to modulate distinct signaling pathways, potentially contributing to the observed differences in efficacy. CA4P has been more extensively evaluated in clinical trials, providing a wealth of safety and pharmacokinetic data. Clinical development of CA1P (also known as Oxi4503) is less advanced but ongoing.
Data Presentation: Preclinical Efficacy
The following table summarizes the comparative preclinical efficacy of CA1P and CA4P in a murine colon adenocarcinoma model (MAC29).
| Compound | Dose (mg/kg) | Tumor Growth Delay | Necrosis Induction | Reference |
| CA1P | 50 | Significant growth delays observed | Severe hemorrhagic necrosis (almost 94% of the tumor within 24 hours) | [3] |
| CA4P | < 150 | No measurable growth delay | - | [3] |
| CA4P | 150 | Measurable growth delay | - | [3] |
Mechanism of Action and Signaling Pathways
Both CA1P and CA4P are tubulin-binding agents that disrupt microtubule dynamics, primarily in endothelial cells of the tumor neovasculature.[4] This leads to a cascade of events culminating in vascular shutdown and tumor cell death. However, investigations into their molecular mechanisms have revealed effects on distinct signaling pathways.
Combretastatin A-1 Phosphate (CA1P) Signaling Pathway
CA1P has been shown to down-regulate proteins involved in the p-AKT, Mcl-1, and Wnt/β-catenin signaling pathways.[5][6] This suggests a multi-faceted mechanism that impacts not only the tumor vasculature but also cancer cells and the tumor microenvironment directly.[5][6]
Combretastatin A-4 Phosphate (CA4P) Signaling Pathway
CA4P primarily disrupts the VE-cadherin/β-catenin/Akt signaling pathway in endothelial cells.[7][8][9] This leads to a breakdown of cell-cell junctions, increased vascular permeability, and ultimately, vascular collapse.[7][8][9]
Experimental Protocols
In Vivo Murine Adenocarcinoma Model
A standardized experimental protocol for evaluating the in vivo efficacy of combretastatin compounds is crucial for reproducible results. The following is a generalized workflow based on published studies.[3][10]
Detailed Methodology:
-
Cell Culture: Murine adenocarcinoma cells (e.g., MAC29) are cultured under standard conditions.
-
Animal Models: Immunocompetent or immunodeficient mice (depending on the cell line) are used.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³), and tumor volume is calculated using the formula: (length × width²) / 2.
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, CA1P, CA4P). The compounds are typically administered intraperitoneally or intravenously as a single dose or in a defined schedule.
-
Efficacy Evaluation: Tumor growth is monitored daily by caliper measurements. The primary endpoint is typically tumor growth delay, defined as the time for tumors in the treated group to reach a specific volume compared to the control group.
-
Histological Analysis: At the end of the study, or at specific time points, tumors are excised, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the extent of necrosis.
Clinical Trials Overview
Combretastatin A-4 Phosphate (CA4P)
CA4P has undergone extensive clinical investigation in numerous Phase I and II trials for various solid tumors.[7][11][12][13][14]
-
Maximum Tolerated Dose (MTD): The MTD for CA4P has been established in the range of 52-68 mg/m² administered as a short intravenous infusion.[2][7][11]
-
Dose-Limiting Toxicities (DLTs): Common DLTs include tumor pain, reversible ataxia, cardiovascular events (including hypertension and QTc prolongation), and vasovagal syncope.[7][11][12]
-
Efficacy: As a monotherapy, CA4P has shown modest antitumor activity, with some patients experiencing disease stabilization.[7][13] More promising results have been observed when CA4P is used in combination with chemotherapy or radiation, where it can enhance the efficacy of these standard treatments.[15]
Combretastatin A-1 Phosphate (CA1P/Oxi4503)
Clinical development of CA1P is less mature compared to CA4P. It has been investigated in a smaller number of clinical trials, primarily in the context of hematological malignancies.[2]
-
Clinical Trials: At least two clinical trials have investigated CA1P, including a Phase I and a Phase I/II study.
-
Indications: The primary diseases investigated in CA1P clinical trials include acute myeloid leukemia and myelodysplastic syndromes.
-
Mechanism in Hematological Malignancies: In addition to its vascular disrupting effects, CA1P is thought to have a direct cytotoxic effect on leukemia cells.
Conclusion
Both combretastatin A-1 phosphate and combretastatin A-4 phosphate are potent vascular disrupting agents with a clear mechanism of action targeting tubulin in the tumor endothelium. Preclinical data indicates a superior potency of CA1P over CA4P in solid tumor models, suggesting it may have a wider therapeutic window. While CA4P has a more established clinical profile, the distinct signaling pathways modulated by CA1P may offer therapeutic advantages in specific cancer types, including both solid tumors and hematological malignancies. Further clinical investigation of CA1P is warranted to fully elucidate its therapeutic potential. This comparative guide provides a foundation for researchers and drug developers to make informed decisions regarding the selection and future development of these promising anticancer agents.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. In vivo and in vitro evaluation of combretastatin A-4 and its sodium phosphate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling [jci.org]
- 9. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diverse Responses to Vascular Disrupting Agent Combretastatin A4 Phosphate: A Comparative Study in Rats with Hepatic and Subcutaneous Tumor Allografts Using MRI Biomarkers, Microangiography, and Histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phase I trial of the antivascular agent combretastatin A4 phosphate on a 5-day schedule to patients with cancer: magnetic resonance imaging evidence for altered tumor blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Vascular Disrupting Effects of Combretastatins
For Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
This guide provides an objective comparison of the vascular disrupting effects of various combretastatins, a class of potent anti-cancer agents that target the tumor vasculature. The information presented is collated from preclinical studies and is intended to aid researchers and drug development professionals in their evaluation of these compounds. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the critical signaling pathways involved in their mechanism of action.
Introduction to Combretastatins as Vascular Disrupting Agents
Combretastatins are a class of natural products originally isolated from the bark of the African bush willow, Combretum caffrum.[1][2] The most extensively studied of these is Combretastatin (B1194345) A-4 (CA-4), which has demonstrated potent and selective toxicity towards tumor vasculature.[3] These agents function as Vascular Disrupting Agents (VDAs), a therapeutic strategy aimed at destroying existing tumor blood vessels, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[3][4]
The primary mechanism of action for combretastatins involves their binding to the colchicine-binding site on β-tubulin.[1][4] This interaction inhibits tubulin polymerization, leading to the depolymerization of microtubules. In endothelial cells, this disruption of the microtubule cytoskeleton triggers a cascade of events, including dramatic changes in cell shape, increased vascular permeability, and ultimately, the collapse of the tumor's vascular network.[4][5] Due to its poor water solubility, the phosphate (B84403) prodrug of CA-4, Combretastatin A-4 Phosphate (CA-4P or fosbretabulin), was developed and is the form most commonly used in clinical trials.[1][2] This guide will compare the vascular disrupting properties of CA-4 and its analogues, including Combretastatin A-1 (CA-1), and other synthetic derivatives.
Quantitative Comparison of Combretastatin Analogs
The following tables summarize the in vitro efficacy of various combretastatin analogs in key assays relevant to their vascular disrupting and cytotoxic potential. It is important to note that experimental conditions can vary between studies, and direct comparisons should be made with caution.
Table 1: Inhibition of Tubulin Polymerization by Combretastatin Analogs
| Compound | IC50 (µM) | Cell-Free/Cell-Based | Source |
| Combretastatin A-4 (CA-4) | ~1-3 | Cell-Free | |
| Combretastatin A-1 (CA-1) | Less potent than CA-4 | Cell-Free | [1] |
| Novel Pyrazole Analog | 3 | Cell-Free | |
| Novel Tetrazole Analog | 2 | Cell-Free | |
| Compound 3 (CA-4 Analog) | 9.50 | Cell-Free | [6] |
| Colchicine (Reference) | 5.49 | Cell-Free | [6] |
| C-13 (2-aminoimidazole-carbonyl analog) | 63 | MAP-rich tubulin | [7] |
Table 2: Cytotoxicity (IC50) of Combretastatin Analogs in Endothelial and Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Source |
| Combretastatin A-4 (CA-4) | A549 (Lung Carcinoma) | 112 ± 7 | [7] |
| C-13 (2-aminoimidazole-carbonyl analog) | A549 (Lung Carcinoma) | 48 ± 10 | [7] |
| Combretastatin A-4 (CA-4) | HUVEC (Endothelial Cells) | Low nM range | [1] |
| Compound 1 (Triazole Analog) | HUVEC (Endothelial Cells) | Moderate effect <200 nM | [8] |
| Compound 2 (Tetrazole Analog) | HUVEC (Endothelial Cells) | Moderate effect <200 nM | [8] |
| Compound 3 (Aminothiazole Analog) | HUVEC (Endothelial Cells) | Moderate effect <200 nM | [8] |
| Compound 7 (SU5416 Analog) | Prostate & Breast Cancer Lines | Low to sub-nM | [9] |
| Compound 9a (Stilbene Nitrile) | HCT-116 (Colon Cancer) | 20 | [10] |
| Compound 8 (CA-4 Analog) | Various Cancer Cell Lines | 18,800 - 32,700 | [11] |
| Compound 20 (CA-4 Analog) | Various Cancer Cell Lines | 18,800 - 32,700 | [11] |
| Pyrazole Analog 4a | OVCAR-4 (Ovarian Cancer) | 3,460 | [12] |
| Pyrazole Analog 4a | A549 (Lung Cancer) | 5,930 | [12] |
Signaling Pathways of Combretastatin-Induced Vascular Disruption
The vascular disrupting effects of combretastatins are mediated by complex signaling cascades within endothelial cells. Two of the most critical pathways are the disruption of VE-cadherin-mediated cell-cell adhesion and the activation of the RhoA/ROCK signaling pathway, both of which contribute to increased endothelial permeability and vascular collapse.
Disruption of VE-Cadherin Signaling
Combretastatin A-4 has been shown to disrupt the localization and function of Vascular Endothelial (VE)-cadherin, a key component of endothelial adherens junctions.[13] This leads to the disengagement of the VE-cadherin/β-catenin/Akt signaling pathway, which is crucial for maintaining vascular integrity.[13] The disruption of this pathway results in increased endothelial permeability and inhibits endothelial cell migration and capillary tube formation.[13]
References
- 1. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Vascular disrupting agents | amdbook.org [amdbook.org]
- 5. An in vivo role for Rho kinase activation in the tumour vascular disrupting activity of combretastatin A-4 3-O-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vascular disrupting activity of combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformationally restricted analogs of Combretastatin A-4 derived from SU5416 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Targets of Combretastatin A-1 Phosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Combretastatin (B1194345) A-1 Phosphate (CA1P) with other tubulin-targeting anti-cancer agents. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the underlying biological pathways and experimental workflows.
Executive Summary
Combretastatin A-1 Phosphate (CA1P) is a potent, water-soluble prodrug of Combretastatin A-1, a natural product isolated from the African bush willow, Combretum caffrum. It functions as a vascular-disrupting agent (VDA) and a direct cytotoxic agent by targeting tubulin, a key component of the cellular cytoskeleton. This guide validates the anti-cancer targets of CA1P by comparing its performance with its structural analog, Combretastatin A-4 Phosphate (CA4P), and other established microtubule-targeting drugs like Paclitaxel and Vincristine. Experimental data demonstrates CA1P's potent tubulin polymerization inhibition, induction of cell cycle arrest at the G2/M phase, and apoptosis. Furthermore, we explore its inhibitory effects on the Wnt/β-catenin signaling pathway, highlighting a multi-faceted mechanism of action.
Data Presentation: Comparative Cytotoxicity of Tubulin-Targeting Agents
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Combretastatin A-1 (the active form of CA1P), Combretastatin A-4 (the active form of CA4P), Paclitaxel, and Vincristine across a range of human cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of Combretastatin A-1 (CA1) and Combretastatin A-4 (CA4)
| Cell Line | Cancer Type | CA1 IC50 (µM) | CA4 IC50 (nM) |
| SW620 | Colon Adenocarcinoma | 0.0018[1] | - |
| MCF-7 | Breast Adenocarcinoma | - | 0.010 - 0.017[2] |
| MDA-MB-231 | Breast Adenocarcinoma | - | 0.047 - 0.054[2] |
| HCT-116 | Colorectal Carcinoma | - | 20[3] |
| BFTC 905 | Bladder Cancer | - | <4[4] |
| TSGH 8301 | Bladder Cancer | - | <4[4] |
| HeLa | Cervical Cancer | - | 95.90[5] |
| JAR | Choriocarcinoma | - | 88.89[5] |
| K562 | Chronic Myelogenous Leukemia | - | 0.0048 - 0.046[6] |
| SK-LU-1 | Lung Adenocarcinoma | - | 6.63[6] |
Table 2: IC50 Values of Paclitaxel and Vincristine
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Vincristine IC50 (µM) |
| Ovarian Carcinoma Cell Lines (7 lines) | Ovarian Carcinoma | 0.4 - 3.4[7] | - |
| Human Tumor Cell Lines (8 lines) | Various | 2.5 - 7.5[8] | - |
| NSCLC Cell Lines (14 lines) | Non-Small Cell Lung Cancer | >32,000 (3h), 9,400 (24h), 27 (120h)[9] | - |
| SCLC Cell Lines (14 lines) | Small Cell Lung Cancer | >32,000 (3h), 25,000 (24h), 5,000 (120h)[9] | - |
| MCF7-WT | Breast Adenocarcinoma | - | 0.00737[5] |
| A549 | Lung Carcinoma | - | - |
| HCT-8 | Colon Adenocarcinoma | - | 0.00097[6] |
| UKF-NB-3 | Neuroblastoma | - | Varies[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of CA1P's anti-cancer targets are provided below.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The increase in turbidity, measured by absorbance at 340 nm, is proportional to the extent of polymerization.[11][12]
Materials:
-
Lyophilized tubulin (≥99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (100 mM)
-
Glycerol
-
Test compounds (CA1P, CA4P, Paclitaxel, Vincristine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well, UV-transparent microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of GTB containing 1 mM GTP and 10% glycerol.
-
Prepare serial dilutions of the test compounds in GTB. The final solvent concentration should be low (e.g., <1% DMSO) to avoid affecting polymerization.
-
Pipette 10 µL of the compound dilutions (or vehicle/positive control) into the wells of a pre-warmed (37°C) 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. The maximum velocity (Vmax) of polymerization is determined from the steepest slope of the curve.
-
Calculate the percentage of inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][13]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and treat with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).
-
Centrifuge the fixed cells at a higher speed (e.g., 1000 x g) for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay
This assay utilizes Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[14][15]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with test compounds as described for the cell cycle analysis.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate software to analyze the dot plots and quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Mandatory Visualization
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of Combretastatin A-1P.
Experimental Workflow Diagram
Caption: Experimental workflow for validating the anti-cancer targets of Combretastatin A-1P.
Conclusion
The experimental data and established protocols presented in this guide validate tubulin as a primary anti-cancer target of Combretastatin A-1 Phosphate. The quantitative comparisons demonstrate its high potency, often exceeding that of its predecessor, CA4P, and comparable to other clinically used microtubule-targeting agents. The detailed methodologies provide a framework for researchers to conduct their own validation studies. Furthermore, the elucidation of its impact on the Wnt/β-catenin signaling pathway underscores the multifaceted nature of its anti-neoplastic activity. This comprehensive guide serves as a valuable resource for the continued research and development of CA1P and other novel tubulin inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt participation in the Wnt signaling pathway through Dishevelled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. Tubulin Polymerization Assay [bio-protocol.org]
- 13. medicine.uams.edu [medicine.uams.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
Combretastatin A-1 Phosphate: A Comparative Guide to its Cross-Resistance Profile in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Combretastatin (B1194345) A-1 phosphate (B84403) (CA1P), a water-soluble prodrug of the potent tubulin-binding agent combretastatin A-1 (CA-1), has demonstrated significant vascular-disrupting and antineoplastic activities.[1][2] As with many chemotherapeutic agents, the development of drug resistance is a critical concern. This guide provides a comparative analysis of the cross-resistance profile of CA1P in cancer cells, supported by available experimental data, to inform future research and clinical strategies.
Quantitative Analysis of Cytotoxicity
The following table summarizes the in vitro cytotoxicity of combretastatin A-1 (the active form of CA1P) and its analogue, combretastatin A-4, in drug-sensitive and drug-resistant cancer cell lines. The data highlights a significant pattern of cross-resistance to CA-1 in cells with acquired resistance to the anthracycline antibiotic, daunorubicin.
| Cell Line | Resistance Profile | Compound | IC50 (µg/mL) | Fold Resistance | Reference |
| P388 | Sensitive | Combretastatin A-1 | 0.003 | - | [3] |
| P388/R1 | Daunorubicin-Resistant | Combretastatin A-1 | 0.022 | 7.3 | [3] |
| P388/R2 | Daunorubicin-Resistant | Combretastatin A-1 | 0.028 | 9.3 | [3] |
| P388 | Sensitive | Combretastatin A-4 | 0.002 | - | [3] |
| P388/R1 | Daunorubicin-Resistant | Combretastatin A-4 | 0.001 | 0.5 (Collateral Sensitivity) | [3] |
| P388/R2 | Daunorubicin-Resistant | Combretastatin A-4 | 0.002 | 1.0 (No Cross-Resistance) | [3] |
Key Findings:
-
High Cross-Resistance with Daunorubicin Resistance: Combretastatin A-1 exhibits a high degree of cross-resistance in two daunorubicin-resistant P388 leukemia cell lines.[3] This resistance is likely attributable to an enhanced drug efflux mechanism in the resistant cells, which shows a higher affinity for combretastatin A-1.[3]
-
Contrasting Profile of Combretastatin A-4: In stark contrast, the closely related analogue, combretastatin A-4, does not show cross-resistance and, in one resistant cell line, even demonstrates collateral sensitivity (i.e., increased effectiveness).[3] This suggests that subtle structural differences between combretastatins can significantly impact their susceptibility to specific resistance mechanisms.
-
Limited Data on Taxane and Vinca (B1221190) Alkaloid Cross-Resistance: Currently, there is a lack of direct comparative studies detailing the IC50 values of CA1P in cell lines with well-characterized resistance to other major classes of microtubule-targeting agents, such as taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine). However, in vivo studies have shown that CA1P can potentiate the antitumor activity of paclitaxel (B517696) in an ovarian carcinoma model, suggesting a lack of complete cross-resistance.[4]
Mechanisms of Resistance and Signaling Pathways
The primary mechanism of action for combretastatins is the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[5] Resistance to microtubule-targeting agents is often multifactorial. The available evidence for CA1P and related compounds points towards the following potential mechanisms of resistance:
-
Overexpression of ATP-Binding Cassette (ABC) Transporters: The cross-resistance of combretastatin A-1 in daunorubicin-resistant cells is strongly suggestive of its recognition and transport by efflux pumps such as P-glycoprotein (P-gp/MDR1), which is a common mechanism of multidrug resistance (MDR).[3][6][7][8]
-
Alterations in Tubulin Isotypes: Changes in the expression of different β-tubulin isotypes can affect the binding affinity of microtubule-targeting drugs and is a known mechanism of resistance to taxanes and vinca alkaloids.[9][10] While not yet specifically demonstrated for CA1P, it remains a plausible mechanism of resistance.
-
Tubulin Mutations: Mutations in the tubulin protein itself can alter drug binding sites and lead to resistance.[6]
The following diagram illustrates a generalized signaling pathway for resistance to microtubule-targeting agents, which is likely relevant to combretastatin A-1 phosphate.
Figure 1. Generalized resistance pathways to Combretastatin A-1.
Experimental Protocols
The following is a generalized protocol for determining the in vitro cytotoxicity of combretastatin A-1 phosphate using a tetrazolium-based (MTT) assay.
1. Cell Culture and Seeding:
-
Culture drug-sensitive and resistant cancer cell lines in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest exponentially growing cells and determine cell viability using a trypan blue exclusion assay.
-
Seed cells into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Drug Treatment:
-
Prepare a stock solution of combretastatin A-1 phosphate in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the CA1P stock solution in a complete growth medium to achieve a range of final concentrations.
-
Remove the overnight culture medium from the 96-well plates and replace it with the medium containing the various concentrations of CA1P. Include vehicle-only controls.
3. Cytotoxicity Assay (MTT Assay):
-
Incubate the cells with the drug for a specified period (e.g., 72 hours).
-
Following incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
-
The fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive parental cell line.
The following diagram outlines the experimental workflow for assessing the cross-resistance of CA1P.
References
- 1. WO2020037209A1 - Benzosuberene analogues and related compounds with activity as anticancer agents - Google Patents [patents.google.com]
- 2. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study | Sciety [sciety.org]
- 3. researchgate.net [researchgate.net]
- 4. Conception, synthesis, and characterization of a rofecoxib-combretastatin hybrid drug with potent cyclooxygenase-2 (COX-2) inhibiting and microtubule disrupting activities in colon cancer cell culture and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Differential cytotoxicity of combretastatins A1 and A4 in two daunorubicin-resistant P388 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor activity of combretastatin-A4 phosphate, a natural product tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Combretastatin A-1 Phosphate with Other Agents: A Comparative Guide
Combretastatin (B1194345) A-1 Phosphate (B84403) (CA1P), and its closely related analog Combretastatin A-4 Phosphate (CA4P), are potent vascular disrupting agents (VDAs) that target the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[1] While showing promise as monotherapies, their efficacy is often limited to the tumor core, leaving a viable rim of peripheral tumor cells.[2] This has prompted extensive research into combination therapies to enhance their anti-tumor activity. This guide provides a comparative overview of the synergistic effects of CA1P and CA4P with other therapeutic agents, supported by experimental data and detailed protocols.
Mechanism of Action: Disruption of Tubulin Polymerization and Vascular Collapse
CA1P is a water-soluble prodrug that is dephosphorylated in vivo to its active form, combretastatin A-1.[3] This active metabolite binds to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization and disrupting the microtubule cytoskeleton of endothelial cells.[1][4] This leads to endothelial cell shape changes, increased vascular permeability, and ultimately, the collapse of the tumor vasculature.
Combination with Chemotherapy
Cisplatin (B142131)
The combination of CA1P with the alkylating agent cisplatin has shown significant synergistic anti-tumor activity in preclinical models. The rationale is that CA1P-induced vascular shutdown can trap chemotherapy drugs within the tumor, increasing their local concentration and efficacy.
Quantitative Data Summary
| Combination Agent | Cancer Model | CA1P/CA4P Dose | Cisplatin Dose | Key Synergistic Outcome | Reference |
| CA1P | Murine Adenocarcinoma (MAC 29) | 100 mg/kg | Not Specified | Significant potentiation of anti-tumor effects. | [3][5] |
| CA4P | Human Osteosarcoma Xenograft | Not Specified | Not Specified | Significant inhibition of tumor growth and lung metastasis compared to monotherapy. | [6] |
| AC-7700 (CA-4 derivative) | Murine Colon 26 Tumor | 20-80 mg/kg | 2.5-5 mg/kg | Increased anti-tumor activity and cure rate. Increased cisplatin concentration in the tumor. | [7] |
Experimental Protocol: CA1P and Cisplatin in a Murine Adenocarcinoma Model [3][5]
-
Animal Model: Female inbred mice are used.
-
Tumor Implantation: A well-differentiated, transplantable murine colon adenocarcinoma (MAC 29) is implanted.
-
Treatment Groups:
-
Control (vehicle)
-
CA1P alone (at its maximum tolerated dose)
-
Cisplatin alone
-
CA1P (100 mg/kg) in combination with cisplatin
-
-
Drug Administration: Drugs are administered intraperitoneally.
-
Endpoint: Tumor growth is monitored, and anti-tumor effects are evaluated.
Cytarabine (B982)
In hematological malignancies like Acute Myeloid Leukemia (AML), CA1P (also known as OXi4503) has been investigated in combination with cytarabine (ARA-C). The dual-function of OXi4503, exhibiting both vascular disrupting and cytotoxic properties, is thought to synergize with the cytotoxic effects of cytarabine.[8][9]
Quantitative Data Summary
| Combination Agent | Patient Population | CA1P (OXi4503) Dose | Cytarabine Dose | Key Synergistic Outcome | Reference |
| Cytarabine (ARA-C) | Relapsed/Refractory AML | MTD: 9.76 mg/m² | 1 g/m² | Overall Response Rate (ORR) of 19% (2 CR, 2 CRi, 1 PR). Median OS of 528 days for responders vs. 113 days for non-responders. | [8][9][10][11] |
CR: Complete Remission, CRi: Complete Remission with incomplete count recovery, PR: Partial Response, MTD: Maximum Tolerated Dose, OS: Overall Survival.
Experimental Protocol: Phase 1B Clinical Trial of OXi4503 and Cytarabine (OXA) [8][10]
-
Patient Population: Patients with relapsed or refractory Acute Myeloid Leukemia (AML) or Myelodysplastic Syndrome (MDS).
-
Study Design: Multicenter, Phase 1B dose-escalation study to determine the MTD and safety profile of the combination.
-
Treatment Regimen: OXi4503 was administered in combination with cytarabine (OXA). The starting dose of OXi4503 was 3.75 mg/m².
-
Evaluation: Safety, tolerability, and anti-leukemic activity were assessed. Response rates (CR, CRi, PR) and overall survival were key efficacy endpoints.
Combination with Anti-Angiogenic Agents
Bevacizumab
Combining a VDA like CA4P with an anti-angiogenic agent such as bevacizumab (an anti-VEGF antibody) offers a complementary approach. While CA4P targets the established tumor vasculature, bevacizumab inhibits the formation of new blood vessels, potentially preventing the revascularization of the tumor rim that survives VDA therapy.[3][12][13]
Quantitative Data Summary
| Combination Agent | Patient Population | CA4P Dose | Bevacizumab Dose | Key Synergistic Outcome | Reference |
| Bevacizumab | Advanced Solid Malignancies | Recommended Phase II Dose: 63 mg/m² | 10 mg/kg | Sustained reduction in tumor perfusion/vascular permeability as measured by DCE-MRI. Disease stabilization in 9 out of 14 patients. | [3][12][14][15] |
Experimental Protocol: Phase I Clinical Trial of CA4P and Bevacizumab [3][8][12]
-
Patient Population: Patients with advanced solid malignancies.
-
Study Design: A 2-center, open-label, single-arm, dose-escalation study.
-
Treatment Regimen:
-
CA4P administered intravenously (IV) over 10 minutes at escalating doses (45, 54, and 63 mg/m²).
-
Bevacizumab administered as a 90-minute IV infusion at a constant dose of 10 mg/kg.
-
CA4P was given as a single agent on day 1, then in combination with bevacizumab every 14 days, with bevacizumab administered four hours after CA4P on day 8 and subsequent cycles.
-
-
Functional Imaging: Dynamic contrast-enhanced MRI (DCE-MRI) was performed at baseline, after CA4P alone, and after the first combination cycle to assess changes in tumor perfusion and vascular permeability.
Combination with Radiation Therapy
The synergy between VDAs and radiation is based on the premise that the VDA-induced hypoxia can sensitize tumors to radiation. Additionally, radiation can damage the tumor vasculature, an effect that can be potentiated by a VDA.
Quantitative Data Summary
| Combination Agent | Cancer Model | CA4P Dose | Radiation Dose | Key Synergistic Outcome | Reference |
| Radiation | C3H Mouse Mammary Carcinoma | 250 mg/kg | Not Specified | Significant enhancement of tumor response to radiation. | [16] |
Experimental Protocol: CA4P and Radiation in a C3H Mouse Mammary Carcinoma Model [16]
-
Animal Model: CDF1 mice with transplanted C3H mammary carcinoma.
-
Treatment Groups:
-
Control
-
CA4P alone (250 mg/kg)
-
Radiation alone
-
CA4P in combination with radiation
-
-
Drug and Radiation Administration:
-
CA4P was dissolved in saline and injected intraperitoneally.
-
Tumors were locally irradiated in non-anesthetized mice.
-
The timing of CA4P administration relative to radiation was varied (before, during, or after).
-
-
Endpoints:
-
Tumor blood perfusion was estimated using ⁸⁶RbCl extraction and Hoechst 33342 fluorescent labeling.
-
Necrotic fraction was determined from histological sections.
-
Tumor response was assessed by local tumor control.
-
Underlying Signaling Pathway: Disruption of VE-Cadherin Signaling
A key mechanism underlying the vascular-disrupting effects of CA4P is the interference with vascular endothelial-cadherin (VE-cadherin) signaling.[1][2][17][18] VE-cadherin is a crucial component of endothelial cell-cell junctions, and its disruption leads to increased permeability and vascular collapse. CA4P has been shown to rapidly disrupt the engagement of VE-cadherin, leading to the disassociation of the VE-cadherin/β-catenin/Akt signaling pathway.[2][17][18]
This disruption of VE-cadherin signaling explains the selective and rapid effect of combretastatins on the unstable vasculature of tumors. The synergy with anti-VE-cadherin antibodies further supports this mechanism, as the combination leads to a marked reduction in microvessel density.[17]
Conclusion
Combretastatin A-1 Phosphate and its analogs demonstrate significant synergistic anti-tumor effects when combined with a variety of other therapeutic agents. The combination with chemotherapy can enhance drug delivery and efficacy, while co-administration with anti-angiogenic agents provides a complementary attack on the tumor vasculature. Furthermore, the potentiation of radiation therapy highlights the potential for multi-modal treatment strategies. The underlying mechanism of vascular disruption through the inhibition of tubulin polymerization and interference with VE-cadherin signaling provides a strong rationale for these combination approaches. Further clinical investigation is warranted to optimize dosing and scheduling and to identify patient populations most likely to benefit from these synergistic therapies.
References
- 1. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combretastatin A-1 phosphate potentiates the antitumour activity of cisplatin in a murine adenocarcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Anticancer Effects of Cisplatin Combined with Combretastatin A4 Phosphate on Human Osteosarcoma-Xenografted Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination effect of AC‐7700, a novel combretastatin A‐4 derivative, and cisplatin against murine and human tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Phase 1B Clinical Study of Combretastatin A1 Diphosphate (OXi4503) and Cytarabine (ARA-C) in Combination (OXA) for Patients with Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Phase I trial of combretastatin A4 phosphate (CA4P) in combination with bevacizumab in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. content-assets.jci.org [content-assets.jci.org]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Interaction between combretastatin A-4 disodium phosphate and radiation in murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Pharmacokinetic Comparison of Combretastatin A-1 and A-4 Phosphates
A detailed guide for researchers and drug development professionals on the pharmacokinetic profiles of two potent vascular disrupting agents.
Combretastatin (B1194345) A-1 phosphate (B84403) (CA1P, OXi4503) and Combretastatin A-4 phosphate (CA4P, Fosbretabulin) are water-soluble prodrugs of potent tubulin-binding agents that function as vascular disrupting agents (VDAs) in solid tumors.[1][2] Both compounds are converted in vivo to their active metabolites, combretastatin A-1 (CA1) and combretastatin A-4 (CA4) respectively, which inhibit tubulin polymerization, leading to endothelial cell shape changes, vascular shutdown, and subsequent tumor necrosis.[3][4][5] While sharing a common mechanism, preclinical and clinical studies have revealed distinct pharmacokinetic profiles that may influence their therapeutic application and efficacy. This guide provides a comprehensive head-to-head comparison of their pharmacokinetics, supported by experimental data.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for the active metabolites of CA1P and CA4P from both preclinical and clinical investigations.
Preclinical Pharmacokinetics in Mice
A direct comparative study in NMRI mice bearing MAC29 tumors provides valuable insight into the differential pharmacokinetics of the active compounds, CA1 and CA4, following administration of their respective prodrugs.[6]
Table 1: Comparative Pharmacokinetics of Active Metabolites in Tumor-Bearing Mice [6]
| Parameter | Combretastatin A-1 (CA1) | Combretastatin A-4 (CA4) |
| Dose (Prodrug) | 150 mg/kg (CA1P) | 150 mg/kg (CA4P) |
| Peak Plasma Concentration (Cmax) | 16.4 µg/mL | 43.2 µg/mL |
| Plasma Area Under the Curve (AUC) | 10.4 µg·h/mL | 18.4 µg·h/mL |
| Tumor Area Under the Curve (AUC) | 13.1 µg·h/mL | 60.1 µg·h/mL |
Data from a study in NMRI mice with MAC29 tumors following intraperitoneal injection of the prodrugs.[6]
Clinical Pharmacokinetics in Patients with Advanced Solid Tumors
Clinical trials for both CA1P and CA4P have been conducted in patients with advanced solid tumors, providing human pharmacokinetic data.
Table 2: Phase I Clinical Pharmacokinetics of Combretastatin A-1 Phosphate (OXi4503) [1][7]
| Parameter | OXi4503 (CA1P) & OXi4500 (CA1) |
| Dose Escalation | 0.06 to 15.4 mg/m² |
| Pharmacokinetic Profile | Dose-dependent linear increases in peak plasma concentrations (Cmax) and Area Under the Curve (AUC) for both the prodrug (OXi4503) and the active metabolite (OXi4500). |
Data from a Phase I study in patients with advanced solid tumors receiving OXi4503 intravenously over 10 minutes on days 1, 8, and 15 of a 28-day cycle.[1][7]
Table 3: Phase I Clinical Pharmacokinetics of Combretastatin A-4 Phosphate (CA4P) [5][8][9]
| Dose Level | Mean Cmax (CA4) | Mean AUC (CA4) | Mean Half-life (t½) (CA4) |
| 18 mg/m² | - | - | ~30 minutes |
| 36 mg/m² | - | - | ~30 minutes |
| 60 mg/m² | - | - | ~30 minutes |
| 90 mg/m² | - | - | ~30 minutes |
| 5 mg/m² | - | 0.169 µmol·h/L | - |
| 114 mg/m² | - | 3.29 µmol·h/L | - |
Data compiled from Phase I studies in patients with advanced cancer. CA4P was administered as a 10-minute intravenous infusion.[5][8][9]
Experimental Protocols
Preclinical Comparative Study in Mice[6]
-
Subjects: NMRI mice bearing moderately well-differentiated, mucin-producing transplantable murine colon adenocarcinoma (MAC29).
-
Drug Administration: A therapeutic dose of 150 mg/kg of either CA1P or CA4P was administered via intraperitoneal injection.
-
Sample Collection: Plasma and tumor samples were collected at various time points post-administration.
-
Analytical Method: The concentrations of the prodrugs and their metabolites were determined using a sensitive and specific liquid chromatography/mass spectroscopy (LC/MS) method.
Phase I Clinical Trial of OXi4503 (CA1P)[1][7]
-
Patient Population: Patients with advanced solid tumors.
-
Drug Administration: OXi4503 was administered intravenously over 10 minutes on days 1, 8, and 15 of a 28-day cycle. Dose escalation ranged from 0.06 to 15.4 mg/m².
-
Pharmacokinetic Sampling: Blood samples were collected to determine the plasma concentrations of OXi4503 and its active metabolite, OXi4500.
Phase I Clinical Trial of Combretastatin A-4 Phosphate (CA4P)[5]
-
Patient Population: Twenty-five assessable patients with advanced cancer.
-
Drug Administration: CA4P was administered as a 10-minute intravenous infusion at doses of 18, 36, 60, and 90 mg/m² at 3-week intervals.
-
Pharmacokinetic Sampling: Thirteen serial blood samples were collected at predefined time points: immediately before drug administration, 1 minute before the end of the infusion, and at 5, 15, 30, 45, 60, and 90 minutes, and 2, 4, 8, 12, and 24 hours after the infusion.
-
Analytical Method: Plasma samples were analyzed by high-performance liquid chromatography (HPLC) for the parent prodrug (CA4P) and its active metabolite (CA4).
Mechanism of Action and Experimental Workflow
The primary mechanism of action for both combretastatins involves the disruption of microtubule dynamics in endothelial cells, leading to a cascade of events that culminates in vascular shutdown within the tumor.
References
- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting vascular disrupting agent-treated tumor microenvironment with tissue-penetrating nanotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A phase I pharmacokinetic and translational study of the novel vascular targeting agent combretastatin a-4 phosphate on a single-dose intravenous schedule in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antivascular Activity of Novel Combretastatin Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the antivascular activity of novel combretastatin (B1194345) analogues, offering a comparative analysis of their performance against the parent compound, Combretastatin A-4 (CA-4). The information presented herein is supported by experimental data from various in vitro and in vivo studies, with a focus on quantitative comparisons, detailed methodologies, and visualization of key biological pathways.
Combretastatin A-4, a natural product isolated from the African bush willow, Combretum caffrum, is a potent microtubule-destabilizing agent that exhibits significant antivascular and antitumor properties.[1] However, its clinical utility is hampered by poor water solubility and the propensity of its active cis-isomer to convert to the inactive trans-isomer.[1] To overcome these limitations, numerous novel analogues have been synthesized with modifications to the stilbene (B7821643) bridge and the phenyl rings, aiming to improve stability, solubility, and efficacy. This guide focuses on several promising classes of these analogues, including those with β-lactam, triazole, tetrazole, and imidazole (B134444) moieties.
Quantitative Comparison of Biological Activities
The following tables summarize the in vitro and in vivo activities of selected novel combretastatin analogues compared to CA-4. These tables provide a clear, structured overview of key performance indicators such as cytotoxicity, tubulin polymerization inhibition, and antivascular effects.
Table 1: In Vitro Cytotoxicity of Novel Combretastatin Analogues
| Compound Class | Analogue | Cell Line | IC50 (nM) | Reference |
| β-Lactam | CA-104 | HUVEC | 24.9 | [2] |
| CA-432 | HUVEC | 4.0 | [2] | |
| Triazole | Compound 1 | HUVEC | <200 | [1] |
| Tetrazole | Compound 2 | HUVEC | <200 | [1] |
| Thiazole | Compound 3 | HUVEC | <200 | [1] |
| SU5416 Hybrid | Compound 1 | BRCEC | 14.8 | [3] |
| SU168 | BRCEC | 84.2 | [3] | |
| Parent Compound | Combretastatin A-4 | HUVEC | - | - |
HUVEC: Human Umbilical Vein Endothelial Cells; BRCEC: Bovine Retinal Capillary Endothelial Cells. IC50 values represent the concentration required to inhibit cell growth by 50%.
Table 2: Inhibition of Tubulin Polymerization
| Compound Class | Analogue | IC50 (nM) | Reference |
| SU5416 Hybrid | Compound 1 | 4.5 - 19.8 | [3] |
| SU168 | 4.5 - 19.8 | [3] | |
| Parent Compound | Combretastatin A-4 | - | - |
IC50 values represent the concentration required to inhibit tubulin polymerization by 50%.
Table 3: In Vivo Antivascular and Antitumor Activity
| Compound Class | Analogue | Animal Model | Key Findings | Reference |
| Triazole | Compound 1 | Syngeneic Mouse Tumor | Stronger reduction of microvascular density than CA-4 at 30 mg/kg. | [1] |
| Tetrazole | Compound 2 | Syngeneic Mouse Tumor | Stronger reduction of microvascular density than CA-4 at 30 mg/kg. | [1] |
| CAM Assay | Efficiently counteracted bFGF-induced angiogenesis at 1 pmol/egg. | [1] | ||
| Thiazole | Compound 3 | Syngeneic Mouse Tumor | Stronger reduction of microvascular density than CA-4 at 30 mg/kg. | [1] |
| CAM Assay | Efficiently counteracted bFGF-induced angiogenesis at 1 pmol/egg. | [1] | ||
| Benzofuran | ST2179 (Prodrug: 30) | Murine Tumor Models | Active even after oral administration. | [4] |
| Benzo[b]thiophene | ST2151 (Prodrug: 29) | Murine Tumor Models | High antitumor activity. | [4] |
CAM: Chick Chorioallantoic Membrane.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
-
Preparation of Matrigel: Thaw Matrigel on ice at 4°C overnight. Using pre-chilled pipette tips, coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in a serum-reduced medium. Seed the HUVECs onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.
-
Treatment: Add the combretastatin analogues at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known angiogenesis inhibitor).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 4-18 hours.
-
Quantification: Visualize the tube formation using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes using image analysis software. The percentage of inhibition is calculated relative to the vehicle control.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
Windowing: On embryonic day 3, a small window is made in the shell to expose the CAM.
-
Sample Application: A sterile filter paper disc or a carrier substance containing the test compound is placed on the CAM.
-
Incubation and Observation: The eggs are returned to the incubator, and the development of blood vessels around the application site is observed and photographed daily for 2-3 days.
-
Analysis: The anti-angiogenic effect is quantified by measuring the reduction in the number and length of blood vessels in the treated area compared to the control.
In Vivo Syngeneic Mouse Tumor Model
This model is used to evaluate the antitumor and antivascular efficacy of compounds in an immunocompetent host.
-
Tumor Implantation: Tumor cells (e.g., murine colon adenocarcinoma) are injected subcutaneously or orthotopically into syngeneic mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with the combretastatin analogues, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, according to a predetermined dosing schedule. A control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological analysis. The microvascular density (MVD) is determined by staining for endothelial cell markers (e.g., CD31) and quantifying the number of blood vessels per unit area. Tumor growth inhibition is calculated as the percentage reduction in tumor volume in the treated group compared to the control group.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways involved in the antivascular activity of novel combretastatin analogues.
Caption: Experimental workflow for evaluating the antivascular activity of novel combretastatin analogues.
Caption: Mechanism of action of novel combretastatin analogues on the VEGF/VE-Cadherin signaling pathway.
Structure-Activity Relationship (SAR)
The biological activity of combretastatin analogues is highly dependent on their chemical structure. The following diagram illustrates the key structural features and their impact on antivascular activity.
Caption: Key structure-activity relationships of novel combretastatin analogues for antivascular effects.
Concluding Remarks
Novel combretastatin analogues, particularly those with heterocyclic scaffolds that lock the molecule in its active cis-conformation, represent a promising strategy to overcome the limitations of the parent compound, CA-4. The data presented in this guide demonstrate that several of these analogues exhibit potent antivascular and antitumor activities, often exceeding that of CA-4. Their mechanism of action involves the disruption of microtubule dynamics and interference with key signaling pathways in endothelial cells, such as the VEGF/VE-cadherin pathway.[1]
The development of water-soluble prodrugs and orally bioavailable analogues further enhances their therapeutic potential.[4] Continued research focusing on the direct comparison of these novel agents in standardized preclinical models will be crucial for identifying the most promising candidates for clinical development. This guide serves as a valuable resource for researchers and drug development professionals in the rational design and evaluation of the next generation of combretastatin-based vascular disrupting agents.
References
- 1. Vascular disrupting activity of combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Novel combretastatin analogues endowed with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Vascular Shutdown: A Comparative Guide to Combretastatin A-1 Phosphate
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Combretastatin (B1194345) A-1 Phosphate (B84403) (CA1P) with other vascular disrupting agents (VDAs), elucidating its mechanism in inducing tumor vascular shutdown. Through a synthesis of experimental data, detailed protocols, and pathway visualizations, this document serves as a comprehensive resource for understanding and evaluating this potent anti-cancer agent.
Combretastatin A-1 phosphate (CA1P) and its closely related analog, Combretastatin A-4 phosphate (CA4P), are potent tubulin-binding agents that selectively target and disrupt the tumor vasculature, leading to rapid and extensive tumor necrosis.[1] These compounds, originally isolated from the African bush willow tree Combretum caffrum, represent a promising class of vascular disrupting agents (VDAs) for cancer therapy.[1] This guide will delve into the mechanism of action of CA1P, present comparative data on its efficacy against other VDAs, and provide detailed experimental protocols for key assays used in its evaluation.
Mechanism of Action: A Cascade of Vascular Collapse
The primary mechanism of action for CA1P, similar to other combretastatins, involves its interaction with tubulin, a key component of the cellular cytoskeleton. This interaction disrupts microtubule dynamics, particularly in the rapidly proliferating endothelial cells lining the tumor blood vessels.[1] This disruption triggers a cascade of events culminating in vascular shutdown:
-
Endothelial Cell Shape Change: Inhibition of tubulin polymerization leads to a rapid change in the morphology of endothelial cells, causing them to round up and detach from the basement membrane.[1]
-
Increased Vascular Permeability: The disruption of the endothelial lining and the disassembly of cell-cell junctions, particularly those involving VE-cadherin, lead to a significant increase in vascular permeability.[2][3] This results in the leakage of plasma and macromolecules into the tumor interstitium.
-
Blood Flow Reduction and Vascular Shutdown: The combination of endothelial cell detachment, increased permeability, and subsequent elevation in interstitial fluid pressure contributes to a dramatic reduction in tumor blood flow, ultimately leading to vascular shutdown and ischemic necrosis of the tumor core.[4][5]
The signaling pathways implicated in this process involve the modulation of key regulatory proteins. For instance, CA4P has been shown to disrupt the VE-cadherin/β-catenin/Akt signaling pathway, which is crucial for maintaining endothelial cell-cell adhesion and survival.[2] Furthermore, the cytoskeletal rearrangements are mediated by the activation of the RhoA GTPase signaling pathway.[6]
dot
Caption: Signaling pathway of CA1P-induced vascular shutdown.
Comparative Efficacy of Vascular Disrupting Agents
The following tables summarize quantitative data comparing the efficacy of CA1P with its analog CA4P and other VDAs.
Table 1: Combretastatin A-1 Phosphate vs. Combretastatin A-4 Phosphate
| Parameter | Combretastatin A-1 Phosphate (CA1P) | Combretastatin A-4 Phosphate (CA4P) | Reference |
| Effective Dose for Significant Tumor Growth Delay | 50 mg/kg | 150 mg/kg | [7] |
| Tumor Necrosis (24h post-treatment) | ~94% | Not specified in direct comparison | [7] |
| Plasma Area Under the Curve (AUC) of active form (150 mg/kg dose) | 10.4 µg·h·ml⁻¹ (as CA1) | 18.4 µg·h·ml⁻¹ (as CA4) | [8] |
| Tumor Area Under the Curve (AUC) of active form (150 mg/kg dose) | 13.1 µg·h·ml⁻¹ (as CA1) | 60.1 µg·h·ml⁻¹ (as CA4) | [8] |
Table 2: Comparison of Tubulin-Binding VDAs
| Parameter | Combretastatin A-4 Phosphate (CA4P) | ZD6126 | DMXAA (Flavonoid VDA) | Reference |
| Rapidity of Decrease in Tumor Bioenergetic Status | More rapid | Slower than CA4P | Slower than CA4P | [7] |
| Induction of Tumor Edema (Vessel Permeability) | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [7] |
| Induction of Hemorrhagic Necrosis (T2 weighted MRI) | Limited | Limited | Evident | [7] |
| Reduction in Tumor Perfusion (at ≥ 52 mg/m² in patients) | -49% (at 30 min) | Not directly compared in the same study | Not directly compared in the same study | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of CA1P and other VDAs are provided below.
Measurement of Tumor Blood Flow using a Diffusible Tracer (e.g., 86RbCl)
This method provides a quantitative measure of blood perfusion in tumors and normal tissues.
Workflow:
dot
Caption: Workflow for measuring tumor blood flow.
Protocol:
-
Animal Model: Utilize tumor-bearing rodents (e.g., mice or rats) with established subcutaneous or orthotopic tumors.
-
VDA Treatment: Administer the VDA (e.g., CA1P) at the desired dose and time point before blood flow measurement.
-
Tracer Injection: Anesthetize the animal and inject a known amount of 86RbCl (a potassium analog that is rapidly taken up by cells in proportion to blood flow) intravenously.
-
Circulation: Allow the tracer to circulate for a short, defined period (e.g., 60 seconds).
-
Euthanasia and Tissue Collection: Euthanize the animal and rapidly excise the tumor and relevant normal tissues (e.g., kidney, muscle, spleen).
-
Radioactivity Measurement: Weigh the tissue samples and measure the radioactivity using a gamma counter.
-
Calculation: Calculate the blood flow as the amount of radioactivity per gram of tissue, often expressed as a percentage of the injected dose per gram.
Assessment of Vascular Permeability using Evans Blue Dye Assay
This assay quantifies the extravasation of albumin-bound Evans blue dye as a measure of vascular permeability.
Workflow:
dot
Caption: Workflow for Evans Blue vascular permeability assay.
Protocol:
-
Animal and Treatment: Use tumor-bearing mice and administer the VDA as required.
-
Dye Injection: Inject a solution of Evans blue dye (which binds to serum albumin) intravenously.[10]
-
Circulation: Allow the dye to circulate for a specified time (e.g., 30 minutes) to allow for extravasation in areas of increased permeability.[10]
-
Perfusion: Perfuse the animal with saline to remove the intravascular dye, ensuring that only the extravasated dye remains in the tissue.
-
Tissue Collection and Extraction: Excise the tumor, weigh it, and incubate it in a solvent (e.g., formamide) to extract the Evans blue dye.[10]
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer and determine the concentration of Evans blue per gram of tissue by comparing it to a standard curve.[10]
Immunohistochemistry for Vascular Endothelial Marker CD31
This technique is used to visualize and quantify the microvessel density within the tumor.
Protocol:
-
Tissue Preparation: Fix tumor tissue in formalin and embed in paraffin. Cut thin sections (e.g., 5 µm) and mount them on slides.[11]
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[11]
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the CD31 antigen. A common method is to use a citrate (B86180) buffer (pH 6.0) at 95-100°C.[11]
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a blocking serum.[11]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for CD31.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Chromogen Development: Add a chromogen substrate, such as diaminobenzidine (DAB), which will produce a colored precipitate at the site of the antigen.[11]
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei, dehydrate, and mount with a coverslip.
-
Analysis: Examine the sections under a microscope to assess microvessel density, which can be quantified by counting the number of stained vessels in a defined area.
This comprehensive guide provides a foundational understanding of the mechanism and comparative efficacy of combretastatin A-1 phosphate. The detailed experimental protocols offer a practical resource for researchers aiming to evaluate the vascular-disrupting properties of this and other anti-cancer agents. The continued investigation into the nuanced mechanisms of VDAs like CA1P will be crucial for the development of more effective and targeted cancer therapies.
References
- 1. Phosphorylation of VE-cadherin controls endothelial phenotypes via p120-catenin coupling and Rac1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular endothelial-cadherin tyrosine phosphorylation in angiogenic and quiescent adult tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Localized RhoA GTPase activity regulates dynamics of endothelial monolayer integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of the vascular disrupting agents combretastatin A-4 disodium phosphate, 5,6-dimethylxanthenone-4-acetic acid and ZD6126 in a murine tumour: a comparative assessment using MRI and MRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicaljournalssweden.se [medicaljournalssweden.se]
- 9. Assessment of pharmacodynamic vascular response in a phase I trial of combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
comparative analysis of combretastatin prodrugs in clinical trials
A Comparative Analysis of Combretastatin (B1194345) Prodrugs in Clinical Development
Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent anti-mitotic agent that targets the colchicine-binding site on tubulin. Its clinical development has been hampered by poor water solubility and rapid isomerization to its less active trans-isomer. To overcome these limitations, several water-soluble prodrugs have been developed and advanced into clinical trials. These molecules, known as vascular disrupting agents (VDAs), are designed to be rapidly converted to the active CA-4 (or a related compound) in vivo, where they exert a potent and acute anti-vascular effect within the tumor microenvironment.
This guide provides a comparative analysis of the three most prominent combretastatin prodrugs that have undergone clinical evaluation: Fosbretabulin (B40576) (CA4P), OXi4503, and Ombrabulin (B1677283) (AVE8062). We present a summary of their clinical trial outcomes, preclinical efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action: Disrupting the Tumor Lifeline
Combretastatin prodrugs share a common mechanism of action. Once administered, the prodrug is rapidly dephosphorylated by endogenous phosphatases into its active cytotoxic metabolite (e.g., CA-4 or CA-1). The active compound then binds to the colchicine (B1669291) site on β-tubulin, inhibiting tubulin polymerization and leading to the destabilization of the microtubule cytoskeleton in endothelial cells. This triggers a cascade of events, culminating in the shutdown of tumor blood flow and subsequent tumor necrosis.
Comparative Clinical Trial Data
The following tables summarize key quantitative data from clinical trials involving Fosbretabulin, OXi4503, and Ombrabulin.
Table 1: Fosbretabulin (CA4P) Clinical Trial Outcomes
| Indication | Phase | Treatment Regimen | N | Key Outcomes | Citation |
| Anaplastic Thyroid Carcinoma (ATC) | II | Monotherapy (45 mg/m²) | 26 | Median OS: 4.7 months6-month Survival: 34%12-month Survival: 23%Objective Response: 0% (7 patients had Stable Disease) | [1][2][3] |
| Anaplastic Thyroid Carcinoma (ATC) | II/III | + Carboplatin/Paclitaxel (B517696) | 80 | Median OS: 5.2 months (vs. 4.0 months for chemo alone)1-year Survival: 26% (vs. 9% for chemo alone) | [4] |
| Recurrent Ovarian Cancer | II | + Bevacizumab | 107 | Median PFS: 7.3 months (vs. 4.8 months for bev alone)ORR: 35.7% (vs. 28.2% for bev alone)Grade >2 Hypertension: 35% (vs. 16% for bev alone) | [5] |
| Neuroendocrine Tumors (GEPNET) | I | + Everolimus | 16 | Result: Most patients achieved stable disease at 3 months.RP2D: 60 mg/m² IV weekly Fosbretabulin + 10 mg PO daily Everolimus | [6] |
Table 2: OXi4503 Clinical Trial Outcomes
| Indication | Phase | Treatment Regimen | N | Key Outcomes | Citation |
| Relapsed/Refractory AML & MDS | I | Monotherapy | 18 | Result: Showed manageable safety profile and early signs of single-agent activity (1 CRi). | [7] |
| Relapsed/Refractory AML | IB | + Cytarabine (ARA-C) | 26 | ORR: 19% (2 CR, 2 CRi, 1 PR)Median OS (for responders): ~1.4 years (528 days)MTD (OXi4503): 9.76 mg/m² | [7][8] |
| Advanced Solid Tumors | I | Monotherapy | 43 | MTD: 8.5 mg/m²RP2D: 11 to 14 mg/m²Response: 1 PR (Ovarian Cancer)Significant antivascular effects seen at ≥11 mg/m² | [9] |
CR: Complete Remission; CRi: Complete Remission with incomplete count recovery; PR: Partial Response; ORR: Overall Response Rate; OS: Overall Survival; PFS: Progression-Free Survival; MTD: Maximum Tolerated Dose; RP2D: Recommended Phase 2 Dose.
Table 3: Ombrabulin (AVE8062) Clinical Trial Outcomes
| Indication | Phase | Treatment Regimen | N | Key Outcomes | Citation |
| Advanced Solid Tumors | I | + Docetaxel (B913) | 58 | Partial Responses: 10 patientsRP2D: 35 mg/m² Ombrabulin + 75 mg/m² Docetaxel OR 30 mg/m² Ombrabulin + 100 mg/m² Docetaxel | [10][11] |
| Advanced Solid Tumors | I | + Docetaxel & Cisplatin | - | Primary Objective: Determine MTD of the combination. | [12] |
| Metastatic NSCLC | II | + Taxane & Platinum | 176 | Primary Objective: Evaluate Progression-Free Survival (PFS) improvement. | [13] |
NSCLC: Non-Small Cell Lung Cancer.
Preclinical Efficacy
Preclinical studies in xenograft models have been crucial for demonstrating the potent anti-vascular and anti-tumor activity of these prodrugs.
Table 4: Comparative Preclinical Efficacy in Xenograft Models
| Prodrug | Animal Model | Tumor Type | Key Findings | Citation |
| OXi4503 | SCID Mice | MDA-MB-231 (Breast Adenocarcinoma) | Induced tumor blood vessel shutdown with an ED50 of 3 mg/kg , compared to 43 mg/kg for CA4P. Complete tumor regression was seen at doses >25 mg/kg. | [14] |
| OXi4503 | Mice | HL-60 (AML) | Complete Regression: 9/9 mice at 25 mg/kg (3x/week for 2 weeks). Showed significant tumor growth delay, enhanced by combination with cytarabine. | [15] |
| Ombrabulin | Mice | FaDu, HEP2 (HNSCC) | Attenuated tumor growth as a single agent. Showed enhanced tumor growth delay and regression when combined with radiation, cisplatin, or cetuximab. | [16] |
| Fosbretabulin | Mice | Xenograft Models | Reduced tumor blood flow by 50-60% with a 90% loss of functional vascular volume within 6 hours of treatment. | [17] |
ED50: Effective dose for 50% response; AML: Acute Myeloid Leukemia; HNSCC: Head and Neck Squamous Cell Carcinoma.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used in the evaluation of combretastatin prodrugs.
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the direct effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) tubulin protein (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[18]
-
Prepare a 10X stock of GTP in the same buffer for a final assay concentration of 1 mM.[19]
-
Prepare a 10X stock of the test compound (e.g., active metabolite of the prodrug) and control compounds (e.g., paclitaxel as an enhancer, nocodazole (B1683961) as an inhibitor) in buffer, ensuring the final DMSO concentration is low (<1%).[18][19]
-
-
Assay Procedure:
-
Pre-warm a 96-well microplate reader to 37°C.[19]
-
On ice, add 10 µL of the 10X test compound, control, or vehicle buffer to the appropriate wells of a clear, half-area 96-well plate.[20]
-
Prepare the final tubulin polymerization mix on ice by adding GTP (to 1 mM) and a polymerization enhancer like glycerol (B35011) (to 10%) to the reconstituted tubulin. The final tubulin concentration is typically 2-4 mg/mL.[20][21]
-
Initiate the reaction by adding 90 µL of the cold tubulin polymerization mix to each well.[19]
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in the 37°C reader.
-
Measure the change in absorbance (turbidity) at 340 nm every 30-60 seconds for 60-90 minutes.[18][19]
-
Plot absorbance vs. time. Inhibitors will decrease the rate and extent of the absorbance increase, while enhancers will increase it. Determine Vmax (maximum rate of polymerization) and IC50 values by testing a range of compound concentrations.[19]
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses a compound's ability to reduce cell viability.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HeLa, JAR) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.[22]
-
-
Assay Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add the medium containing various concentrations of the test compound. Include untreated and vehicle-only controls.
-
Incubate the cells for a specified period (e.g., 24-72 hours).[23]
-
-
Data Acquisition and Analysis:
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a detergent solution).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[23]
-
Protocol 3: In Vivo Tumor Xenograft Model
This protocol outlines the establishment of a subcutaneous tumor model to evaluate anti-tumor efficacy.
-
Cell Preparation:
-
Harvest cancer cells (e.g., HL-60 for leukemia, FaDu for HNSCC) from culture when they are in the exponential growth phase (70-80% confluency).[15][24]
-
Wash the cells with sterile, serum-free medium or PBS.
-
Resuspend the cells to a final concentration required for injection (e.g., 3-5 x 10⁶ cells) in a small volume (e.g., 100-200 µL) of serum-free medium. Keep cells on ice.[24][25]
-
-
Animal Procedure:
-
Treatment and Monitoring:
-
Allow tumors to grow to a palpable, measurable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the combretastatin prodrug (and/or combination agents) via the specified route (e.g., intravenous, intraperitoneal) and schedule. The control group receives the vehicle.[15]
-
Measure tumor dimensions with digital calipers regularly (e.g., 2-3 times per week). Calculate tumor volume using the formula: Volume = (width)² x length/2.[24]
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint Analysis:
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined maximum size.
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, immunohistochemistry) to assess necrosis and vascular changes.[16]
-
References
- 1. A phase II trial of fosbretabulin in advanced anaplastic thyroid carcinoma and correlation of baseline serum-soluble intracellular adhesion molecule-1 with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Clinical Trials in Management of Anaplastic Thyroid Carcinoma; Progressions and Set Backs: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized safety and efficacy study of fosbretabulin with paclitaxel/carboplatin against anaplastic thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. A Phase 1B Clinical Study of Combretastatin A1 Diphosphate (OXi4503) and Cytarabine (ARA-C) in Combination (OXA) for Patients with Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bionews.com [bionews.com]
- 9. Phase I clinical and pharmacokinetic evaluation of the vascular-disrupting agent OXi4503 in patients with advanced solid tumors. — Oxford Cancer Trials [080.kairuku.haiku.fry-it.com]
- 10. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours [cancer.fr]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Oxi4503, a novel vascular targeting agent: effects on blood flow and antitumor activity in comparison to combretastatin A-4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The vascular disrupting agent ombrabulin (AVE8062) enhances the efficacy of standard therapies in head and neck squamous cell carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. interchim.fr [interchim.fr]
- 19. benchchem.com [benchchem.com]
- 20. abscience.com.tw [abscience.com.tw]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Prospective study of cytotoxic and genotoxic effects of Combretastatin A4 | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]
- 24. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 25. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Safety Operating Guide
Safe Disposal of Combretastatin A-1 Phosphate Tetrasodium: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Combretastatin A-1 phosphate (B84403) tetrasodium (B8768297) is a potent cytotoxic agent requiring stringent handling and disposal protocols to ensure the safety of laboratory personnel and the environment. As a microtubule polymerization inhibitor with anti-tumor and anti-vascular properties, all waste materials contaminated with this compound must be treated as hazardous cytotoxic waste.[1] Adherence to the following procedures is critical for minimizing exposure risks and ensuring regulatory compliance.
I. Immediate Safety and Handling Precautions
All personnel handling Combretastatin A-1 phosphate tetrasodium and its associated waste must be trained in the management of cytotoxic substances.[2] The minimum required Personal Protective Equipment (PPE) should always be worn.[3]
Required Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-grade, powder-free gloves.
-
Gown: A disposable, impermeable, long-sleeved gown.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A fit-tested respirator (e.g., N95 or higher) may be required, based on the institutional risk assessment for handling powders or creating aerosols.
II. Waste Segregation and Collection
Proper segregation of cytotoxic waste at the point of generation is paramount to prevent cross-contamination of other waste streams.[4] Any item that comes into contact with this compound is considered cytotoxic waste.[4]
Step 1: Identify and Segregate Cytotoxic Waste
-
Sharps Waste: Needles, syringes, glass vials, and any other contaminated items that can puncture the skin.
-
Non-Sharps Solid Waste: Contaminated PPE (gloves, gowns), bench paper, wipes, and other lab consumables.
-
Liquid Waste: Unused or residual solutions of this compound.
Step 2: Use Designated Cytotoxic Waste Containers
-
All cytotoxic waste must be placed in clearly labeled, leak-proof containers designated for cytotoxic/chemotherapeutic waste.[5]
-
These containers are typically color-coded, often yellow with a purple lid for sharps and red or yellow bags for solid waste, though this may vary by jurisdiction.[2] Containers must bear the universal cytotoxic waste symbol.[4]
| Waste Type | Container Specification |
| Sharps | Rigid, puncture-resistant, leak-proof container with a purple lid.[2] |
| Solid Waste | Thick, leak-proof plastic bags (minimum 2 mm for polypropylene).[4] |
| Liquid Waste | Leak-proof, sealable containers compatible with the solvent used. |
III. Disposal Procedures
The following step-by-step protocols outline the disposal process for different forms of this compound waste.
Protocol 1: Disposal of Contaminated Sharps
-
Immediate Disposal: Immediately after use, place all contaminated sharps directly into a designated cytotoxic sharps container.[3]
-
Do Not Manipulate Sharps: Do not bend, break, or recap needles.
-
Secure Container: Close the sharps container securely when it is three-quarters full. Do not overfill.
-
Labeling: Ensure the container is clearly labeled with "Cytotoxic Waste" and the date.
-
Storage and Collection: Store the sealed container in a designated secure area until it is collected by a licensed hazardous waste disposal service.
Protocol 2: Disposal of Contaminated Solid Waste
-
Collection: Place all non-sharp solid waste (e.g., gloves, gowns, bench paper) into a designated, labeled cytotoxic waste bag.[3]
-
Bagging: For added safety, double-bagging of cytotoxic waste is recommended.[3]
-
Sealing: Securely seal the bag to prevent any leakage.
-
Storage: Place the sealed bag into a rigid secondary container in a designated waste accumulation area.
Protocol 3: Disposal of Unused or Residual Liquid this compound
-
Avoid Drain Disposal: Never dispose of cytotoxic liquid waste down the drain.
-
Containment: Collect all liquid waste in a sealed, leak-proof, and chemically compatible container.
-
Labeling: Clearly label the container with "Cytotoxic Liquid Waste," the name of the compound, and the approximate concentration.
-
Storage and Collection: Store the container in a designated secure area for collection by a licensed hazardous waste disposal service. The final disposal method for liquid cytotoxic waste is typically high-temperature incineration.[2]
IV. Spill Management
In the event of a spill, immediate action is required to contain and clean the contaminated area.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full cytotoxic PPE.
-
Containment: Cover the spill with absorbent pads from a cytotoxic spill kit, working from the outside in.
-
Cleaning: Carefully clean the area with a detergent solution, followed by a disinfectant.
-
Waste Disposal: Place all cleanup materials (absorbent pads, wipes, contaminated PPE) into a cytotoxic waste bag, seal it, and dispose of it as per the solid waste protocol.
-
Documentation: Report the spill to the appropriate safety officer and complete any required incident reports.[3]
Diagram 1: Cytotoxic Waste Disposal Workflow
Caption: Workflow for the segregation and disposal of cytotoxic waste.
Disclaimer: This document provides general guidance. All procedures must be conducted in accordance with the specific safety data sheet (SDS) for the compound, institutional policies, and local, state, and federal regulations.
References
Personal protective equipment for handling Combretastatin A-1 phosphate tetrasodium
Researchers, scientists, and drug development professionals handling Combretastatin (B1194345) A-1 phosphate (B84403) tetrasodium (B8768297) must adhere to stringent safety protocols due to its cytotoxic nature.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this potent antineoplastic agent.[2]
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure risk when handling Combretastatin A-1 phosphate tetrasodium.[3][4] The following table summarizes the recommended PPE based on guidelines for handling cytotoxic compounds.
| PPE Category | Item | Specification | Recommended Use |
| Hand Protection | Gloves | Chemotherapy-tested, powder-free nitrile, neoprene, or polyurethane gloves.[3][5] Should comply with ASTM Standard D-6978-(05)-13.[3][5] Double gloving is recommended.[3] | Worn at all times when handling the compound, including sealed containers.[1] Change frequency depends on the level of exposure and immediately if torn, punctured, or contaminated.[5] |
| Body Protection | Gown | Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs.[5] Should fasten in the back.[5] | Must be worn when preparing and administering the compound.[3] Gowns should be changed immediately in case of contamination or every 3.5 hours during medication preparation.[5] |
| Eye & Face Protection | Safety Goggles & Face Shield | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[6] A full face shield is preferred when there is a risk of splashing.[3][5] | Required when handling the compound, especially during procedures with a splash risk.[3] If using goggles, they must be worn with a fluid-resistant mask.[5] |
| Respiratory Protection | Surgical/Procedure Mask or Respirator | Surgical or procedure masks are required for handling in a biological safety cabinet to prevent contamination.[3][5] A full-face respirator should be used if exposure limits are exceeded or symptoms of irritation occur.[6] | Worn during preparation to maintain a sterile field and to protect the user.[3] If opening or dispersing tablets, a surgical face mask should be worn.[1] |
| Other | Cap and Shoe Covers | --- | Recommended when making sterile preparations of cytotoxic drugs.[3] |
Operational Plan: Handling and Preparation
Handling of this compound should occur in a designated, well-ventilated area, preferably within a biological safety cabinet (BSC) or a containment ventilated enclosure.[3][6]
Preparation Protocol:
-
Gather Materials: Assemble all necessary items, including the compound, diluents, sterile equipment, and PPE, before starting.
-
Don PPE: Put on all required PPE in the correct order (e.g., shoe covers, cap, gown, mask, eye protection, and then gloves).
-
Aseptic Technique: During preparation, strictly adhere to aseptic techniques to prevent microbial contamination of the sterile product.[3]
-
Spill Management: Keep a cytotoxic spill kit readily accessible. In case of a spill, cordon off the area immediately, and follow established spill cleanup procedures.[1][4] Promptly decontaminate surfaces and dispose of all contaminated materials as cytotoxic waste.[4]
Disposal Plan
All materials contaminated with this compound, including unused solutions, empty vials, and used PPE, must be disposed of as cytotoxic waste.[4]
Disposal Protocol:
-
Segregation: Segregate cytotoxic waste from other laboratory waste in clearly labeled, leak-proof containers.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination and place it directly into the designated cytotoxic waste container.
-
Final Disposal: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[6]
Experimental Workflow and Safety Precautions
The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. Antineoplastic agents 429. Syntheses of the combretastatin A-1 and combretastatin B-1 prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hse.gov.uk [hse.gov.uk]
- 5. ohsinsider.com [ohsinsider.com]
- 6. targetmol.com [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
